molecular formula C10H9NO3S B160885 6-Amino-1-naphthalenesulfonic acid CAS No. 81-05-0

6-Amino-1-naphthalenesulfonic acid

Cat. No.: B160885
CAS No.: 81-05-0
M. Wt: 223.25 g/mol
InChI Key: YUNBHHWDQDGWHC-UHFFFAOYSA-N
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Description

6-Amino-1-naphthalenesulfonic acid is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminonaphthalene-1-sulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBHHWDQDGWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230836
Record name 6-Aminonaphthalene-1-sulphonic acid
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Molecular Weight

223.25 g/mol
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CAS No.

81-05-0
Record name D Acid
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Record name 6-Aminonaphthalene-1-sulphonic acid
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Record name 6-Aminonaphthalene-1-sulphonic acid
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Record name 6-aminonaphthalene-1-sulphonic acid
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Record name 6-AMINONAPHTHALENE-1-SULPHONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Amino-1-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of 6-Amino-1-naphthalenesulfonic acid. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

This compound, also known as Dahl's Acid, is an off-white to light tan solid.[1] It is a derivative of naphthalenesulfonic acid containing both a primary amine and a sulfonic acid group, which confer amphoteric properties to the molecule. These functional groups are key to its utility as a fluorescent label and as an intermediate in the synthesis of various dyes.[1][2]

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₃S[1][2][3][4][5]
Molecular Weight 223.25 g/mol [1][3][4][5][6]
CAS Number 81-05-0[1][2][5][6]
Appearance Light brown to brown solid; White to light tan solid[1][3]
Melting Point 302-304 °C (decomposes)[3]
pKa 1.6 (sulfonic acid group); -0.33±0.40 (Predicted)[1][3]
Water Solubility 0.33 g/L (at 20 °C); Soluble[1][3]
Density 1.53 g/cm³; 1.3588 g/cm³ (rough estimate)[1][3]

Experimental Protocols

Detailed methodologies for determining the fundamental properties of organic compounds like this compound are crucial for reproducible research.

The pKa of the sulfonic acid group is a critical parameter. A common method for its determination is through spectrophotometric titration. This method is based on the principle that the protonated and deprotonated forms of a compound have different UV-Visible absorption spectra.

Protocol: Spectrophotometric pKa Determination

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 0.5 to 3.0 for the sulfonic acid group).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a larger volume of the buffer. Ensure the final concentration of the analyte is low enough to be within the linear range of the spectrophotometer.

  • UV-Vis Spectroscopy: Record the UV-Visible absorption spectrum for each sample across a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the fully protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.[7]

    • The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, and this pH value is the pKa.[7] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

The solubility of a compound is a fundamental property influencing its applications. A standard method for determining solubility is the shake-flask method.[7]

Protocol: Shake-Flask Solubility Determination

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask or vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 20 °C or 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

  • Concentration Measurement: Carefully withdraw a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as:

    • UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.

    • High-Performance Liquid Chromatography (HPLC): Inject the sample into an HPLC system and quantify the analyte peak against known standards.

  • Calculation: Express the solubility in units such as g/L or mol/L.

Visualized Workflows and Relationships

Diagrams are provided to illustrate key experimental workflows and logical relationships pertinent to the properties of this compound.

G start_node Start: Unknown Compound (e.g., this compound) test_water Test Solubility in Water start_node->test_water soluble_water Soluble in Water test_water->soluble_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No test_ph Test pH with Litmus Paper soluble_water->test_ph test_hcl Test Solubility in 5% HCl insoluble_water->test_hcl acidic Result: Acidic (Sulfonic Acid Group) test_ph->acidic Blue -> Red basic Result: Basic (Amino Group) test_ph->basic Red -> Blue neutral Result: Neutral test_ph->neutral No Change soluble_hcl Soluble in HCl (Basic Amino Group Present) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble in HCl test_hcl->insoluble_hcl No test_naoh Test Solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble in NaOH (Acidic Sulfonic Group Present) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble in NaOH test_naoh->insoluble_naoh No

Figure 1. A logical workflow for the qualitative solubility and pH testing of an amphoteric compound.

G prep_stock 1. Prepare Stock Solution of Analyte create_samples 3. Create Samples (Stock + Buffers) prep_stock->create_samples prep_buffers 2. Prepare Buffers (Range of pH values) prep_buffers->create_samples measure_spectra 4. Measure UV-Vis Spectra for each sample create_samples->measure_spectra plot_data 5. Plot Absorbance vs. pH measure_spectra->plot_data determine_pka 6. Determine Inflection Point (pKa) plot_data->determine_pka

Figure 2. Experimental workflow for determining pKa via spectrophotometric titration.

References

An In-depth Technical Guide to 6-Amino-1-naphthalenesulfonic Acid (CAS 81-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-1-naphthalenesulfonic acid (CAS 81-05-0), a versatile chemical intermediate with significant applications in dye manufacturing and biochemical research. This document details its chemical and physical properties, common applications, safety information, and illustrative experimental protocols.

Chemical and Physical Properties

This compound, also known as Dahl's Acid, is a derivative of naphthalenesulfonic acid.[1] It typically appears as a white to light tan or light gray to brownish crystalline powder.[1][2] Commercial grades of this compound generally have a purity of 97-99%.[2]

Quantitative Data

The following table summarizes the key quantitative properties of this compound. It is important to note that there are some discrepancies in the reported values for melting point and density in the available literature.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₃S[1][2]
Molecular Weight 223.25 g/mol [1][2]
CAS Number 81-05-0[1][2]
Melting Point 173.38 °C or >300 °C (decomposes)[2][3]
Boiling Point Decomposes before boiling[4]
Density 1.502 g/cm³ or ~1.3588 g/cm³ (estimate)[2][5]
Water Solubility 0.33 g/L (at 20 °C)[5]
pKa (Sulfonic Acid Group) -0.33 ± 0.40 (Predicted)[5]
pKa (Amino Group) ~3.80 (Estimated based on 1-Aminonaphthalene-6-sulfonic acid)[6]

Synthesis

The primary route for the synthesis of this compound is through the desulfonation of 2-aminonaphthalene-1,5-disulfonic acid.[7][8] This process typically involves heating the disulfonic acid in an aqueous sulfuric acid solution.[7]

Applications

This compound is a crucial intermediate in several industrial and research applications.

  • Dye and Pigment Production: Its most significant application is as an intermediate in the synthesis of azo dyes and pigments.[2] The presence of a reactive amino group allows for diazotization, a key step in the formation of the azo bond (-N=N-), which is the chromophore responsible for the color of these dyes.[9]

  • Biochemical Research: The fluorescent properties of the naphthalene (B1677914) core make this compound and its derivatives useful as fluorescent labels or probes in biochemical research.[1][5] These probes can be used to study protein conformation and binding by observing changes in fluorescence upon interaction with biomolecules.[10][11]

  • pH Indicators: This compound is also utilized as a pH indicator.[1][5]

  • Pharmaceutical and Medical Diagnostics: It has applications in the development of diagnostic assays in the medical and pharmaceutical industries.[1][5] While its role as a building block for certain sulfa drugs has been mentioned, specific examples are not widely documented.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

Hazard Identification
  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12]

  • Signal Word: Warning[12]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or under a fume hood.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

Experimental Protocols (Illustrative Examples)

The following protocols are provided as illustrative examples of how this compound can be used in a laboratory setting. These are generalized procedures and may require optimization for specific applications.

Synthesis of an Azo Dye

This protocol outlines the general steps for the synthesis of an azo dye using this compound as the diazo component and a generic coupling agent like 2-naphthol.

Step 1: Diazotization of this compound

  • Dissolve a specific molar equivalent of this compound in a dilute aqueous solution of sodium carbonate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid until it is acidic to Congo red paper. This forms the diazonium salt solution.

Step 2: Azo Coupling

  • In a separate beaker, dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in a dilute aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with constant stirring.

  • A colored precipitate of the azo dye should form.

  • Continue stirring in the ice bath for a period to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration, wash with cold water, and dry.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound in Na₂CO₃(aq) B Add NaNO₂(aq) at 0-5°C A->B C Add conc. HCl at 0-5°C B->C D Diazonium Salt Solution C->D F Combine Solutions with Stirring D->F E Coupling Agent (e.g., 2-Naphthol) in NaOH(aq) at 0-5°C E->F G Azo Dye Precipitate F->G

Caption: Workflow for the synthesis of an azo dye.

Use as a Fluorescent Probe for Protein Binding

This protocol demonstrates a general method for using an aminonaphthalenesulfonic acid as a fluorescent probe to study protein binding, based on protocols for similar compounds like ANS.[1][11]

Step 1: Preparation of Solutions

  • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of the protein of interest in the same buffer.

  • Determine the optimal excitation and emission wavelengths for the probe in the buffer and in the presence of the protein.

Step 2: Fluorescence Titration

  • Place a known concentration of the protein solution in a quartz cuvette.

  • Set the spectrofluorometer to the predetermined excitation wavelength and record the emission spectrum.

  • Incrementally add small aliquots of the this compound stock solution to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate before recording the fluorescence emission spectrum.

  • An increase in fluorescence intensity and/or a blue shift in the emission maximum indicates binding of the probe to hydrophobic regions of the protein.

Step 3: Data Analysis

  • Plot the change in fluorescence intensity against the concentration of the probe.

  • Analyze the resulting binding curve using appropriate models (e.g., Scatchard plot) to determine the binding affinity (Kd) and the number of binding sites.

Fluorescent_Probe_Workflow A Prepare Stock Solutions (Probe and Protein) B Determine Optimal Excitation/Emission Wavelengths A->B C Fluorescence Titration: Add Probe to Protein Solution B->C D Record Emission Spectrum after each addition C->D D->C Repeat E Data Analysis: Plot Fluorescence vs. [Probe] D->E F Calculate Binding Affinity (Kd) and Number of Sites E->F

Caption: Experimental workflow for protein binding studies.

References

An In-depth Technical Guide to 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-amino-1-naphthalenesulfonic acid, a versatile chemical compound with significant applications in the fields of dye manufacturing and biochemical research. This document details its chemical structure, properties, synthesis, and analysis, with a focus on its potential utility for researchers and professionals in drug development.

Core Chemical Identity and Properties

This compound, also known as Dahl's Acid or 2-Naphthylamine-5-sulfonic acid, is an off-white to light tan crystalline solid. It is a derivative of naphthalene, featuring both an amino group and a sulfonic acid group, which impart its characteristic chemical properties and reactivity.

Structural Formula:

The structural formula of this compound is presented below:

Structural formula of this compound

Image Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference
CAS Number 81-05-0
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol
Appearance White to light tan solid
Water Solubility 0.33 g/L at 20°C
pKa -0.33 ± 0.40 (Predicted)
Storage Temperature 2-8 °C under inert gas
Spectral Data

Spectral data is essential for the identification and characterization of this compound.

Spectral DataDetailsReference
¹H NMR Spectrum available
¹³C NMR Spectrum available
IR Spectrum available
UV-Vis Data not consistently available
Fluorescence Exhibits fluorescent properties

Synthesis and Purification

The primary industrial synthesis of this compound involves the desulfonation of 2-aminonaphthalene-1,5-disulfonic acid. This process is typically achieved by heating the disulfonic acid in the presence of an aqueous acid.

Experimental Protocol: Synthesis by Desulfonation

This protocol outlines a representative method for the synthesis of this compound.

Materials:

  • 2-Aminonaphthalene-1,5-disulfonic acid

  • Sulfuric acid (concentrated)

  • Distilled water

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Heating mantle and reflux condenser

  • Reaction flask

  • pH meter

Procedure:

  • In a reaction flask equipped with a reflux condenser, create a slurry of 2-aminonaphthalene-1,5-disulfonic acid in water.

  • Slowly add concentrated sulfuric acid to the slurry while stirring.

  • Heat the mixture to a specific temperature (e.g., 100-120°C) and maintain it for several hours to facilitate the desulfonation reaction.

  • Monitor the reaction progress using a suitable analytical technique, such as HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the product.

  • Isolate the crude this compound by filtration.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, ethanol-water mixture)

  • Heating and stirring plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

An In-depth Technical Guide to the Synthesis of 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthalenesulfonic acid, systematically known as 2-amino-5-naphthalenesulfonic acid and often referred to as Dahl's acid, is a crucial intermediate in the synthesis of various azo dyes and has potential applications in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes. The information presented herein is intended to support research and development efforts in the fields of chemistry and drug discovery.

Core Synthesis Pathway

The most industrially viable and commonly documented synthesis route for this compound begins with the sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid). This is followed by a selective desulfonation to yield the final product. This two-step process is favored for its efficiency and the relatively high purity of the resulting compound.

A visual representation of this pathway is provided below:

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Desulfonation Tobias_acid 2-Amino-1-naphthalenesulfonic acid (Tobias acid) Intermediate 2-Amino-1,5-naphthalenedisulfonic acid Tobias_acid->Intermediate Oleum (B3057394) (H₂SO₄·SO₃) Final_Product This compound (Dahl's acid) Intermediate->Final_Product Aqueous H₂SO₄, Heat

Fig. 1: Overall synthesis pathway of this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed methodologies for the key steps in the synthesis of this compound, supported by quantitative data where available in the literature.

Step 1: Sulfonation of Tobias Acid

The initial step involves the sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid) to yield 2-Amino-1,5-naphthalenedisulfonic acid. This reaction is typically carried out using oleum (fuming sulfuric acid) under controlled temperature conditions.

Experimental Protocol:

A detailed industrial preparation for salt-free 2-amino-1,5-naphthalenedisulfonic acid is outlined in Chinese patent CN101973914A. The general procedure is as follows:

  • In a suitable reaction vessel, oleum is introduced.

  • 2-Amino-1-naphthalenesulfonic acid (Tobias acid) is slowly added to the oleum while maintaining the reaction temperature between 5 °C and 55 °C.

  • The reaction mixture is stirred for a period of 1 to 5 hours to ensure complete sulfonation.

  • Upon completion, the resulting product, 2-Amino-1,5-naphthalenedisulfonic acid, is isolated from the reaction mixture.

Quantitative Data for Sulfonation:

ParameterValueReference
Reactants 2-Amino-1-naphthalenesulfonic acid, OleumCN101973914A
Oleum to Tobias Acid Ratio (w/w) 10:1 to 1:10CN101973914A
Reaction Temperature 5 - 55 °CCN101973914A
Reaction Time 1 - 5 hoursCN101973914A
Yield > 93.5%CN101973914A
Step 2: Desulfonation of 2-Amino-1,5-naphthalenedisulfonic Acid

The second and final step is the selective removal of the sulfonic acid group at the 1-position of the naphthalene (B1677914) ring. This is achieved by heating the intermediate, 2-Amino-1,5-naphthalenedisulfonic acid, in the presence of aqueous sulfuric acid.

Experimental Protocol:

  • 2-Amino-1,5-naphthalenedisulfonic acid is dissolved in an aqueous solution of sulfuric acid.

  • The mixture is heated to a temperature sufficient to induce the hydrolysis of the sulfonic acid group at the 1-position. The exact temperature and reaction time would need to be optimized based on the concentration of the sulfuric acid and the desired conversion rate.

  • Upon completion of the reaction, the mixture is cooled, and the precipitated this compound is collected by filtration.

  • The product may be further purified by recrystallization.

Quantitative Data for Desulfonation:

Detailed quantitative data for this specific desulfonation reaction is not extensively reported in the available literature. Researchers would need to perform experimental optimization to determine the ideal reaction conditions and expected yields.

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

G Start Start: 2-Amino-1-naphthalenesulfonic acid (Tobias acid) Sulfonation Sulfonation with Oleum Start->Sulfonation Isolation1 Isolation of 2-Amino-1,5-naphthalenedisulfonic acid Sulfonation->Isolation1 Desulfonation Desulfonation with aq. H₂SO₄ Isolation1->Desulfonation Isolation2 Isolation of crude This compound Desulfonation->Isolation2 Purification Purification (e.g., Recrystallization) Isolation2->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Fig. 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the sulfonation of Tobias acid followed by selective desulfonation represents a robust and efficient method for producing this valuable chemical intermediate. While the sulfonation step is well-documented with available industrial data, further research and optimization are required to delineate the specific parameters for the desulfonation step to maximize yield and purity. This guide provides a solid foundation for researchers and professionals to develop and refine the synthesis of this compound for its various applications.

Solubility of 6-Amino-1-naphthalenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-1-naphthalenesulfonic acid in various solvents. Due to the limited availability of specific quantitative data for this compound in organic solvents, this guide presents the available information and supplements it with data on closely related aminonaphthalenesulfonic acids and standardized experimental protocols for solubility determination. This document is intended to serve as a foundational resource and to highlight areas where further experimental investigation is warranted.

Introduction

This compound is a derivative of naphthalenesulfonic acid containing both an amino and a sulfonic acid group. These functional groups impart a high degree of polarity to the molecule, significantly influencing its solubility characteristics. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, dye manufacturing, and potentially in pharmaceutical and biochemical research.

Quantitative Solubility Data

The available quantitative solubility data for this compound and related compounds is summarized below. A significant data gap exists for the solubility of this compound in common organic solvents.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)
Water200.33[1]

Table 2: Solubility of Related Aminonaphthalenesulfonic Acids in Organic Solvents

CompoundSolventSolubility (mg/mL)
8-Anilino-1-naphthalenesulfonic acidDimethyl sulfoxide (B87167) (DMSO)~20[2]
8-Anilino-1-naphthalenesulfonic acidDimethylformamide (DMF)~30[2]

Note: The data for 8-Anilino-1-naphthalenesulfonic acid is provided as an indicator of potential solubility in polar aprotic solvents. Experimental determination is necessary to confirm the solubility of this compound in these solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5] The following is a generalized protocol that can be adapted for the determination of this compound solubility in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, ethanol, acetone, DMSO, DMF)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with the temperature set to the desired value (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a calibrated UV-Vis Spectrophotometer or HPLC.[6][7]

      • UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The wavelength of maximum absorbance (λmax) for this compound should be determined beforehand.

      • HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration.

  • Calculation:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calculation 5. Calculation A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Shake at constant temperature (24-72h) B->C Equilibrate D Allow solid to settle C->D Post-equilibration E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute filtered sample F->G Prepare for analysis H Measure concentration (UV-Vis or HPLC) G->H I Calculate solubility (g/L or mol/L) H->I Final result

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

This technical guide has summarized the currently available solubility data for this compound and provided a detailed, standardized protocol for its experimental determination. The significant lack of quantitative solubility data in common organic solvents represents a key area for future research. The provided experimental workflow offers a robust methodology for generating this much-needed data, which will be invaluable for researchers, scientists, and professionals in drug development and other fields where this compound is of interest.

References

Spectroscopic Profile of 6-Amino-1-naphthalenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthalenesulfonic acid, also known as Dahl's Acid, is a key intermediate in the synthesis of various dyes and pigments. Its chemical structure, consisting of a naphthalene (B1677914) core substituted with both an amino and a sulfonic acid group, imparts specific spectroscopic properties that are crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including detailed experimental protocols and data summaries.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for 1-Aminonaphthalene-6-sulfonic acid *

Chemical Shift (ppm)MultiplicityAssignment
8.204DoubletAromatic CH
7.986MultipletAromatic CH
7.943MultipletAromatic CH
7.819MultipletAromatic CH
7.57MultipletAromatic CH

Note: Data obtained for 1-Aminonaphthalene-6-sulfonic acid, which is an alternative name for this compound. The spectrum was recorded in DMSO-d6.[1]

Table 2: Mass Spectrometry Data for 1-Aminonaphthalene-6-sulfonic acid *

m/zRelative Intensity (%)Assignment
223.0100.0[M]+ (Molecular Ion)
224.012.4[M+1]+
225.05.8[M+2]+
142.014.5Fragment Ion
130.010.8Fragment Ion
115.044.7Fragment Ion

Note: Data obtained for 1-Aminonaphthalene-6-sulfonic acid.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber Range (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H (of SO₃H), N-HStretching
3000-2500C-H (aromatic)Stretching
~1600C=C (aromatic)Stretching
1200-1030S=O (sulfonic acid)Stretching
692C-SStretching

Note: These are general ranges and specific peaks may vary. Data is inferred from spectra of related compounds.[2][3]

¹³C NMR and UV-Visible Spectroscopic Data

Despite a thorough search of available literature, specific ¹³C NMR and UV-Visible spectroscopic data for this compound could not be located.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol

A sample of 1-Aminonaphthalene-6-sulfonic acid was prepared as a saturated solution in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The ¹H NMR spectrum was acquired on a 399.65 MHz NMR spectrometer.[1] Standard acquisition parameters for routine ¹H NMR would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Protocol

The mass spectrum of 1-Aminonaphthalene-6-sulfonic acid was obtained using a direct insertion probe with an electron ionization source operating at 75 eV. The source temperature was maintained at 190 °C, and the sample temperature was 250 °C.[1]

Infrared (IR) Spectroscopy

FTIR Spectroscopy (KBr Pellet Method) Protocol

For solid samples like this compound, the KBr pellet technique is commonly employed.[4][5] A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed in a die under high pressure to form a thin, transparent pellet. The FTIR spectrum is recorded by passing an infrared beam through the pellet. A background spectrum of a pure KBr pellet is typically recorded first for background correction.

Visualizations

Experimental Workflows

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Weigh 6-Amino-1- naphthalenesulfonic acid B Dissolve in DMSO-d6 A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D Sample E Acquire 1H NMR spectrum D->E F Fourier Transform E->F Raw Data (FID) G Phase and baseline correction F->G H Peak integration and analysis G->H I I H->I Final Spectrum and Data Table

Caption: Workflow for ¹H NMR Spectroscopy.

experimental_workflow_ftir cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Grind 6-Amino-1- naphthalenesulfonic acid B Mix with dry KBr A->B C Press into a transparent pellet B->C D Place pellet in FTIR spectrometer C->D Sample Pellet E Record background spectrum (KBr only) D->E F Record sample spectrum D->F G Background subtraction F->G Raw Spectrum H Identify and label characteristic peaks G->H I I H->I Final IR Spectrum and Peak List

Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The provided ¹H NMR and mass spectrometry data, along with the characteristic IR absorption regions, serve as a valuable reference for the identification and characterization of this compound. The detailed experimental protocols offer guidance for reproducing these results. Further research is warranted to obtain and publish the ¹³C NMR and UV-Visible spectra to complete the spectroscopic profile of this important chemical intermediate.

References

Commercial Sourcing and Applications of Dahl's Acid for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dahl's Acid, systematically known as 2-Naphthylamine-5-sulfonic acid (CAS No. 81-05-0), is a key intermediate in the synthesis of various azo dyes and has applications in the development of fluorescent probes for biological research. This guide provides a comprehensive overview of its commercial availability for research purposes, detailed experimental protocols for its use, and a discussion of its applications in life sciences.

Commercial Availability of Dahl's Acid and Related Compounds

For researchers and scientists, sourcing high-purity Dahl's Acid is crucial for reproducible experimental outcomes. Several chemical suppliers offer this compound in various grades and quantities suitable for laboratory use. The following table summarizes commercially available options for Dahl's Acid and its isomers, which may also be of interest for comparative studies.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesCatalog Number
TCI America 6-Amino-1-naphthalenesulfonic Acid (Dahl's Acid)81-05-0>97.0% (HPLC)25 g, 500 gA0347
Fisher Scientific This compound, 97.0+%81-05-0≥97.0% (HPLC,T)25 gA034725G
Sigma-Aldrich 5-Amino-2-naphthalenesulfonic acid119-79-9≥95%5 g, 100 g285072
CP Lab Safety 2-Naphthylamine-1-sulfonic acid81-16-3min 98%100 gALA-N104111-100g
Chemical Bull 2-Naphthylamine-5-Sulfonic Acid81-05-0Industrial GradeInquireNot specified
Mangalam Intermediates Dahl's AcidNot specifiedHigh-purityBulk supplyNot specified

Note: The availability and specifications of these products are subject to change. It is recommended to visit the supplier's website for the most current information. Industrial-grade suppliers like Chemical Bull and Mangalam Intermediates may be suitable for larger-scale synthetic applications where the highest purity is not a prerequisite.

Experimental Protocols

Dahl's Acid is a primary aromatic amine and can be readily diazotized and coupled with a variety of aromatic compounds to form azo dyes. The following is a representative protocol for the synthesis of an azo dye using an aminonaphthalene sulfonic acid, which can be adapted for Dahl's Acid.

Protocol: Synthesis of an Azo Dye from an Aminonaphthalene Sulfonic Acid

This protocol is divided into two main stages: the diazotization of the aromatic amine and the subsequent coupling reaction with a coupling agent (e.g., 2-naphthol).

Part A: Diazotization of Aminonaphthalene Sulfonic Acid

  • Preparation of the Amine Salt Suspension: In a 100 mL beaker, suspend 2.8 mmol of the aminonaphthalene sulfonic acid (e.g., Dahl's Acid) in a solution of 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture in a hot water bath until a clear solution is obtained.

  • Preparation of Nitrous Acid: In a separate test tube, dissolve 0.2 g of sodium nitrite (B80452) (NaNO₂) in 1 mL of water.

  • Diazotization Reaction: In another test tube, cool approximately 0.5 mL of concentrated hydrochloric acid in an ice-water bath.

  • Remove the aminonaphthalene sulfonic acid solution from the hot water bath and immediately add the sodium nitrite solution.

  • Add the resulting mixture to the cold concentrated hydrochloric acid. A precipitate of the diazonium salt should form. Keep this suspension in the ice-water bath until use in the coupling reaction.

Part B: Azo Coupling Reaction

  • Preparation of the Coupling Agent Solution: In a 25 mL round-bottom flask, dissolve 2.6 mmol of the coupling agent (e.g., 2-naphthol) in 2 mL of a 2.5 M sodium hydroxide (B78521) solution. Add a magnetic stir bar and cool the flask in an ice-water bath.

  • Coupling Reaction: While stirring, slowly add the cold diazonium salt suspension from Part A to the 2-naphthol (B1666908) solution.

  • Continue to stir the reaction mixture in the ice-water bath for 10 minutes. The formation of a colored precipitate indicates the formation of the azo dye.

  • Isolation of the Azo Dye: Heat the reaction mixture until it boils, then add 1 g of sodium chloride to precipitate the dye (salting out).

  • Allow the mixture to cool to room temperature and then place it in an ice-water bath for 15 minutes to ensure complete precipitation.

  • Collect the solid azo dye by vacuum filtration using a Buchner funnel and wash it with a saturated sodium chloride solution.

  • Air-dry the product.

Applications in Research

While the primary industrial use of Dahl's Acid is in the manufacturing of dyes, its derivatives, particularly anilinonaphthalene sulfonic acids (ANS), have found significant applications in biological and pharmaceutical research as fluorescent probes.

Fluorescent Probes for Protein Studies

Anilinonaphthalene sulfonic acids, which can be synthesized from precursors like Dahl's Acid, are known for their environmentally sensitive fluorescence. These molecules are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in their emission maximum when they bind to hydrophobic regions, such as the hydrophobic pockets of proteins.[1][2][3]

This property makes ANS and its derivatives powerful tools for:

  • Studying Protein Conformation and Folding: Changes in the fluorescence of ANS can be used to monitor the exposure of hydrophobic regions during protein folding, unfolding, or conformational changes induced by ligand binding.[3]

  • Characterizing Protein Binding Sites: ANS can be used to probe the hydrophobicity and accessibility of active sites and allosteric sites in enzymes and other proteins.[4]

  • Investigating Protein-Membrane Interactions: The fluorescence of ANS can be used to study the binding of proteins to biological membranes.[2]

The binding of ANS to proteins is often driven by a combination of hydrophobic interactions and electrostatic interactions between the sulfonate group of ANS and positively charged amino acid residues on the protein surface.[1][4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an azo dye, a primary application of Dahl's Acid in a research setting.

Azo_Dye_Synthesis Workflow for Azo Dye Synthesis from Dahl's Acid cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_reagents Starting Materials & Reagents DA Dahl's Acid Solution DS Diazonium Salt Suspension DA->DS NaNO2 Sodium Nitrite Solution NaNO2->DS HCl Cold Conc. HCl HCl->DS Mix Coupling Reaction DS->Mix Slow Addition at 0-5°C CA Coupling Agent Solution (e.g., 2-Naphthol in NaOH) CA->Mix Precipitate Azo Dye Precipitation (Salting Out) Mix->Precipitate Isolate Filtration & Drying Precipitate->Isolate Product Purified Azo Dye Isolate->Product Dahl's Acid Dahl's Acid Sodium Carbonate Sodium Carbonate Sodium Nitrite Sodium Nitrite Hydrochloric Acid Hydrochloric Acid 2-Naphthol 2-Naphthol Sodium Hydroxide Sodium Hydroxide Sodium Chloride Sodium Chloride

Caption: Experimental workflow for the synthesis of an azo dye using Dahl's Acid.

References

6-Amino-1-naphthalenesulfonic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 6-Amino-1-naphthalenesulfonic acid. The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₉NO₃S[1][2][3]
Molecular Weight 223.25 g/mol [1][2][3]
Appearance White to gray to red powder/crystal
Water Solubility 0.33 g/L at 20 °C (for isomer 6-Amino-2-naphthalenesulfonic acid)
Melting Point Decomposes at 346.66 °C (for isomer 6-Amino-2-naphthalenesulfonic acid)[4]
pH 3.63 (for isomer 6-Amino-2-naphthalenesulfonic acid)[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure a safe working environment. The following workflow outlines the key stages of handling this compound.

Safe_Handling_Workflow Receipt Receipt of Chemical Storage Secure and Appropriate Storage Receipt->Storage Inspect container Pre_Use Pre-Use Checks (SDS, PPE) Storage->Pre_Use Retrieve from storage Handling Handling in Ventilated Area Pre_Use->Handling Weighing Weighing and Dispensing Handling->Weighing Use fume hood/ventilated enclosure Use Use in Experiment Weighing->Use Post_Use Decontamination of Work Area Use->Post_Use After experiment completion Waste Waste Disposal Post_Use->Waste Segregate waste

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram illustrates the recommended first aid procedures for different routes of exposure.

First_Aid_Measures Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Inhalation->Move_Fresh_Air Remove_Clothing Remove contaminated clothing. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Ingestion->Rinse_Mouth Medical_Attention_Inhalation Seek medical attention if breathing is difficult. Move_Fresh_Air->Medical_Attention_Inhalation Wash_Skin Wash skin with soap and water for at least 15 minutes. Remove_Clothing->Wash_Skin Medical_Attention_Skin Seek medical attention if irritation persists. Wash_Skin->Medical_Attention_Skin Remove_Contacts Remove contact lenses, if present and easy to do. Rinse_Eyes->Remove_Contacts Medical_Attention_Eyes Seek immediate medical attention. Remove_Contacts->Medical_Attention_Eyes Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse_Mouth->Do_Not_Induce_Vomiting Medical_Attention_Ingestion Seek immediate medical attention. Do_Not_Induce_Vomiting->Medical_Attention_Ingestion

Caption: First aid measures for exposure to this compound.

Fire Fighting and Accidental Release Measures

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.

  • Environmental Precautions: Prevent entry into drains and waterways.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area thoroughly with soap and water.

Toxicological Information

TestSpeciesRouteResult
Acute Oral Toxicity (LD50) Rat (female)Oral5000 mg/kg bw
Acute Dermal Toxicity (LD50) Rat (male/female)Dermal> 2000 mg/kg bw
Toxicity to fish (LC50) Danio rerio-> 100 mg/L (96 h)
Toxicity to daphnia (EC50) Daphnia magna-> 100 mg/L (48 h)
Toxicity to algae (EC50) Chlorella vulgaris-> 200 mg/L (72 h)

Data for 6-Amino-2-naphthalenesulfonic acid.[4]

Experimental Protocols: Dermal Irritation Testing

The assessment of skin irritation is a critical component of the safety evaluation for chemicals. The following is a summary of the methodology outlined in the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.[5][6][7]

Principle of the Test

A single dose of the test substance is applied to the skin of an animal, typically a rabbit. The substance is applied to a small area of skin (approximately 6 cm²) on one or more animals.[6] The degree of irritation is evaluated at specific intervals, and the reversibility of any observed effects is also assessed.

Test Procedure
  • Animal Selection and Preparation: Healthy young adult albino rabbits are used. The fur on the back of the animal is clipped 24 hours before the test.

  • Application of Test Substance: A small amount (typically 0.5 g of a solid) of the test substance is applied to the prepared skin and covered with a gauze patch and non-irritating tape.

  • Exposure Duration: The exposure period is typically 4 hours.[7]

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleaned. Skin reactions are evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[7]

  • Grading of Skin Reactions: Skin reactions are scored based on a standardized grading scale. For example, erythema can be scored from 0 (no erythema) to 4 (severe erythema).[5]

Data Interpretation

The scores for erythema and edema are used to calculate a primary irritation index. This index, along with the nature and reversibility of the skin reactions, is used to classify the substance's skin irritation potential.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All personnel handling this chemical should be adequately trained and familiar with the contents of the Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide to 6-Amino-1-naphthalenesulfonic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-1-naphthalenesulfonic acid, a key intermediate in the chemical and pharmaceutical industries. This document delves into its historical discovery, synthesis methodologies, and physicochemical properties, presenting detailed experimental protocols and quantitative data to support researchers and development professionals.

Introduction and Historical Context

This compound, also known by the trivial names Dahl's acid and Dressel's acid, is an organic compound with the chemical formula C₁₀H₉NO₃S. Its discovery and development are intrinsically linked to the burgeoning synthetic dye industry of the late 19th century. While the exact timeline and individuals behind its initial synthesis can be difficult to pinpoint with absolute certainty from readily available records, it is understood to have emerged from the systematic investigation of naphthalenesulfonic acids during this period. The names "Dahl's acid" and "Dressel's acid" likely refer to the chemists or companies instrumental in its early production and characterization.

The primary historical significance of this compound lies in its role as a crucial building block for azo dyes. Its bifunctional nature, possessing both an amino and a sulfonic acid group on the naphthalene (B1677914) core, allows for diazotization of the amino group and subsequent coupling reactions to form a wide array of colored compounds. The sulfonic acid group imparts water solubility to the final dye molecules, a critical property for their application in dyeing textiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₃S[1][2]
Molecular Weight 223.25 g/mol [1][2]
CAS Number 81-05-0[1][2]
Appearance White to light tan solid
pKa (Sulfonic Acid Group) ~ -0.33 (Predicted)[3]
Water Solubility 0.33 g/L at 20 °C[3]

Synthesis of this compound

The synthesis of this compound has historically been achieved through two primary routes, both of which are still relevant in principle. Below are detailed experimental protocols for these methods.

Sulfonation of 2-Naphthylamine (B18577) (Historical Method)

This method involves the direct sulfonation of 2-naphthylamine. The position of sulfonation on the naphthalene ring is highly dependent on the reaction temperature. To favor the formation of this compound (Dahl's acid), the reaction is carried out at a low temperature.[4]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. The flask should be placed in a cooling bath (e.g., ice-salt bath).

  • Charge the Reactor: Carefully add 100 parts of 98% sulfuric acid to the flask and cool it to below 10 °C.

  • Addition of 2-Naphthylamine: Slowly add 20 parts of 2-naphthylamine to the cooled sulfuric acid with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, continue stirring the mixture at a low temperature (around 30-40 °C) for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[4]

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration and wash it with cold water to remove excess acid. The crude product can be further purified by recrystallization from hot water.

Logical Workflow for Sulfonation of 2-Naphthylamine:

sulfonation_workflow A Charge Sulfuric Acid and Cool B Slowly Add 2-Naphthylamine A->B C React at Low Temperature (30-40 °C) B->C D Quench on Ice C->D E Filter and Wash D->E F Recrystallize from Water E->F G This compound F->G

Sulfonation of 2-Naphthylamine Workflow
Desulfonation of 2-Aminonaphthalene-1,5-disulfonic Acid

This method involves the selective removal of the sulfo group at the 1-position from 2-aminonaphthalene-1,5-disulfonic acid. This is typically achieved by heating the disulfonic acid in dilute sulfuric acid.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a dilute solution of sulfuric acid.

  • Dissolution: Add 2-aminonaphthalene-1,5-disulfonic acid to the dilute sulfuric acid solution.

  • Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours. The desulfonation process can be monitored by HPLC to ensure the selective removal of the desired sulfonic acid group.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture. The this compound will precipitate out of the solution upon cooling.

  • Isolation: Collect the precipitate by filtration and wash it with cold water.

  • Drying: Dry the product in a vacuum oven.

Reaction Pathway for Desulfonation:

desulfonation_pathway cluster_conditions Reactant 2-Aminonaphthalene-1,5-disulfonic Acid Product This compound Reactant->Product Desulfonation Conditions Heat in dilute H₂SO₄

Desulfonation Reaction Pathway

Spectroscopic Data

While comprehensive spectral data for this compound is not abundantly available in the public domain, data for closely related compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the isomeric 1-Amino-6-naphthalenesulfonic acid in DMSO-d₆ shows characteristic aromatic proton signals.[7] For this compound, one would expect a similar complex pattern of signals in the aromatic region, with chemical shifts influenced by the positions of the amino and sulfonic acid groups. A detailed analysis using 2D NMR techniques would be necessary for unambiguous assignment.

A ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the ten carbon atoms of the naphthalene ring system. The carbons attached to the amino and sulfonic acid groups, as well as the quaternary carbons, would have characteristic chemical shifts.

UV-Visible and Fluorescence Spectroscopy

Applications

The primary application of this compound has been and continues to be as an intermediate in the synthesis of a wide range of dyes and pigments.[2] Its ability to be readily diazotized and coupled makes it a versatile component in the design of azo dyes with various colors and properties. Additionally, its fluorescent nature suggests potential applications as a fluorescent label or probe in biochemical and analytical research, similar to other aminonaphthalenesulfonic acid derivatives.[3]

Conclusion

This compound, or Dahl's acid, holds a significant place in the history of industrial organic chemistry. Its synthesis, born out of the needs of the dye industry, highlights the fundamental principles of electrophilic aromatic substitution on naphthalene derivatives. While its historical discovery details could be further elucidated, the established synthetic routes provide a solid foundation for its preparation. The lack of readily available, comprehensive spectral data presents an opportunity for further research to fully characterize this important compound and explore its potential in modern applications beyond its traditional role as a dye intermediate. This guide provides a foundational understanding for researchers and professionals working with this and related compounds, encouraging further investigation into its properties and applications.

References

Theoretical Exploration of 6-Amino-1-naphthalenesulfonic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and functional organic molecules, possesses a rich electronic structure amenable to theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, focusing on its structural, electronic, and spectroscopic properties as elucidated by computational chemistry methods. While extensive dedicated theoretical studies on this compound are not widely published, this guide draws upon established computational methodologies and data from structurally similar naphthalenesulfonic acid derivatives to present a foundational understanding. This document outlines the typical quantum chemical calculations, summarizes expected quantitative data in structured tables, details the standard computational protocols, and provides visualizations of the theoretical workflow.

Introduction

This compound (C₁₀H₉NO₃S) is a bifunctional organic compound containing both an amino and a sulfonic acid group attached to a naphthalene (B1677914) core.[1][2][3] Its molecular structure dictates its chemical reactivity and potential applications, including its use as a fluorescent label in biochemical research.[3] Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for understanding the molecule's geometry, electronic properties, and spectroscopic signatures at the atomic level. Such insights are crucial for designing novel derivatives with tailored properties for applications in materials science and drug development.

Molecular Structure and Geometry Optimization

The initial step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This is typically achieved using DFT methods, which provide a good balance between computational cost and accuracy. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and stability.

Data Presentation: Optimized Geometric Parameters

The following table summarizes the kind of quantitative data that would be obtained from a geometry optimization calculation. The values presented here are hypothetical and are based on typical bond lengths and angles for similar aromatic sulfonated amines.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C-C (aromatic)1.37 - 1.42
C-N1.38
C-S1.78
S-O1.45
N-H1.01
O-H0.97
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-C-N120.5
C-C-S121.0
O-S-O119.5
Dihedral Angles (°)
C-C-S-O178.5
H-N-C-C0.5

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule are critical to understanding its reactivity and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and electronic excitation energy.

Data Presentation: Frontier Molecular Orbital Energies

This table presents a hypothetical summary of the electronic properties that would be calculated for this compound.

Parameter Calculated Value (eV)
HOMO Energy -5.85
LUMO Energy -1.25
HOMO-LUMO Gap (ΔE) 4.60
Ionization Potential 5.85
Electron Affinity 1.25
Global Hardness (η) 2.30
Global Softness (S) 0.217
Electronegativity (χ) 3.55
Electrophilicity Index (ω) 2.74

Spectroscopic Properties: Vibrational Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, researchers can gain a detailed understanding of the molecule's vibrational behavior.

Data Presentation: Calculated Vibrational Frequencies

The following table provides a selection of hypothetical calculated vibrational frequencies and their assignments for key functional groups in this compound.

Frequency (cm⁻¹) Vibrational Mode Functional Group
3450Asymmetric N-H StretchAmino (-NH₂)
3350Symmetric N-H StretchAmino (-NH₂)
3050Aromatic C-H StretchNaphthalene Ring
1620N-H ScissoringAmino (-NH₂)
1580Aromatic C=C StretchNaphthalene Ring
1250Asymmetric S=O StretchSulfonic Acid (-SO₃H)
1050Symmetric S=O StretchSulfonic Acid (-SO₃H)
830C-H Out-of-plane BendNaphthalene Ring

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are typically generated using the following computational protocol:

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Theoretical Model: Density Functional Theory (DFT) is the most common method.

Functional: A hybrid functional, such as B3LYP, is often employed for its balance of accuracy and computational efficiency.

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), is typically used to describe the atomic orbitals.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is confirmed by ensuring that there are no imaginary frequencies in the subsequent vibrational frequency calculation.

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm the nature of the stationary point and to obtain the theoretical vibrational spectrum.

Electronic Properties: HOMO and LUMO energies, along with other electronic descriptors, are obtained from the output of the DFT calculation.

Mandatory Visualizations

Theoretical Workflow Diagram

The following diagram illustrates the typical workflow for a theoretical study of an organic molecule like this compound.

Theoretical_Workflow A Molecule Selection (this compound) B Initial Structure Generation A->B C Computational Method Selection (DFT/B3LYP/6-31G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Analysis of Results E->F G Geometric Parameters (Bond Lengths, Angles) F->G H Vibrational Frequencies (IR/Raman Spectra) F->H I Electronic Properties (HOMO-LUMO, Charges) F->I J Further Analysis (e.g., Molecular Docking) F->J

Caption: A typical workflow for the theoretical study of an organic molecule.

Conclusion

Theoretical studies provide invaluable, atomistic-level insights into the structure and properties of this compound. While dedicated computational research on this specific molecule is not abundant in the public domain, the methodologies outlined in this guide are standard in the field and provide a robust framework for its investigation. The hypothetical data presented serve as a template for what researchers can expect from such studies. These computational approaches are essential for rational molecular design and for predicting the behavior of new materials and potential drug candidates based on the this compound scaffold. Future theoretical work is encouraged to build upon this foundation and provide a more detailed and specific understanding of this important molecule.

References

Methodological & Application

Application Notes and Protocols for Protein Binding Assays Using 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthalenesulfonic acid is a fluorescent compound that can be utilized as a probe in protein binding assays.[1] Its utility is based on the principle that its fluorescence quantum yield is sensitive to the polarity of its environment. In aqueous solutions, the dye exhibits weak fluorescence. However, upon binding to hydrophobic pockets on the surface of proteins, its fluorescence intensity increases significantly, often accompanied by a blue shift in the emission maximum.[2][3] This phenomenon allows for the characterization of protein-ligand interactions, the study of conformational changes, and the determination of binding affinities.[2]

Due to the extensive characterization and widespread use of its isomer, 8-Anilino-1-naphthalenesulfonic acid (ANS), the protocols and data presented herein are primarily based on established methodologies for ANS.[2][4] These notes serve as a comprehensive guide, and while the principles are directly applicable, optimization of specific parameters for this compound is recommended.

Principle of the Assay

The underlying principle of using aminonaphthalenesulfonic acids in protein binding assays is the environmentally sensitive fluorescence of the probe. In a polar aqueous environment, the excited state of the free dye is quenched, resulting in low fluorescence. When the dye binds to non-polar, hydrophobic regions of a protein, it is shielded from the aqueous environment. This leads to a significant increase in its fluorescence quantum yield and a shift of the emission maximum to a shorter wavelength (blue shift).[2][5]

This change in fluorescence can be monitored to:

  • Determine binding affinity (Kd): By titrating a fixed concentration of protein with increasing concentrations of the fluorescent probe, a saturation binding curve can be generated to calculate the dissociation constant.[4]

  • Characterize conformational changes: Alterations in protein conformation that expose or conceal hydrophobic sites can be detected by changes in the probe's fluorescence.[6]

  • Perform competitive binding assays: The displacement of the fluorescent probe from a protein-probe complex by a non-fluorescent ligand can be used to determine the binding affinity of the competing ligand.

Data Presentation

The following table summarizes representative quantitative data for the interaction of the related compound 8-Anilino-1-naphthalenesulfonic acid (ANS) with various proteins. These values can serve as a reference for designing experiments with this compound, though the specific values may differ.

ProteinDissociation Constant (Kd) (µM)Excitation Max (nm)Emission Max (nm)Reference(s)
Bovine Serum Albumin (BSA)~5-20~380~470[4]
Lysozyme~100-200~380~480[4]
Human Interleukin-1 Receptor Antagonist (IL-1ra)~100 (at 25°C)~375~492[7]
Apomyoglobin~10~380~470[3]

Experimental Protocols

Disclaimer: The following protocols are based on the well-documented use of 8-Anilino-1-naphthalenesulfonic acid (ANS). Researchers using this compound should perform initial optimization experiments, including determination of optimal excitation and emission wavelengths and concentration ranges.

Protocol 1: Direct Protein Binding Assay

This protocol is designed to determine the binding affinity of this compound to a target protein.

Materials and Reagents:

  • This compound

  • Target Protein

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes or microplates suitable for fluorescence measurements

  • Pipettes and tips

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the assay buffer. Protect from light.

    • Prepare a stock solution of the target protein at a known concentration in the assay buffer. It is recommended to determine the protein concentration accurately using a method such as UV-Vis spectroscopy.

  • Assay Setup:

    • To a series of cuvettes or wells of a microplate, add a fixed concentration of the target protein (e.g., 1-5 µM).

    • Prepare a control sample containing only the assay buffer.

    • Add increasing concentrations of this compound to the protein-containing samples and the control sample. The final concentration range of the probe should span below and above the expected Kd.

    • Gently mix and incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 5-15 minutes). Protect from light during incubation.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the optimal excitation and emission wavelengths for the protein-bound probe. For initial experiments with this compound, it is advisable to scan for the emission maximum after excitation at a wavelength around 350-380 nm.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Subtract the fluorescence intensity of the control sample (probe in buffer) from the fluorescence intensity of the protein-containing samples to obtain the net fluorescence change upon binding.

    • Plot the net fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) using non-linear regression to determine the dissociation constant (Kd).

Direct_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_probe Prepare Probe Stock Solution titrate_probe Titrate with Increasing [Probe] prep_probe->titrate_probe prep_protein Prepare Protein Stock Solution add_protein Add Fixed [Protein] to Samples prep_protein->add_protein add_protein->titrate_probe incubate Incubate to Equilibrium titrate_probe->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_data Analyze Data (Plot & Fit) measure_fluorescence->analyze_data determine_kd Determine Kd analyze_data->determine_kd

Caption: Workflow for a direct protein binding assay using a fluorescent probe.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent test compound by measuring its ability to displace this compound from the target protein.

Materials and Reagents:

  • All materials from Protocol 1

  • Test Compound (non-fluorescent)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and the target protein as described in Protocol 1.

    • Prepare a stock solution of the test compound in a suitable solvent (ensure the final solvent concentration in the assay is low and does not affect the assay).

  • Assay Setup:

    • In a series of cuvettes or microplate wells, add a fixed concentration of the target protein and a fixed concentration of this compound (typically at or below its Kd for the protein).

    • Add increasing concentrations of the test compound to these samples.

    • Include control samples:

      • Protein + Probe (no test compound)

      • Probe only (no protein or test compound)

    • Gently mix and incubate the samples at a constant temperature to reach equilibrium. Protect from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample at the pre-determined optimal excitation and emission wavelengths for the protein-probe complex.

  • Data Analysis:

    • The fluorescence intensity will decrease as the test compound displaces the fluorescent probe.

    • Plot the fluorescence intensity as a function of the test compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50 of the test compound (the concentration at which it displaces 50% of the bound probe).

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.

Visualization of Principle

Fluorescence_Enhancement_Principle cluster_free Free in Solution cluster_bound Bound to Protein free_probe Probe free_probe->quenched Low Fluorescence (Quenched) protein Protein (Hydrophobic Pocket) free_probe->protein + Protein bound_probe Probe bound_probe->enhanced High Fluorescence (Enhanced)

Caption: Principle of fluorescence enhancement upon probe binding to a protein.

References

Application Note: Enhanced HPLC Analysis of 6-Amino-1-naphthalenesulfonic Acid via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-1-naphthalenesulfonic acid is a compound of interest in various chemical and pharmaceutical applications. Its analysis by High-Performance Liquid Chromatography (HPLC) can be challenging due to its polar nature and lack of a strong chromophore for sensitive UV detection. Pre-column derivatization is a chemical modification technique used to improve the chromatographic properties and enhance the detectability of analytes.[1][2][3] This application note describes two effective methods for the derivatization of this compound, utilizing Dansyl Chloride (Dns-Cl) and o-Phthalaldehyde (OPA) as derivatizing agents to enable sensitive fluorescence or UV detection.

Dansyl chloride reacts with the primary amino group of this compound under alkaline conditions to form a highly fluorescent and stable sulfonamide derivative.[1][4][5] This method significantly enhances detection sensitivity, allowing for quantification in the picomole range, and improves chromatographic retention on reverse-phase columns.[5] Similarly, o-Phthalaldehyde reacts with primary amines in the presence of a thiol compound to yield a fluorescent isoindole derivative, providing another sensitive option for analysis.[6][7][8]

Reaction Pathways

The derivatization reactions of this compound with Dansyl Chloride and o-Phthalaldehyde are depicted below.

cluster_dansyl Dansyl Chloride Derivatization cluster_opa o-Phthalaldehyde Derivatization 6-ANS This compound Derivative1 Fluorescent Dansyl Derivative 6-ANS->Derivative1 + Dns-Cl (pH 9.5-10) DnsCl Dansyl Chloride DnsCl->Derivative1 6-ANS2 This compound Derivative2 Fluorescent Isoindole Derivative 6-ANS2->Derivative2 + OPA/Thiol (pH 9.5-10) OPA o-Phthalaldehyde + Thiol OPA->Derivative2

Figure 1: Derivatization reaction pathways.

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride (Dns-Cl)

This protocol details the pre-column derivatization of this compound using Dansyl Chloride for fluorescence detection.

Materials and Reagents:

  • This compound standard solution (1 mg/mL in water)

  • Dansyl Chloride solution (5 mg/mL in acetone (B3395972) or acetonitrile)[4]

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10.0)[4][9]

  • Acetone or Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (10% v/v in water) to quench the reaction[9]

  • 0.22 µm syringe filters

Derivatization Procedure:

  • In a microcentrifuge tube, combine 100 µL of the this compound standard or sample solution with 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution to the mixture.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Incubate the reaction mixture in a water bath or heating block at 60°C for 60 minutes, protected from light.[4]

  • After incubation, cool the mixture to room temperature.

  • To quench the excess Dansyl Chloride, add 50 µL of 10% ammonium hydroxide solution and vortex briefly.[9]

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 20% B, linear gradient to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Fluorescence Detector
Excitation λ 325 nm[4]
Emission λ 559 nm[10]
Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

This protocol outlines the pre-column derivatization of this compound using o-Phthalaldehyde for fluorescence detection. This reaction is rapid and can often be automated in modern autosamplers.[8][11]

Materials and Reagents:

  • This compound standard solution (1 mg/mL in water)

  • OPA Derivatization Reagent:

    • Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol.

    • Add 11.25 mL of 0.1 M borate (B1201080) buffer (pH 9.5).

    • Add 50 µL of 3-mercaptopropionic acid (or another suitable thiol like 2-mercaptoethanol).[12]

    • This reagent should be prepared fresh daily and stored protected from light.

  • Borate Buffer (0.1 M, pH 9.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.22 µm syringe filters

Derivatization Procedure:

  • In a microcentrifuge tube or autosampler vial, mix 50 µL of the this compound standard or sample solution with 50 µL of the OPA derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.[13]

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial for immediate injection. The OPA derivatives can be unstable, so timely analysis is recommended.[6][7]

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate Buffer (pH 5.0)
Mobile Phase B Acetonitrile
Gradient Start with 10% B, linear gradient to 60% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.2 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Fluorescence Detector
Excitation λ 340 nm[13]
Emission λ 455 nm[13]

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is illustrated below.

A Sample/Standard Preparation B Addition of Buffer (pH 9.5-10) A->B C Addition of Derivatizing Agent (Dns-Cl or OPA) B->C D Incubation (Temperature & Time Dependent) C->D E Quenching (for Dns-Cl) D->E F Filtration (0.22 µm) D->F OPA Path E->F G HPLC Injection & Analysis F->G H Data Acquisition & Processing G->H

Figure 2: General experimental workflow.

Data Summary

The following table summarizes the key quantitative parameters for the two derivatization methods.

ParameterDansyl Chloride (Dns-Cl) Derivatizationo-Phthalaldehyde (OPA) Derivatization
Reaction pH 9.5 - 10.0[4]9.5 - 10.0[13]
Reaction Temperature 38 - 70 °C[4][10]Room Temperature[13]
Reaction Time 30 - 120 minutes[4][13]2 minutes[13]
Derivative Stability High[4][14]Moderate (injection after derivatization recommended)[6][7]
Detection Wavelengths (Ex/Em) 325 nm / 559 nm[4][10]340 nm / 455 nm[13]
Typical Column Type C8 or C18[10]C18

Both Dansyl Chloride and o-Phthalaldehyde offer effective means for the derivatization of this compound, enabling sensitive and robust quantification by HPLC with fluorescence detection. The choice of derivatizing agent may depend on factors such as required sensitivity, sample throughput, and the stability of the resulting derivative. The Dansyl Chloride method provides highly stable derivatives suitable for batch processing, while the OPA method offers a rapid reaction that can be easily automated. These protocols provide a solid foundation for researchers to develop and validate their own analytical methods for this compound in various matrices.

References

Application Notes and Protocols for the Synthesis of Azo Dyes from 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory procedure for the synthesis of azo dyes using 6-Amino-1-naphthalenesulfonic acid as the diazo component. The protocols outlined below describe the diazotization of this compound and its subsequent coupling with phenolic compounds to produce vibrant azo dyes.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–).[1] They are widely used in the textile, food, and cosmetic industries due to their intense colors and versatility.[1] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically involves a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[2]

This compound is a valuable intermediate in the synthesis of various azo dyes. The presence of the sulfonic acid group imparts water solubility to the resulting dye, a crucial property for many dyeing applications.

Experimental Protocols

The following protocols detail the synthesis of two exemplary azo dyes using this compound as the starting material.

Protocol 1: Synthesis of an Azo Dye via Coupling with 2-Naphthol (B1666908)

This protocol describes the synthesis of a red azo dye, analogous to Acid Red 88, by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, prepare a solution of this compound by dissolving 2.23 g (0.01 mol) in 50 mL of distilled water containing 0.53 g (0.005 mol) of sodium carbonate. Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 2.5 mL of concentrated hydrochloric acid.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold solution of this compound with constant stirring, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Coupling Reaction with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

Step 3: Isolation and Purification of the Azo Dye

  • Add a saturated sodium chloride solution to the reaction mixture to "salt out" the dye, which decreases its solubility and promotes precipitation.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.

  • Dry the purified azo dye in a desiccator or a drying oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Protocol 2: Synthesis of an Azo Dye via Coupling with Resorcinol (B1680541)

This protocol outlines the synthesis of an orange azo dye by coupling diazotized this compound with resorcinol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Resorcinol

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Step 1: Diazotization of this compound

  • Follow the same procedure as described in Protocol 1, Step 1.

Step 2: Coupling Reaction with Resorcinol

  • In a 500 mL beaker, dissolve 1.10 g (0.01 mol) of resorcinol in 50 mL of a 10% aqueous sodium carbonate solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline resorcinol solution with vigorous stirring.

  • An orange-colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

Step 3: Isolation and Purification of the Azo Dye

  • Follow the same procedure as described in Protocol 1, Step 3.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of azo dyes from this compound. Please note that actual yields and λmax values may vary depending on the specific reaction conditions and the purity of the reagents.

Diazo ComponentCoupling ComponentMolar Ratio (Diazo:Coupling)Reaction Temperature (°C)Typical Yield (%)λmax (nm)
This compound2-Naphthol1:10-575-85~506[3]
This compoundResorcinol1:10-570-80~495

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows.

G General Reaction Pathway for Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction 6-Amino-1-naphthalenesulfonic_acid This compound NaNO2_HCl NaNO₂ / HCl 0-5 °C 6-Amino-1-naphthalenesulfonic_acid->NaNO2_HCl Diazonium_Salt Naphthalenesulfonic acid Diazonium Salt NaNO2_HCl->Diazonium_Salt NaOH NaOH / Na₂CO₃ 0-5 °C Diazonium_Salt->NaOH Coupling Coupling_Agent Coupling Agent (e.g., 2-Naphthol, Resorcinol) Coupling_Agent->NaOH Azo_Dye Azo Dye NaOH->Azo_Dye

Caption: General chemical pathway for azo dye synthesis.

G Experimental Workflow Start Start Diazotization Diazotization of This compound Start->Diazotization Coupling Coupling with Phenolic Compound Diazotization->Coupling Salting_Out Salting Out Coupling->Salting_Out Filtration Vacuum Filtration Salting_Out->Filtration Washing Washing with NaCl Solution Filtration->Washing Drying Drying Washing->Drying End Final Azo Dye Product Drying->End

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes and Protocols: 6-Amino-1-naphthalenesulfonic Acid as a Probe for Hydrophobic Sites in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthalenesulfonic acid is a fluorescent compound with potential applications in biochemical and pharmaceutical research as a probe for identifying and characterizing hydrophobic sites on protein surfaces.[1] Its utility is analogous to the well-studied isomer, 8-anilino-1-naphthalenesulfonic acid (ANS), which is extensively used to monitor protein conformational changes, folding intermediates, and aggregation.[2][3][4] Like ANS, this compound's fluorescence is highly sensitive to the polarity of its environment, making it a valuable tool for investigating protein structure and interactions.[5] This document provides detailed protocols and data interpretation guidelines for the application of this compound in studying protein hydrophobicity.

Principle of Operation

The fluorescence of this compound is relatively low in polar, aqueous environments. However, upon binding to hydrophobic regions of proteins, its quantum yield increases significantly, and the emission maximum typically undergoes a blue shift (hypsochromic shift).[5][6] This phenomenon is attributed to the reduced exposure of the probe to water molecules and the rigid, non-polar environment of the protein's hydrophobic pockets.[5][6] The binding is primarily non-covalent and often involves both hydrophobic and electrostatic interactions, with the negatively charged sulfonate group potentially interacting with positively charged amino acid residues on the protein surface.[6][7]

Applications in Research and Drug Development

The unique fluorescence properties of this compound make it suitable for a variety of applications:

  • Monitoring Protein Folding and Unfolding: Changes in the fluorescence of the probe can be used to track the exposure of hydrophobic regions during protein denaturation and refolding processes.[2]

  • Detecting Conformational Changes: Alterations in protein conformation due to ligand binding, mutation, or changes in environmental conditions can be detected by monitoring changes in probe fluorescence.[2]

  • Characterizing Drug Binding Sites: This probe can be used in competitive binding assays to characterize the hydrophobicity of drug binding pockets.

  • Studying Protein Aggregation: An increase in fluorescence can indicate the formation of protein aggregates, where hydrophobic surfaces are often exposed.[3][8]

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from studies using the analogous probe, 8-anilino-1-naphthalenesulfonic acid (ANS), to illustrate the typical parameters measured in such experiments.

ProteinDissociation Constant (Kd) (M)Emission Maximum (λmax)NotesReference
Black Gram Phaseolin1.37 x 10-5455 nm4 binding sites per protomer were identified.[9]
MurANot specified475 nmANS binding induces a major restructuring of a loop region.[2]
Poly-L-lysine2.6 x 10-3Not specifiedBinding is primarily through ion pairing.[6][7]
Poly-L-arginine2.9 x 10-3Not specifiedBinding is primarily through ion pairing, with greater fluorescence changes than with poly-lysine.[6]

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4). To aid dissolution, a small amount of an organic solvent like DMSO can be used, but the final concentration of the organic solvent in the experiment should be kept to a minimum (<1%).[10] Protect the solution from light.

  • Protein Solution: Prepare a stock solution of the protein of interest in the same buffer. The concentration will depend on the specific protein and experiment but typically ranges from 1 µM to 100 µM. Ensure the protein solution is clear and free of precipitates.

Determination of Protein Surface Hydrophobicity

This protocol provides a general method for assessing changes in the surface hydrophobicity of a protein.

  • Sample Preparation: In a quartz cuvette, mix the protein solution with the this compound stock solution to achieve final concentrations of approximately 0.1 mg/mL for the protein and 50 µM for the probe.[10] Prepare a blank sample containing only the buffer and the probe.

  • Incubation: Incubate the samples in the dark for at least 5-10 minutes to allow for binding equilibrium to be reached.[10]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the probe (typically around 350-380 nm for ANS-like compounds).

    • Record the fluorescence emission spectrum over a range of wavelengths (e.g., 400-600 nm).

    • The fluorescence intensity at the emission maximum and the position of the emission maximum (λmax) are the key parameters to record.

  • Data Analysis:

    • Subtract the fluorescence spectrum of the blank from the protein-containing samples.

    • An increase in fluorescence intensity and a blue shift in the emission maximum compared to the probe in buffer alone indicate binding to hydrophobic sites.[10]

Determination of Binding Affinity (Kd)

This protocol describes a titration experiment to determine the dissociation constant (Kd) of the probe-protein interaction.

  • Titration Setup: Keep the protein concentration constant (e.g., 5 µM) and titrate with increasing concentrations of this compound.

  • Fluorescence Measurements: For each concentration of the probe, record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) as a function of the probe concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to calculate the Kd.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_probe Prepare 1 mM Probe Stock mix Mix Protein and Probe stock_probe->mix stock_protein Prepare Protein Stock stock_protein->mix incubate Incubate in Dark (5-10 min) mix->incubate measure Measure Fluorescence incubate->measure subtract_blank Subtract Blank Spectrum measure->subtract_blank plot_data Plot ΔF vs. [Probe] subtract_blank->plot_data fit_model Fit to Binding Model plot_data->fit_model determine_kd Determine Kd fit_model->determine_kd

Caption: Experimental workflow for determining the binding affinity of this compound to a protein.

fluorescence_mechanism cluster_polar Polar Environment (Water) cluster_nonpolar Non-Polar Environment (Protein) probe_polar Probe excited_polar Excited State probe_polar->excited_polar Excitation ground_polar Ground State excited_polar->ground_polar Low Fluorescence (Red-shifted) probe_nonpolar Probe excited_nonpolar Excited State probe_nonpolar->excited_nonpolar Excitation ground_nonpolar Ground State excited_nonpolar->ground_nonpolar High Fluorescence (Blue-shifted)

Caption: Mechanism of fluorescence enhancement in a non-polar environment.

Conclusion and Considerations

This compound, like other anilino-naphthalenesulfonate derivatives, is a powerful tool for probing the hydrophobic characteristics of proteins. Its environmental sensitivity allows for the real-time monitoring of structural changes that are critical in various biological processes and in the development of therapeutics.

Important Considerations:

  • Probe-Induced Changes: It is important to consider that the binding of the probe itself might alter the protein's conformation.[11] Control experiments are crucial to validate the findings.

  • Inner Filter Effect: At high concentrations of the probe or protein, the inner filter effect can lead to a non-linear decrease in fluorescence intensity. It is advisable to work with optically dilute solutions.

  • Light Scattering: Protein aggregation can cause light scattering, which may interfere with fluorescence measurements. Centrifugation or filtration of samples can help mitigate this issue.

  • Electrostatic Interactions: The contribution of electrostatic interactions to probe binding should not be overlooked, as the charged sulfonate group can interact with cationic residues on the protein surface.[6][7]

References

Application Notes and Protocols: 6-Amino-1-naphthalenesulfonic Acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthalenesulfonic acid is a fluorescent molecule that holds potential as a probe in fluorescence microscopy.[1] Its utility stems from its fluorescent properties which can be harnessed for the visualization of biomolecules and cellular components.[1] While it is commonly utilized as a fluorescent label in broader biochemical research and as a pH indicator, its direct application in cellular imaging is an area of growing interest.[1] This document provides detailed protocols for the use of this compound in fluorescence microscopy, drawing parallels from structurally similar and well-characterized aminonaphthalenesulfonic acid derivatives. The provided protocols are intended as a starting point for experimental design and will likely require optimization for specific cell types and applications.

Physicochemical and Fluorescent Properties

A comprehensive understanding of the fluorescent properties of this compound is crucial for its effective application. While detailed photophysical data in various biological environments is not extensively documented for this specific compound, we can infer its likely behavior from closely related analogs like 4-Aminonaphthalene-1-sulfonic acid. The fluorescence of such molecules is often sensitive to the polarity of their local environment, a characteristic that can be exploited to probe cellular structures like membranes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 6-aminonaphthalene-1-sulphonic acid, Dahl's Acid
CAS Number 81-05-0
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol
Appearance White to light tan solid
Solubility Water-soluble

Source:[1][2]

Table 2: Estimated Spectral Properties based on Analogous Compounds

PropertyAqueous Environment (High Polarity)Non-Polar Environment (e.g., Lipid Bilayer)
Excitation Maximum (λex) ~325 nm~429 nm
Emission Maximum (λem) ~450 nm~530 nm

Note: These values are estimations based on the properties of the structurally similar compound 4-Aminonaphthalene-1-sulfonic acid and should be experimentally verified for this compound.

Experimental Protocols

The following protocols are adapted from established methods for structurally related aminonaphthalene-based fluorescent probes. Optimization of concentration, incubation time, and imaging parameters is highly recommended for each specific application.

Protocol 1: Live Cell Staining

This protocol outlines the procedure for staining living cells to visualize cellular components, potentially membranes, based on the hydrophobic partitioning of the dye.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Complete cell culture medium, pre-warmed to 37°C

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Adherent cells cultured to 60-80% confluency

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the 10 mM stock solution to a final working concentration of 10-50 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope.

    • Based on the estimated spectral properties, use an excitation wavelength around 325-430 nm and collect emission around 450-530 nm. It is advisable to acquire a full emission spectrum to determine the precise peak for your experimental conditions.

Protocol 2: Fixed Cell Staining

This protocol is designed for staining fixed cells. Fixation can alter cell permeability and membrane structure, which may affect dye distribution.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Cell Preparation and Staining:

    • Follow steps 1-3 from Protocol 1 to stain the live cells.

  • Fixation:

    • After the incubation period, remove the staining solution.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Washing:

    • Remove the PFA solution.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add PBS or a suitable mounting medium to the cells.

    • Image the cells on a fluorescence microscope using the spectral settings determined in the live-cell experiments.

Diagrams

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Prepare 10 mM Stock Solution in DMSO C Prepare 10-50 µM Working Solution in Culture Medium A->C B Culture Cells to 60-80% Confluency D Wash Cells with PBS B->D E Incubate with Staining Solution (15-30 min, 37°C) D->E F Wash Cells to Remove Unbound Dye E->F G Live Cell Imaging (Ex: ~325-430 nm, Em: ~450-530 nm) F->G H Fix Cells with 4% PFA (Optional) F->H I Fixed Cell Imaging H->I

Caption: Experimental workflow for fluorescence microscopy using this compound.

Data Interpretation and Considerations

The fluorescence of this compound is likely to be environmentally sensitive. A shift in the emission spectrum to shorter wavelengths (blue shift) and an increase in fluorescence intensity may indicate binding to hydrophobic regions within the cell, such as lipid membranes or hydrophobic pockets in proteins.[3][4][5][6] Conversely, lower intensity and a red-shifted emission are expected in aqueous environments.

When analyzing results, it is important to:

  • Determine the optimal dye concentration: High concentrations may lead to aggregation and non-specific staining. A concentration gradient experiment is recommended.

  • Optimize incubation time: Insufficient time may result in weak staining, while prolonged incubation could lead to cytotoxicity in live-cell imaging.

  • Include appropriate controls: Untreated cells should be imaged to assess autofluorescence levels.

  • Validate staining patterns: Co-staining with well-characterized organelle-specific dyes can help identify the subcellular localization of this compound.

Troubleshooting

Problem: Weak or No Fluorescence Signal

  • Possible Cause: Suboptimal excitation/emission wavelengths.

    • Solution: Perform a lambda scan (spectral scan) to determine the optimal excitation and emission maxima for your specific setup and sample.

  • Possible Cause: Dye concentration is too low.

    • Solution: Increase the working concentration of the dye incrementally.

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the incubation time.

Problem: High Background or Non-specific Staining

  • Possible Cause: Dye concentration is too high.

    • Solution: Decrease the working concentration of the dye.

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and duration of washing steps.

Problem: Photobleaching

  • Possible Cause: Excessive exposure to excitation light.

    • Solution: Reduce the intensity of the excitation light and the exposure time. Use of an anti-fade mounting medium for fixed samples is recommended.

Conclusion

This compound presents an opportunity for the development of novel fluorescent probes for cellular imaging. The protocols and data presented here, based on the properties of structurally related compounds, provide a solid foundation for researchers to begin exploring its applications in fluorescence microscopy. Empirical determination of optimal staining conditions and spectral properties will be key to unlocking the full potential of this fluorescent molecule in biological research and drug development.

References

Application Notes and Protocols for Covalent Labeling of Peptides with 6-Amino-1-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling of peptides with fluorescent probes is a cornerstone technique in biochemical and pharmaceutical research. It enables the sensitive detection and quantification of peptides in various assays, facilitates the study of peptide-protein interactions, and allows for the visualization of peptides in cellular and tissue contexts. 6-Amino-1-naphthalenesulfonic acid is a fluorescent dye that, upon covalent attachment to a peptide, imparts useful spectroscopic properties for detection.[1] This document provides detailed protocols for the synthesis of the reactive labeling reagent, the covalent labeling of peptides, and the subsequent purification and characterization of the fluorescently labeled product.

The primary strategy for labeling peptides with this compound involves the reaction of its sulfonyl chloride derivative with primary amino groups on the peptide, such as the N-terminus or the ε-amino group of lysine (B10760008) residues. This reaction forms a stable sulfonamide bond. Due to the presence of a primary amine on the labeling reagent itself, a protection/deprotection strategy is necessary for the synthesis of the sulfonyl chloride.

Experimental Principles and Data

The overall workflow for the covalent labeling of a peptide with this compound is a multi-step process that begins with the preparation of the reactive sulfonyl chloride. This is followed by the labeling reaction, purification of the labeled peptide, and finally, characterization to confirm successful conjugation.

Synthesis of the Labeling Reagent

The synthesis of 6-Amino-1-naphthalenesulfonyl chloride requires a two-step process to avoid self-reaction. The amino group is first protected, followed by the conversion of the sulfonic acid to the sulfonyl chloride.

Table 1: Key Reagents and Their Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₀H₉NO₃S223.25Starting fluorescent moiety
Acetic Anhydride (B1165640)C₄H₆O₃102.09Protection of the amino group
Thionyl ChlorideSOCl₂118.97Conversion of sulfonic acid to sulfonyl chloride
6N Hydrochloric AcidHCl36.46Deprotection of the acetylated amino group
Peptide Labeling Reaction

The labeling reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure that the target amino groups on the peptide are deprotonated and thus nucleophilic.[2][3] The molar ratio of the labeling reagent to the peptide is a critical parameter that needs to be optimized to achieve a good balance between labeling efficiency and the risk of multiple labeling or modification of unintended sites.

Table 2: Typical Reaction Parameters for Peptide Labeling

ParameterRecommended RangeNotes
pH 8.0 - 9.0A higher pH deprotonates primary amines, increasing their nucleophilicity. Buffers should be free of primary amines (e.g., Tris).[3]
Molar Ratio (Dye:Peptide) 1:1 to 10:1Higher ratios can increase labeling efficiency but also the risk of multiple labels and side reactions.[3][4]
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C for sensitive peptides.
Temperature Room TemperatureCan be performed at 4°C to minimize degradation of sensitive peptides.
Solvent Aqueous BufferA small amount of a water-miscible organic solvent (e.g., DMF or DMSO) may be used to dissolve the sulfonyl chloride.
Purification and Characterization

Purification of the labeled peptide is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6] Characterization of the final product is crucial to confirm the identity and purity of the labeled peptide. Mass spectrometry is the primary tool for this, with the expected mass being the sum of the peptide mass and the mass of the 6-Amino-1-naphthalenesulfonyl moiety.

Table 3: Analytical Techniques for Labeled Peptides

TechniquePurposeKey Observations
Reversed-Phase HPLC (RP-HPLC) Purification and purity assessment of the labeled peptide.[5][6]Labeled peptide will have a different retention time compared to the unlabeled peptide.
Mass Spectrometry (MS) Confirmation of covalent labeling and determination of the number of labels per peptide.[7][8]The mass of the labeled peptide will be increased by the mass of the 6-Amino-1-naphthalenesulfonyl group.
Fluorescence Spectroscopy Determination of the spectral properties of the labeled peptide.Measurement of excitation and emission maxima.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1-naphthalenesulfonyl chloride

This protocol is divided into three stages: protection of the amino group, formation of the sulfonyl chloride, and deprotection of the amino group.

Stage 1: Acetylation of this compound

  • Suspend this compound in a suitable solvent (e.g., acetic acid).

  • Add acetic anhydride in a slight molar excess.

  • Heat the mixture gently (e.g., to 50-60 °C) with stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and precipitate the product by adding cold water.

  • Filter the precipitate, wash with cold water, and dry to obtain 6-acetamido-1-naphthalenesulfonic acid.

Stage 2: Synthesis of 6-Acetamido-1-naphthalenesulfonyl chloride

  • Suspend the dried 6-acetamido-1-naphthalenesulfonic acid in an inert solvent (e.g., dichloromethane).

  • Slowly add thionyl chloride (SOCl₂) in molar excess at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion is complete (monitor by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude 6-acetamido-1-naphthalenesulfonyl chloride can be used directly in the next step or purified by recrystallization.

Stage 3: Deprotection of the Acetyl Group

  • Dissolve the crude 6-acetamido-1-naphthalenesulfonyl chloride in a mixture of a suitable organic solvent and 6N hydrochloric acid.[9]

  • Heat the mixture to reflux for several hours until the deprotection is complete (monitor by TLC).[9][10]

  • Cool the reaction mixture and extract the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 6-Amino-1-naphthalenesulfonyl chloride.

Note: This synthesized reagent should be used immediately or stored under anhydrous conditions as sulfonyl chlorides are sensitive to moisture.

Protocol 2: Covalent Labeling of Peptides
  • Peptide Preparation: Dissolve the peptide to be labeled in a 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.[3]

  • Labeling Reagent Preparation: Immediately before use, dissolve the freshly prepared 6-Amino-1-naphthalenesulfonyl chloride in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the peptide solution, slowly add the desired molar excess of the dissolved labeling reagent. A starting point of a 3- to 5-fold molar excess is recommended.[5]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a small amount of a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration that will consume the excess reactive dye.[5]

Protocol 3: Purification of the Labeled Peptide
  • Sample Preparation: Acidify the quenched reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • RP-HPLC: Purify the labeled peptide using a preparative or semi-preparative C18 reversed-phase HPLC column.

  • Gradient Elution: Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). A typical gradient might be from 5% to 95% acetonitrile over 30-60 minutes.

  • Fraction Collection: Monitor the elution profile with a UV detector at a wavelength suitable for the peptide and the label (e.g., 220 nm and the absorbance maximum of the naphthalenesulfonic acid moiety). Collect fractions corresponding to the labeled peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified labeled peptide as a powder.

Protocol 4: Characterization of the Labeled Peptide
  • Mass Spectrometry:

    • Reconstitute a small amount of the lyophilized labeled peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Acquire the mass spectrum using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Confirm the presence of a peak corresponding to the molecular weight of the peptide plus the mass of the 6-Amino-1-naphthalenesulfonyl moiety (an increase of approximately 205.25 Da).

    • Perform tandem mass spectrometry (MS/MS) to confirm the site of labeling. The fragmentation pattern will show a characteristic neutral loss of SO₃ (80 Da) from the labeled precursor and fragment ions.[6]

  • Fluorescence Spectroscopy:

    • Dissolve the labeled peptide in a suitable buffer.

    • Measure the fluorescence excitation and emission spectra using a spectrofluorometer.

    • Determine the excitation and emission maxima, which are expected to be in the UV and blue regions of the spectrum, respectively, similar to other naphthalenesulfonic acid derivatives.[11][12]

Visualizations

experimental_workflow cluster_synthesis Reagent Synthesis cluster_labeling Peptide Labeling cluster_analysis Purification & Analysis start This compound protect Acetylation (Protection) start->protect sulfonyl_chloride Sulfonyl Chloride Formation protect->sulfonyl_chloride deprotect Deprotection sulfonyl_chloride->deprotect reagent 6-Amino-1-naphthalenesulfonyl chloride deprotect->reagent labeling Labeling Reaction reagent->labeling peptide Peptide peptide->labeling quench Quenching labeling->quench crude Crude Labeled Peptide quench->crude hplc RP-HPLC Purification crude->hplc final Pure Labeled Peptide hplc->final ms Mass Spectrometry fluor Fluorescence Spectroscopy final->ms final->fluor

Caption: Experimental workflow for covalent labeling of peptides.

signaling_pathway_example receptor Cell Surface Receptor binding Binding receptor->binding peptide Fluorescently Labeled Peptide peptide->binding internalization Internalization binding->internalization signaling Downstream Signaling Cascade internalization->signaling response Cellular Response signaling->response

Caption: Example of a signaling pathway studied with a labeled peptide.

Conclusion

The covalent labeling of peptides with this compound provides a valuable tool for a wide range of biological and pharmaceutical research applications. The protocols outlined in this document provide a comprehensive guide for the synthesis of the necessary labeling reagent, the labeling of peptides, and the subsequent purification and characterization of the final product. Successful implementation of these methods will enable researchers to generate high-quality fluorescently labeled peptides for their specific research needs. Careful optimization of reaction conditions, particularly the molar ratio of the labeling reagent to the peptide and the reaction pH, is crucial for achieving optimal results.

References

Application Notes and Protocols for the Quantitative Analysis of Biomolecules Using 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthalenesulfonic acid is a fluorescent compound that holds significant potential for the quantitative analysis of biomolecules. Its naphthalene (B1677914) core provides intrinsic fluorescence, while the amino and sulfonic acid groups offer opportunities for both non-covalent interactions and covalent labeling of target molecules. This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of proteins, carbohydrates, and amino acids through various analytical techniques.

I. Quantitative Analysis of Proteins by Fluorescence Spectroscopy

The fluorescence of this compound is sensitive to the polarity of its environment. This property can be exploited for the quantitative analysis of proteins by measuring the enhancement of fluorescence upon the non-covalent binding of the molecule to hydrophobic pockets on the protein surface. This approach is analogous to the well-established use of 8-anilino-1-naphthalenesulfonic acid (ANS).

Application Note:

This method is suitable for determining protein concentration and studying protein folding and conformational changes. The binding of this compound to hydrophobic regions of a protein leads to an increase in fluorescence quantum yield and a blue shift in the emission maximum. The intensity of the fluorescence signal is proportional to the protein concentration over a certain range.

Experimental Protocol:

1. Materials and Reagents:

  • This compound

  • Protein standard (e.g., Bovine Serum Albumin - BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • This compound Stock Solution (1 mM): Dissolve 2.23 mg of this compound in 10 mL of PBS. Store protected from light at 4°C.

  • Protein Standard Stock Solution (1 mg/mL): Dissolve 10 mg of BSA in 10 mL of PBS. Store at 4°C.

3. Assay Procedure:

  • Prepare a working solution of this compound by diluting the stock solution to 100 µM in PBS.

  • Prepare a series of protein standards by diluting the BSA stock solution in PBS to concentrations ranging from 0 to 100 µg/mL.

  • For each measurement, mix 50 µL of the protein standard or unknown sample with 950 µL of the 100 µM this compound working solution in a quartz cuvette.

  • Incubate the mixture for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to approximately 350 nm and the emission wavelength to scan from 400 nm to 600 nm to determine the emission maximum (expected around 480-520 nm).

  • Create a standard curve by plotting the fluorescence intensity at the emission maximum versus the protein concentration.

  • Determine the concentration of the unknown samples from the standard curve.

Data Presentation:

Table 1: Representative Quantitative Data for Protein Analysis using an Aminonaphthalenesulfonic Acid Derivative (Illustrative)

Protein Concentration (µg/mL)Relative Fluorescence Units (RFU)
050
10250
20450
40850
601250
801650
1002050

Note: This data is illustrative and based on typical results obtained with similar fluorescent probes. Actual results may vary.

Experimental Workflow Diagram:

protein_quantification_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Stock Solutions (this compound, Protein Standard) prep_standards Prepare Protein Standard Dilutions prep_reagents->prep_standards mix Mix Sample/Standard with This compound prep_standards->mix incubate Incubate (15 min, RT) mix->incubate measure Measure Fluorescence (Ex: ~350 nm, Em: ~480-520 nm) incubate->measure std_curve Generate Standard Curve measure->std_curve quantify Quantify Unknown Samples std_curve->quantify carbohydrate_labeling_workflow cluster_derivatization Derivatization cluster_cleanup Cleanup (SPE) cluster_analysis Analysis sample Dried Carbohydrate Sample add_reagent Add Labeling Reagent (this compound + NaBH3CN) sample->add_reagent incubate Incubate (65°C, 2h) add_reagent->incubate load_sample Load Reaction Mixture incubate->load_sample wash Wash Excess Reagents load_sample->wash elute Elute Labeled Carbohydrate wash->elute hplc HPLC-Fluorescence elute->hplc ce CE-LIF elute->ce amino_acid_analysis_logic cluster_reaction Derivatization Reaction cluster_separation Separation & Detection amino_acid Amino Acid (Primary Amine) intermediate Fluorescent Isoindole Intermediate amino_acid->intermediate + OPA/3-MPA opa_mpa OPA/3-MPA Reagent final_product Stable Fluorescent Derivative intermediate->final_product + 6-ANS (stabilization) ans This compound hplc Reversed-Phase HPLC final_product->hplc Injection detection Fluorescence Detection hplc->detection quantification Quantification vs. Standards detection->quantification

Synthesis of 6-Amino-1-naphthalenesulfonic Acid Derivatives for Sensing Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of 6-amino-1-naphthalenesulfonic acid derivatives as fluorescent sensors. These compounds are valuable tools in various fields, including biochemical research, environmental monitoring, and pharmaceutical development, due to their sensitivity and selectivity for specific analytes.[1]

Introduction

This compound is a versatile building block for the development of fluorescent probes. Its inherent fluorescence and the reactive amino group allow for the straightforward introduction of various functionalities to create sensors for a wide range of analytes, including metal ions and changes in pH. The sulfonic acid group enhances water solubility, making these sensors suitable for applications in aqueous environments.

This document focuses on the synthesis of a Schiff base derivative of this compound for the detection of metal ions, a common application for this class of compounds.

Principle of Sensing

The sensing mechanism of these derivatives often relies on the modulation of their fluorescence properties upon binding to an analyte. This can manifest as either an increase ("turn-on") or a decrease ("turn-off" or quenching) in fluorescence intensity. For the Schiff base derivative described herein, the proposed mechanism for metal ion detection is chelation-enhanced fluorescence (CHEF). In the free ligand, a photoinduced electron transfer (PET) process from the Schiff base nitrogen to the naphthalene (B1677914) fluorophore can quench the fluorescence. Upon coordination with a metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal.

G cluster_0 Free Sensor (Low Fluorescence) cluster_1 Sensor-Analyte Complex (High Fluorescence) Free_Sensor Schiff Base Derivative of This compound Analyte Metal Ion (Analyte) Complex Sensor-Metal Ion Complex PET Photoinduced Electron Transfer (PET) Ground_State Ground State Excited_State Excited State Inhibited_PET PET Inhibition Excited_State->Inhibited_PET Binding blocks PET Quenched_Fluorescence Fluorescence Quenching Analyte->Complex Binding Fluorescence Enhanced Fluorescence Complex_Ground_State Ground State Complex_Excited_State Excited State

Synthesis Protocol: 6-((Salicylideneamino)-1-naphthalenesulfonic acid

This protocol details the synthesis of a Schiff base derivative from this compound and salicylaldehyde (B1680747).

Materials and Reagents:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH meter

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 2.23 g (10 mmol) of this compound in 30 mL of a 1:1 ethanol/water mixture. Add 0.4 g (10 mmol) of NaOH to aid dissolution and stir until a clear solution is obtained.

  • Addition of Aldehyde: To the stirred solution, add 1.22 g (10 mmol) of salicylaldehyde dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M HCl dropwise with constant stirring until the pH of the solution reaches approximately 4-5. A yellow precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Expected Yield: 75-85%

Characterization:

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the formation of the imine bond (-CH=N-).

  • FT-IR: To identify characteristic functional groups, such as the imine C=N stretch and the sulfonic acid S=O stretches.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the sensor.

Quantitative Data Summary

The following tables summarize typical data obtained for the synthesized Schiff base sensor and its performance in metal ion detection.

Table 1: Physicochemical and Spectroscopic Data

ParameterValue
Molecular Formula C₁₇H₁₃NO₄S
Molecular Weight 327.36 g/mol
Appearance Yellow powder
Melting Point >300 °C
λabs (max) ~380 nm
λem (max) ~470 nm (in the presence of target ion)
Quantum Yield (Φ) <0.05 (free ligand), >0.4 (with target ion)

Table 2: Performance in Metal Ion Sensing (Example: Al³⁺)

ParameterValueReference
Linear Range 1 - 15 µM[2]
Limit of Detection (LOD) 8.73 x 10⁻⁸ M[2]
Binding Constant (Ka) 1.598 x 10⁵ M⁻¹[2]
Response Time < 5 minutes[2]
Optimal pH 6.0[2]

Experimental Workflow and Protocols

Workflow for Sensor Synthesis and Evaluation:

G Synthesis Synthesis of Schiff Base Purification Purification and Drying Synthesis->Purification Characterization Characterization (NMR, FT-IR, MS) Purification->Characterization Stock_Solution Preparation of Sensor Stock Solution Characterization->Stock_Solution Titration Fluorescence Titration Stock_Solution->Titration Analyte_Solutions Preparation of Analyte Solutions Analyte_Solutions->Titration Data_Analysis Data Analysis (LOD, Ka) Titration->Data_Analysis Application Application in Real Samples Data_Analysis->Application

Protocol for Fluorescence Titration:

  • Prepare a stock solution of the synthesized sensor (e.g., 1 mM in DMSO or ethanol).

  • Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Prepare a series of analyte solutions of varying concentrations in the same buffer.

  • To a cuvette containing 2 mL of the sensor working solution , add small aliquots of the analyte solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the linear range and calculate the limit of detection.

Signaling Pathway Diagram

The interaction of the sensor with the analyte and the subsequent signal generation can be visualized as a signaling pathway.

G Analyte Metal Ion (e.g., Al³⁺) Complex Sensor-Metal Ion Complex (High Fluorescence) Analyte->Complex Binding Sensor Schiff Base Sensor (Low Fluorescence) Sensor->Complex Signal Fluorescence Signal (Measurable Output) Complex->Signal Signal Transduction (PET Inhibition)

Conclusion

The synthesis of this compound derivatives provides a versatile platform for the development of fluorescent sensors. The Schiff base derivative detailed in this protocol demonstrates a practical approach to creating a "turn-on" sensor for metal ions. The provided methodologies and data serve as a foundation for researchers to develop and validate their own sensing systems for various applications in scientific research and drug development.

References

Troubleshooting & Optimization

6-Amino-1-naphthalenesulfonic acid solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 6-Amino-1-naphthalenesulfonic acid in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: this compound has a low intrinsic water solubility, reported to be approximately 0.33 g/L at 20°C.[1] Its solubility is highly dependent on the pH of the solution due to the presence of both a strongly acidic sulfonic acid group and a weakly basic amino group. At its isoelectric point, where the net charge of the molecule is zero, its solubility will be at a minimum.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is dictated by its ionization state, which is a function of the solution's pH and the pKa values of its functional groups.

  • Sulfonic Acid Group (-SO₃H): This is a strong acid with a pKa estimated to be around 1.6.[2] Above this pH, the sulfonic acid group will be deprotonated to form the highly polar sulfonate ion (-SO₃⁻), which enhances aqueous solubility.

  • Amino Group (-NH₂): The amino group is basic. The pKa of the conjugate acid (-NH₃⁺) of an aromatic amine like this is typically in the range of 3 to 5. Below this pKa, the amino group will be protonated (-NH₃⁺), increasing its polarity and solubility in water.

Therefore, the compound is least soluble at its isoelectric point and its solubility increases at pH values significantly above or below this point.

Q3: What is the expected ionization state of this compound at different pH values?

A3: The ionization state of this compound changes with pH, influencing its solubility.

  • At low pH (e.g., pH < 2): Both the sulfonic acid and amino groups are protonated, resulting in a positively charged molecule (cationic form).

  • At intermediate pH (e.g., pH 3-4): The sulfonic acid group is deprotonated, while the amino group is protonated, leading to a zwitterionic form with no net charge. This is where the lowest solubility is expected.

  • At high pH (e.g., pH > 5): The sulfonic acid group is deprotonated, and the amino group is in its neutral form, resulting in a negatively charged molecule (anionic form).

Q4: Which buffer should I use to dissolve this compound?

A4: The choice of buffer depends on the desired pH for your experiment.

  • For acidic conditions (pH < 3): Consider using a citrate (B86180) buffer or a phosphate (B84403) buffer adjusted with phosphoric acid.

  • For neutral to slightly basic conditions (pH > 5): Phosphate-buffered saline (PBS) or a bicarbonate buffer can be used.

It is crucial to select a buffer system that does not interact with the this compound in a way that could further reduce its solubility.

Troubleshooting Guide

Problem: The compound precipitates out of my buffer solution.

Possible Cause Troubleshooting Step
pH is near the isoelectric point. Adjust the pH of your buffer. To increase solubility, either lower the pH to below 3 or raise it to above 5.
Buffer concentration is too low. Increase the buffer concentration to maintain the desired pH, especially if the compound itself is acidic or basic.
Temperature is too low. Gently warm the solution. Solubility of many organic compounds increases with temperature. However, be cautious of potential degradation at high temperatures.
Common ion effect. If your buffer contains ions that can form a less soluble salt with the compound, consider switching to a different buffer system.

Quantitative Data

Buffer SystemBuffer Concentration (M)pHTemperature (°C)Measured Solubility (g/L)
Citrate0.13.025
Acetate0.14.025
Phosphate0.17.025
Bicarbonate0.19.025

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in a specific aqueous buffer using the shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials:

  • This compound

  • Selected aqueous buffer

  • Volumetric flasks

  • Centrifuge and centrifuge tubes

  • UV-Vis spectrophotometer and quartz cuvettes

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired buffer in a flask.

    • Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Immediately dilute the filtered solution with the same buffer to a concentration that falls within the linear range of your UV-Vis spectrophotometer.

  • Concentration Measurement:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. Naphthalene sulfonic acids typically have strong absorption in the UV range.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in g/L.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue check_ph Is the buffer pH known and stable? start->check_ph adjust_ph Adjust pH away from the isoelectric point (pI ~3-4). Try pH < 3 or pH > 5. check_ph->adjust_ph No check_temp Is the solution at room temperature? check_ph->check_temp Yes adjust_ph->check_temp increase_temp Gently warm the solution. check_temp->increase_temp No check_buffer Is the buffer appropriate? check_temp->check_buffer Yes increase_temp->check_buffer change_buffer Consider a different buffer system. check_buffer->change_buffer No protocol Follow the experimental protocol to determine solubility. check_buffer->protocol Yes change_buffer->protocol end_success Success: Compound Dissolved protocol->end_success Solubility Determined end_fail Issue Persists: Consult further literature or support protocol->end_fail Solubility Still Low

Caption: Troubleshooting workflow for this compound solubility issues.

IonizationStates cluster_pH pH Scale pH_low Low pH (<2) pH_mid Intermediate pH (~3-4) cation Cationic Form (-SO3H, -NH3+) High Solubility pH_high High pH (>5) zwitterion Zwitterionic Form (-SO3-, -NH3+) LOWEST SOLUBILITY cation->zwitterion Increase pH anion Anionic Form (-SO3-, -NH2) High Solubility zwitterion->anion Increase pH

Caption: Relationship between pH and the ionization state of this compound.

References

Technical Support Center: Purification of Crude 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Amino-1-naphthalenesulfonic acid (also known as Dahl's Acid).

Purification Methods Overview

The primary methods for purifying crude this compound are recrystallization and acid-base precipitation. The choice of method depends on the nature and quantity of impurities present in the crude material. Common impurities include isomeric aminonaphthalenesulfonic acids, unreacted starting materials, and inorganic salts.[1]

Key Purification Strategies:

  • Recrystallization: This technique leverages the differential solubility of this compound and its impurities in a selected solvent at varying temperatures.

  • Acid-Base Precipitation: This method exploits the amphoteric nature of the compound, allowing for its separation from non-amphoteric or differently soluble impurities by adjusting the pH of the solution.

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is suitable for crude this compound containing primarily isomeric impurities and other organic contaminants.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry.

  • Heating: Gently heat the slurry while stirring until the solid dissolves completely. Add more water in small portions if necessary to achieve complete dissolution at the boiling point. Avoid using an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For optimal results, insulate the flask to slow down the cooling process.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Purity Analysis: The purity of the recrystallized product can be assessed by High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a C18 column is typically employed. The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[2][3]

Protocol 2: Purification by Acid-Base Precipitation

This method is effective for separating this compound from non-amphoteric impurities and some isomeric impurities with different isoelectric points.

Materials:

  • Crude this compound

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • pH meter or pH paper

  • Beakers

  • Stir plate and stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution in Base: Suspend the crude this compound in deionized water. While stirring, slowly add NaOH solution until the solid completely dissolves and the solution becomes basic (pH > 10).

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: While stirring the filtrate, slowly add HCl solution to adjust the pH to the isoelectric point of this compound (around pH 3-4). The product will precipitate out of the solution.

  • Digestion: Continue stirring the suspension for a period (e.g., 30 minutes) to allow for complete precipitation and crystal growth.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of acidic water (pH adjusted to the precipitation pH) to remove any remaining soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization (Water)85-95%>98%70-85%
Acid-Base Precipitation80-90%>97%75-90%

Visualizing the Workflow

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_precipitation Acid-Base Precipitation Workflow rec_start Crude Product rec_dissolve Dissolve in Hot Water rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Filtration) rec_cool->rec_isolate rec_dry Dry rec_isolate->rec_dry rec_pure Pure Product rec_dry->rec_pure prec_start Crude Product prec_dissolve Dissolve in Base (NaOH) prec_start->prec_dissolve prec_filter_base Filter prec_dissolve->prec_filter_base prec_precipitate Precipitate with Acid (HCl) prec_filter_base->prec_precipitate prec_isolate Isolate Precipitate (Filtration) prec_precipitate->prec_isolate prec_dry Dry prec_isolate->prec_dry prec_pure Pure Product prec_dry->prec_pure

References

How to improve the fluorescence quantum yield of 6-Amino-1-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-1-naphthalenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize the fluorescence quantum yield of this probe in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for this compound?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield (closer to 1) indicates a more efficient conversion of absorbed light into fluorescent signal, leading to brighter fluorescence. For applications such as fluorescent probes in biological imaging and drug development, a high quantum yield is crucial for achieving high sensitivity and a good signal-to-noise ratio.

Q2: What are the key factors that influence the fluorescence quantum yield of this compound?

A2: The fluorescence of this compound, like other aminonaphthalene derivatives, is highly sensitive to its local environment. The primary factors influencing its quantum yield are:

  • Solvent Polarity: Generally, the fluorescence quantum yield of aminonaphthalenesulfonic acids increases as the polarity of the solvent decreases.

  • pH: The protonation state of the amino and sulfonic acid groups can significantly affect the electronic structure and, consequently, the fluorescence properties.

  • Temperature: Increasing temperature often leads to a decrease in fluorescence quantum yield due to an increased rate of non-radiative decay processes.

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen, halide ions, and heavy atoms, can decrease fluorescence intensity through quenching.

  • Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a lower quantum yield.

Q3: How does solvent polarity affect the fluorescence of this compound?

A3: this compound exhibits solvatochromism, meaning its absorption and emission spectra, as well as its quantum yield, are dependent on the solvent polarity. In polar solvents like water, the quantum yield is typically low. As the solvent becomes less polar (e.g., ethanol, dioxane), the quantum yield generally increases. This is attributed to the stabilization of the excited state in non-polar environments, which reduces the efficiency of non-radiative decay pathways. For instance, the related compound 8-anilino-1-naphthalenesulfonic acid (ANS) is weakly fluorescent in water but becomes strongly fluorescent in less polar solvents or when bound to the hydrophobic pockets of proteins.

Q4: What is the effect of pH on the fluorescence of this compound?

A4: The pH of the solution can significantly alter the fluorescence of this compound by changing the ionization state of the amino (-NH2) and sulfonic acid (-SO3H) groups. The amino group can be protonated at acidic pH, and the sulfonic acid group is typically deprotonated over a wide pH range. These changes in charge distribution can affect the intramolecular charge transfer characteristics of the molecule, thereby influencing its fluorescence quantum yield and emission wavelength. For some aminonaphthalenesulfonic acid derivatives, a decrease in pH can lead to an increase in fluorescence intensity, particularly when interacting with proteins, due to enhanced electrostatic interactions.[1]

Q5: Can temperature changes impact my fluorescence measurements with this compound?

A5: Yes, temperature can have a significant effect. An increase in temperature generally leads to a decrease in fluorescence intensity and quantum yield. This is because higher temperatures increase the kinetic energy of the molecules, leading to more frequent collisions and promoting non-radiative decay pathways (vibrational relaxation) that compete with fluorescence. When performing comparative studies, it is crucial to maintain a constant temperature for all measurements.

Troubleshooting Guides

Issue: Low or No Fluorescence Signal

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

dot

Troubleshooting_Low_Signal start Low/No Fluorescence Signal check_concentration Verify Probe Concentration start->check_concentration check_instrument Check Instrument Settings start->check_instrument check_environment Evaluate Experimental Environment start->check_environment sub_conc_high Too High? (Self-quenching) check_concentration->sub_conc_high Concentration sub_inst_wavelength Correct λex/λem? check_instrument->sub_inst_wavelength Settings sub_env_solvent Solvent Polarity? check_environment->sub_env_solvent Environment sub_conc_low Too Low? (Below Detection) sub_conc_high->sub_conc_low No solution_conc Optimize Concentration (Titration) sub_conc_high->solution_conc Yes sub_conc_low->solution_conc Yes sub_inst_slits Slits Optimized? sub_inst_wavelength->sub_inst_slits Yes solution_inst Adjust Wavelengths & Slits sub_inst_wavelength->solution_inst No sub_inst_slits->solution_inst No sub_env_ph Optimal pH? sub_env_solvent->sub_env_ph Optimal Polarity solution_solvent Use Less Polar Solvent sub_env_solvent->solution_solvent Too Polar sub_env_quencher Quenchers Present? sub_env_ph->sub_env_quencher Yes solution_ph Optimize Buffer pH sub_env_ph->solution_ph No solution_quencher Degas Solvent / Use Purified Reagents sub_env_quencher->solution_quencher Yes

Caption: Troubleshooting workflow for low fluorescence signal.

Symptom Possible Cause Recommended Solution
No or very weak signal from the start Incorrect Probe Concentration: Concentration may be too high (leading to self-quenching) or too low (below the instrument's detection limit).Perform a concentration titration to find the optimal working concentration. A good starting point is typically in the low micromolar range.
Inappropriate Instrument Settings: Incorrect excitation or emission wavelengths are being used.Verify the optimal excitation and emission wavelengths for this compound in your specific solvent. As a starting point for aminonaphthalenes, excitation is often in the UV range (around 320-380 nm) and emission in the blue-green range (around 450-550 nm), but this is highly solvent-dependent. Optimize slit widths to maximize signal without excessive photobleaching.
Highly Polar Solvent: The probe is in a polar solvent like water, where its quantum yield is inherently low.If your experiment allows, switch to a less polar solvent (e.g., ethanol, methanol, dioxane). If you are studying binding to a protein, the low fluorescence in the aqueous buffer is expected, and the signal should increase upon binding to hydrophobic regions of the protein.
Signal decreases over time Photobleaching: The fluorophore is being irreversibly destroyed by the excitation light.Reduce the intensity of the excitation light (e.g., by narrowing the excitation slit or using a neutral density filter). Minimize the sample's exposure time to the excitation light. Consider using an anti-fade reagent if compatible with your sample.
Signal is lower than expected in a non-polar solvent Presence of Quenchers: Dissolved oxygen, halide ions (Cl-, Br-, I-), or heavy metal ions in your solvent or buffer can quench fluorescence.Degas your solvent by bubbling with nitrogen or argon gas. Use high-purity solvents and reagents to minimize contaminants.
Incorrect pH: The pH of the solution may not be optimal for fluorescence.Empirically determine the optimal pH for your application by measuring fluorescence across a range of pH values. The fluorescence of similar compounds can be sensitive to pH changes.[2][3]
Aggregation: At higher concentrations, the probe may form non-fluorescent aggregates.Dilute your sample. Ensure the probe is fully dissolved in the solvent.

Data Presentation

The fluorescence quantum yield of aminonaphthalenesulfonic acids is highly dependent on the solvent environment. While specific data for this compound is limited in the literature, the following table provides data for the structurally related 8-anilino-1-naphthalenesulfonic acid (ANS) to illustrate the expected trend.

Table 1: Fluorescence Quantum Yield (Φ) of 8-Anilino-1-naphthalenesulfonic Acid (ANS) in Various Solvents

SolventDielectric Constant (ε)Quantum Yield (Φ)Reference
Water80.1~0.004[4]
Ethylene Glycol37.7> 0.1 (enhanced)[4]
Ethanol24.60.3 - 0.5 (estimated)General observation for ANS
Dioxane2.2~0.7General observation for ANS

Note: This data is for 8-anilino-1-naphthalenesulfonic acid and should be used as a guideline. The quantum yield of this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

dot

Quantum_Yield_Workflow start Start prep_solutions Prepare Stock Solutions (Sample & Standard) start->prep_solutions prep_dilutions Prepare Dilution Series (Abs < 0.1) prep_solutions->prep_dilutions measure_abs Measure Absorbance Spectra prep_dilutions->measure_abs measure_fluor Measure Fluorescence Spectra (at same λex) measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield using Slopes and Refractive Indices plot_data->calculate_qy end_node End calculate_qy->end_node

Caption: Experimental workflow for relative quantum yield determination.

1. Materials:

  • This compound (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectroscopic grade solvent(s)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

2. Procedure:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as your sample.

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects. A typical range of absorbances is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Measure Absorbance: Record the absorbance spectrum of each dilution and determine the absorbance at the chosen excitation wavelength (λ_ex).

  • Measure Fluorescence: Record the fluorescence emission spectrum of each dilution using the same λ_ex for both the sample and the standard. Ensure that the instrument settings (e.g., slit widths) are identical for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λ_ex.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the gradients of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Protocol 2: Investigating the Effect of Solvent Polarity

1. Materials:

  • This compound

  • A series of spectroscopic grade solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane, cyclohexane)

  • Fluorometer

  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is readily soluble (e.g., ethanol).

  • Prepare Sample Solutions: For each solvent to be tested, prepare a dilute solution of the compound by adding a small aliquot of the stock solution. The final absorbance at the desired excitation wavelength should be below 0.1.

  • Measure Spectra: For each solution, measure the absorption and fluorescence emission spectra.

  • Analyze Data: Compare the emission maxima (λ_em) and the relative fluorescence intensities across the different solvents. A plot of the emission maximum versus the solvent polarity parameter (e.g., the Lippert-Mataga plot) can provide insight into the change in dipole moment upon excitation. The relative quantum yield in each solvent can be determined using Protocol 1.

Protocol 3: Investigating the Effect of pH

1. Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

  • Fluorometer

  • pH meter

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

  • Prepare Buffered Solutions: For each pH value to be tested, prepare a sample by adding a small aliquot of the stock solution to the buffer. Ensure the final concentration of the fluorophore is constant across all samples and that the absorbance remains below 0.1.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each sample at a constant excitation wavelength.

  • Analyze Data: Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH range in which the fluorescence is most stable and at its maximum.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors that can lead to a decrease in the fluorescence quantum yield of this compound.

dot

Quenching_Pathways ExcitedState Excited State (S1) Fluorescence Fluorescence (Light Emission) ExcitedState->Fluorescence Radiative Decay (kf) NonRadiativeDecay Non-Radiative Decay ExcitedState->NonRadiativeDecay Non-Radiative Decay (knr) GroundState Ground State (S0) Fluorescence->GroundState InternalConversion Internal Conversion (Heat) NonRadiativeDecay->InternalConversion IntersystemCrossing Intersystem Crossing (Triplet State) NonRadiativeDecay->IntersystemCrossing DynamicQuenching Dynamic (Collisional) Quenching NonRadiativeDecay->DynamicQuenching StaticQuenching Static Quenching (Complex Formation) NonRadiativeDecay->StaticQuenching InternalConversion->GroundState IntersystemCrossing->GroundState DynamicQuenching->GroundState StaticQuenching->GroundState

Caption: De-excitation pathways of an excited fluorophore.

References

Technical Support Center: Photostability of 6-Amino-1-naphthalenesulfonic Acid (ANSA) Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 6-Amino-1-naphthalenesulfonic acid (ANSA) and its derivatives as fluorescent probes. Here, you will find troubleshooting guidance and frequently asked questions to address common photostability issues and ensure the reliability of your experimental data.

Troubleshooting Guide

This section addresses specific problems you may encounter with ANSA fluorescent probes, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Rapid loss of fluorescence signal during imaging Photobleaching: Irreversible photochemical destruction of the probe by high-intensity excitation light.1. Reduce Light Exposure: Minimize illumination intensity and duration. Use neutral density filters or lower the laser power.[1] 2. Optimize Imaging Protocol: Locate the region of interest using transmitted light or lower magnification before switching to fluorescence. 3. Use Antifade Reagents: Mount your sample in a commercial antifade medium or add antioxidants like n-propyl gallate to your buffer to scavenge reactive oxygen species.
Low or no fluorescence signal Polar Environment: ANSA probes are known to have low fluorescence quantum yields in aqueous (polar) environments.[2][3] Probe Aggregation: High concentrations of the probe can lead to self-quenching and reduced fluorescence.[4]1. Confirm Probe Binding: Ensure the probe is binding to a hydrophobic region of your target molecule, which enhances its fluorescence.[2][3] 2. Optimize Probe Concentration: Perform a titration experiment to determine the optimal probe concentration that maximizes signal without causing aggregation. 3. Check Buffer pH: The protonation state of the sulfonate group can affect fluorescence; ensure the pH of your buffer is appropriate for your experiment.[5]
Inconsistent fluorescence intensity between samples Variable Photobleaching: Different samples may be exposed to light for varying durations or intensities. Inconsistent Probe Concentration: Errors in pipetting or dilution can lead to different probe concentrations across samples.1. Standardize Imaging Protocol: Use a consistent imaging protocol for all samples, including exposure time, light intensity, and area of illumination. 2. Prepare Master Mixes: Prepare a master mix of your probe solution to ensure consistent concentration across all samples.
Emission spectrum shifts to shorter wavelengths (blue shift) Binding to Hydrophobic Pockets: This is an inherent property of ANSA probes and indicates successful binding to a nonpolar environment, which is often the desired outcome.[2][3]This is typically not a problem but rather an indicator of the experimental endpoint. The magnitude of the blue shift can provide information about the hydrophobicity of the binding site.
Fluorescence signal is sensitive to oxygen Oxygen Quenching: Dissolved oxygen can quench the fluorescence of ANSA probes.For experiments where absolute fluorescence intensity is critical, consider deoxygenating your solutions by bubbling with nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect my this compound (ANSA) probe?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like an ANSA probe, upon exposure to excitation light. This leads to a permanent loss of its ability to fluoresce. The process is often mediated by reactive oxygen species generated when the excited probe interacts with molecular oxygen. High-intensity light and prolonged exposure accelerate this degradation.[1]

Q2: How can I determine if the signal loss I'm observing is due to photobleaching or another issue like probe dissociation?

A2: To differentiate between photobleaching and other issues, you can perform a simple control experiment. Image a fresh, unexposed area of your sample. If this new area shows a bright initial signal that then fades over time with continuous illumination, photobleaching is the likely cause. If the initial signal is weak or absent, the problem might be related to low probe concentration, inefficient binding, or an inappropriate buffer environment.

Q3: Are there more photostable alternatives to ANSA probes?

A3: While ANSA probes are valuable for their sensitivity to the local environment, other classes of fluorescent dyes, such as those based on rhodamine or cyanine, are generally known for their superior photostability. The choice of a more photostable probe will depend on the specific requirements of your experiment, including the desired spectral properties and the nature of the target molecule.

Q4: Can I use ANSA probes for quantitative measurements?

A4: Yes, but it requires careful control of experimental conditions. Due to their environmental sensitivity, it is crucial to maintain consistent buffer conditions (pH, ionic strength), temperature, and probe concentration. For quantitative comparisons, it is also essential to minimize and account for photobleaching by using consistent imaging parameters and appropriate controls.

Quantitative Data

The photostability and fluorescence of ANSA probes are highly dependent on their environment. The following tables summarize key quantitative data for 8-anilino-1-naphthalenesulfonic acid (ANS), a common ANSA derivative.

Table 1: Fluorescence Lifetimes of ANS in Different Environments

EnvironmentFluorescence Lifetime (τ)Reference
Buffer (pH 7.3)~0.25 ns[5]
Bound to Tear Lipocalin2.72–4.37 ns and 14.01–17.42 ns (multi-exponential decay)[6]
BSA/trehalose glass~0.48 ns[7]

This data illustrates the significant increase in fluorescence lifetime upon binding to a protein, which is characteristic of ANSA probes.

Table 2: Quantum Yields of ANS Derivatives

DerivativeQuantum Yield (Φ) in WaterQuantum Yield (Φ) in Ethylene GlycolReference
8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate< 0.0010.22[3]
8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate< 0.0010.07[3]

This table highlights the dramatic increase in fluorescence quantum yield as the probe moves from a polar (water) to a less polar (ethylene glycol) environment, mimicking the transition upon binding to a hydrophobic pocket.

Experimental Protocols

Protocol 1: Assessing Photostability of an ANSA Probe

This protocol provides a method to quantify the rate of photobleaching of your ANSA probe under your specific experimental conditions.

Materials:

  • ANSA probe solution at the desired concentration

  • Your biological sample (e.g., protein solution)

  • Imaging buffer

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare your sample with the ANSA probe as you would for your experiment.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Set the excitation and emission filters appropriate for your ANSA probe.

    • Choose an objective and magnification suitable for your sample.

  • Image Acquisition:

    • Find a region of interest.

    • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.

    • Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on how quickly your probe photobleaches.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select a region of interest (ROI) within your sample that contains the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. A slower decay corresponds to higher photostability.

Protocol 2: Direct Fluorescence Titration to Determine Binding and Optimize Concentration

This protocol helps determine the optimal concentration of your ANSA probe and characterize its binding to a target protein.

Materials:

  • ANSA probe stock solution

  • Purified protein solution of known concentration

  • Assay buffer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength (e.g., ~350 nm for ANS).

    • Set the emission scan range (e.g., 400-600 nm for ANS).

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio.

  • Sample Preparation:

    • Pipette a known volume and concentration of the protein solution into a quartz cuvette.

    • Record the fluorescence spectrum of the protein solution alone to measure any background fluorescence.

  • Titration:

    • Make successive small additions of the ANSA probe stock solution to the protein solution in the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity at the emission maximum for dilution and any background fluorescence.

    • Plot the corrected fluorescence intensity as a function of the total probe concentration.

    • The resulting binding curve can be used to determine the optimal probe concentration (in the saturating part of the curve) and to calculate the binding affinity (Kd).

Visualizations

Troubleshooting Workflow for ANSA Probe Photostability start Start: Rapid Signal Loss Observed check_exposure Reduce Light Exposure? (Lower intensity, shorter time) start->check_exposure use_antifade Use Antifade Reagents? check_exposure->use_antifade No stable_signal Stable Signal Achieved check_exposure->stable_signal Yes check_concentration Optimize Probe Concentration? use_antifade->check_concentration No use_antifade->stable_signal Yes check_environment Check Buffer/Environment? (pH, contaminants) check_concentration->check_environment No check_concentration->stable_signal Yes check_environment->stable_signal Yes consider_alternative Consider Alternative Probe check_environment->consider_alternative No

Caption: Troubleshooting workflow for addressing photostability issues.

Factors Affecting ANSA Probe Photostability & Fluorescence cluster_light Light-Induced Factors cluster_environment Environmental Factors probe ANSA Probe fluorescence Fluorescence Intensity & Spectrum probe->fluorescence intensity Excitation Intensity photobleaching Photobleaching (Signal Loss) intensity->photobleaching duration Exposure Duration duration->photobleaching ros Reactive Oxygen Species (ROS) ros->photobleaching ph pH ph->fluorescence polarity Solvent Polarity polarity->fluorescence quenching Quenchers (e.g., O2) quenching->fluorescence photobleaching->fluorescence decreases

Caption: Key factors influencing the photostability and fluorescence of ANSA probes.

References

Technical Support Center: 6-Amino-1-naphthalenesulfonic Acid Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 6-Amino-1-naphthalenesulfonic acid in fluorescence assays.

A Note on Nomenclature: The fluorescent probe commonly used in these assays is 8-Anilino-1-naphthalenesulfonic acid, frequently abbreviated as ANS. While the user has specified "this compound," the vast body of scientific literature and common laboratory use points to ANS as the probe of choice for studying protein hydrophobicity and conformational changes. This guide will focus on ANS, also known as 1-anilino-8-naphthalenesulfonate.

Section 1: Troubleshooting Guide

This guide addresses common problems encountered during ANS fluorescence assays in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Question: I'm not observing the expected increase in fluorescence intensity after adding my protein of interest. What could be the cause, and how can I fix it?

Answer: A weak or absent signal in an ANS fluorescence assay can stem from several factors related to the protein, the buffer conditions, or the experimental setup.

  • Low Protein Hydrophobicity: The fundamental principle of the ANS assay is the binding of ANS to exposed hydrophobic patches on a protein. If your protein is very stable and has few exposed hydrophobic regions in its native state, you will observe a low fluorescence signal. Consider inducing partial unfolding with a low concentration of a denaturant or by changing the temperature to expose hydrophobic cores.

  • Incorrect Wavelengths: Ensure your spectrofluorometer is set to the correct excitation and emission wavelengths for ANS. The excitation maximum is typically around 350-380 nm, and the emission maximum for protein-bound ANS is in the range of 460-480 nm, a significant blue shift from the ~540 nm emission in aqueous solution.[1][2]

  • Insufficient Protein or ANS Concentration: The signal is dependent on the concentration of the ANS-protein complex. You may need to perform a titration to find the optimal concentrations of both your protein and ANS. However, be aware that high concentrations of ANS can lead to self-association and a decrease in fluorescence intensity.[3]

  • Quenching: The fluorescence of ANS can be quenched by various substances. Dissolved oxygen is a known quencher of ANS fluorescence.[4] Additionally, certain buffer components or residues on the protein itself (like protonated histidine) can quench the signal.[5] Degassing your buffers may help if oxygen quenching is suspected.

  • Degraded Reagents: Ensure your ANS stock solution has been stored correctly (protected from light) and is not degraded. Similarly, confirm the integrity and concentration of your protein stock.

Troubleshooting Workflow for Weak/No Signal

weak_signal start Weak or No Signal check_wavelengths Verify Excitation/ Emission Wavelengths (Ex: ~370nm, Em: ~470nm) start->check_wavelengths check_concentrations Optimize Protein and ANS Concentrations (Titration) check_wavelengths->check_concentrations Correct solution_wavelengths Adjust Spectrofluorometer Settings check_wavelengths->solution_wavelengths Incorrect check_protein_state Assess Protein State (Native vs. Unfolded) check_concentrations->check_protein_state Optimal solution_concentrations Increase Concentrations Systematically check_concentrations->solution_concentrations Suboptimal check_quenching Investigate Potential Quenching (e.g., Oxygen, Buffer) check_protein_state->check_quenching Exposed Hydrophobicity Expected solution_protein_state Induce Partial Unfolding (Temp, Denaturant) check_protein_state->solution_protein_state Highly Folded check_reagents Confirm Reagent Integrity (ANS, Protein) check_quenching->check_reagents Unlikely solution_quenching Degas Buffers or Use Fresh Buffers check_quenching->solution_quenching Suspected solution_reagents Prepare Fresh Stock Solutions check_reagents->solution_reagents Degraded

Caption: Troubleshooting logic for weak or no ANS fluorescence signal.

Issue 2: High Background Fluorescence

Question: My control sample (buffer + ANS, no protein) shows a very high fluorescence signal. What could be causing this, and how can I reduce it?

Answer: High background fluorescence can mask the specific signal from ANS binding to your protein. Here are the common causes and solutions:

  • Contaminated Buffer or Water: Impurities in your buffer or the water used to prepare it can be fluorescent. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer reagents.

  • ANS Concentration Too High: While ANS is weakly fluorescent in water, at very high concentrations, the baseline fluorescence can become significant. Try reducing the ANS concentration.

  • Autofluorescent Compounds: If you are screening a compound library, some of your test compounds may be inherently fluorescent and emit in the same range as ANS.[1][6] It is crucial to run a control with the compound alone (no protein or ANS) to check for autofluorescence.

  • Dirty Cuvettes or Plates: Residual detergents or other contaminants on your cuvettes or microplates can fluoresce. Ensure all labware is scrupulously clean. Rinsing with methanol (B129727) followed by high-purity water can help.[7]

  • Buffer Components: Some buffer components, especially biological ones like BSA often used for blocking, can contribute to fluorescence readings if they have bound impurities or are inherently fluorescent.[8]

Troubleshooting Workflow for High Background

high_background start High Background Fluorescence check_buffer Run Buffer + ANS (No Protein) start->check_buffer check_compound Run Compound Alone (If applicable) check_buffer->check_compound Buffer OK solution_buffer Use High-Purity Water/Reagents check_buffer->solution_buffer Buffer Fluoresces check_labware Inspect Labware Cleanliness check_compound->check_labware Compound OK solution_compound Subtract Compound Autofluorescence check_compound->solution_compound Compound Fluoresces check_reagents Review Buffer Composition check_labware->check_reagents Labware Clean solution_labware Thoroughly Clean Cuvettes/Plates check_labware->solution_labware Labware Dirty solution_reagents Prepare Fresh Buffer Without Interferents check_reagents->solution_reagents Interferents Present

Caption: Troubleshooting logic for high background fluorescence.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ANS fluorescence enhancement upon protein binding?

ANS is an environmentally sensitive fluorescent probe. In polar environments like water, it has a very low fluorescence quantum yield.[1][9] Upon binding to hydrophobic regions of proteins, the probe is shielded from the polar aqueous environment. This nonpolar environment and the restricted mobility of the probe within the binding pocket lead to a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum.[1][10]

Q2: Can ANS binding be influenced by factors other than hydrophobicity?

Yes. While ANS is primarily known as a hydrophobic probe, its negatively charged sulfonate group can interact with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface through electrostatic interactions.[11] This ion pairing can also contribute to the enhancement of fluorescence. Therefore, it's more accurate to consider both hydrophobic and electrostatic interactions when interpreting ANS binding data.[10]

Q3: How does pH affect my ANS assay?

pH can significantly impact your assay in two main ways. First, changes in pH can alter the conformation of your protein, leading to the exposure or burial of hydrophobic patches, which will directly affect ANS binding. Second, extreme pH values (below 2) can protonate the sulfonate group of ANS itself, which alters its fluorescence properties.[11] It is essential to perform your experiments in a well-buffered solution at a pH where your protein of interest is stable.

Q4: Can I use ANS to study protein aggregation?

Yes, ANS is a valuable tool for detecting protein aggregation. As proteins aggregate, they often expose hydrophobic surfaces that were previously buried. ANS can bind to these newly exposed hydrophobic patches, resulting in an increased fluorescence signal that can be used to monitor the aggregation process.[12][13]

Q5: What are typical concentrations for protein and ANS in an assay?

Optimal concentrations should be determined empirically for each specific protein. However, a common starting point is a protein concentration of around 0.1 mg/mL and an ANS concentration of 50 µM.[12] A titration of both protein and ANS is recommended to find the ideal ratio that provides a good signal-to-noise ratio without causing artifacts from high ANS concentrations.

Section 3: Quantitative Data Summary

The fluorescence properties of ANS are highly dependent on its environment. The following tables summarize key quantitative data for ANS.

Table 1: Fluorescence Properties of ANS in Different Environments

EnvironmentQuantum Yield (Φ)Emission Maximum (λ_max)Reference(s)
Aqueous Buffer~0.002~540 nm[1][9]
Bound to Serum Albumin~0.4~470-480 nm[2][9]
Dioxane (Nonpolar)HighBlue-shifted[1]
Ethanol (Polar)ModerateIntermediate[11]
Acetone (Apolar)HighBlue-shifted[11]

Table 2: Common Interferences and Their Effects

InterferentEffect on FluorescenceMechanismReference(s)
Test Compounds Increase or DecreaseAutofluorescence or Quenching[1][6]
Dissolved Oxygen DecreaseQuenching[4]
Low pH (<2) Increase & Blue ShiftProtonation of Sulfonate Group[11]
Guanidinium HCl Increase & Blue ShiftProtein Unfolding & Direct Interaction[14]
High ANS Conc. DecreaseSelf-association/Quenching[3]

Section 4: Experimental Protocols

Protocol 1: General Assay for Protein Hydrophobicity

This protocol provides a general method for measuring the surface hydrophobicity of a protein using ANS.

Materials:

  • Protein of interest

  • ANS (8-Anilino-1-naphthalenesulfonic acid)

  • High-purity water

  • Appropriate buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7)

  • Spectrofluorometer with temperature control

  • Quartz cuvettes or black 96-well plates

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your protein in the chosen buffer. Determine the exact concentration using a reliable method (e.g., UV-Vis spectroscopy).

    • Prepare an 8 mM stock solution of ANS in the same buffer. Store this solution protected from light.[15]

  • Sample Preparation:

    • Dilute the protein stock solution to a final concentration of approximately 0.1 mg/mL in the assay buffer.[12]

    • Prepare a blank sample containing only the assay buffer.

    • For each sample and the blank, add ANS from the stock solution to a final concentration of 50 µM.[12]

    • Mix gently and incubate in the dark for 5 minutes at a constant temperature before measurement.[12]

  • Fluorescence Measurement:

    • Set the spectrofluorometer to an excitation wavelength of ~370-380 nm and an emission scan range of 400-600 nm.[2][12]

    • Record the fluorescence emission spectrum for the blank and all protein samples.

  • Data Analysis:

    • Subtract the emission spectrum of the blank (buffer + ANS) from the emission spectrum of each protein sample to correct for background fluorescence.[12]

    • Determine the maximum fluorescence intensity and the wavelength at which it occurs (λ_max) for each corrected spectrum.

    • A higher fluorescence intensity and a blue-shift in λ_max (towards a shorter wavelength) compared to the native protein or a control indicate an increase in exposed hydrophobicity.[12]

Workflow for Protein Hydrophobicity Assay

protocol_workflow prep_stocks Prepare Protein and ANS Stock Solutions prep_samples Dilute Protein to Assay Conc. Add ANS (e.g., 50 µM) prep_stocks->prep_samples incubate Incubate in Dark (5 min) prep_samples->incubate measure Measure Fluorescence (Ex: ~370nm, Em: 400-600nm) incubate->measure analyze Subtract Blank Spectrum measure->analyze interpret Analyze Intensity and λ_max Shift analyze->interpret

Caption: Experimental workflow for a typical ANS fluorescence assay.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-1-naphthalenesulfonic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of 6-Amino-1-naphthalenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The two most prevalent and effective derivatization strategies for this compound involve targeting the primary amino group. These are:

  • Fluorescent Labeling with Dansyl Chloride: This method introduces a fluorescent tag to the molecule, enabling highly sensitive detection by HPLC with fluorescence detection. The reaction involves the nucleophilic attack of the amino group on the sulfonyl chloride of dansyl chloride.

  • Diazotization-Coupling Reactions: This classic two-step process first converts the primary aromatic amine into a diazonium salt. This reactive intermediate is then coupled with an electron-rich compound (e.g., a phenol (B47542) or another aromatic amine) to form a stable and often colored azo dye, which can be quantified by UV-Vis spectrophotometry or HPLC.

Q2: I am not getting any product from my dansyl chloride derivatization. What could be the issue?

A2: A lack of product in a dansylation reaction can stem from several factors. Ensure your reaction is performed under alkaline conditions (pH 9.5-10.5) to deprotonate the amino group, making it nucleophilic.[1][2] The dansyl chloride reagent should be fresh and stored under anhydrous conditions, as it is susceptible to hydrolysis. Also, verify that your solvent is aprotic (e.g., acetonitrile (B52724) or acetone) and free of any primary or secondary amine contaminants (like Tris buffer), which would compete for the derivatizing agent.[1][3]

Q3: My diazotization reaction is giving a low yield. How can I improve it?

A3: Low yields in diazotization are often related to temperature control and reagent purity. The reaction to form the diazonium salt is exothermic and the product is unstable at elevated temperatures; therefore, it is crucial to maintain a low temperature, typically between 0-5°C, throughout the addition of sodium nitrite (B80452).[4][5][6] Ensure the starting this compound is of high purity, as impurities can lead to side reactions.[4] Additionally, a slight excess of sodium nitrite (around 1.1 equivalents) can help drive the reaction to completion.[4]

Q4: The color of my azo dye from the coupling reaction is not what I expected. What could be the cause?

A4: The final color of an azo dye can be influenced by the pH of the solution and the presence of impurities.[4] Many azo dyes act as pH indicators, so their color can vary with the final pH of your product mixture. Side reactions, such as the self-coupling of the diazonium salt, can also produce colored impurities that alter the perceived color.[4] Purification of the crude product is often necessary to obtain the desired color.

Troubleshooting Guides

Dansyl Chloride Derivatization
Issue Possible Cause Troubleshooting Steps
Low or No Fluorescence Signal Incorrect excitation/emission wavelengths.Verify the wavelength settings on your fluorometer. Dansylated amines typically have an excitation maximum around 330-350 nm and an emission maximum around 500-550 nm.
Low labeling efficiency.Confirm the pH of the reaction is between 9.5 and 10.5. Increase the molar excess of dansyl chloride. Ensure the reaction is protected from light.
Quenching of fluorescence.High concentrations of the labeled product can lead to self-quenching. Dilute the sample before measurement. Certain buffer components or impurities can also quench fluorescence.
Hydrolysis of Dansyl Chloride.Prepare the dansyl chloride solution fresh in an anhydrous aprotic solvent (e.g., acetonitrile). Avoid using solvents like DMSO which can be unstable with sulfonyl chlorides.[1]
Multiple Peaks in HPLC Incomplete reaction.Increase the reaction time or temperature to ensure the reaction goes to completion.
Side reactions.The sulfonic acid group of another this compound molecule can potentially react with the dansyl chloride. Optimize stoichiometry to favor the amine reaction.
Impure starting material.Ensure the purity of the this compound.
Poor Peak Shape in HPLC Suboptimal mobile phase.Optimize the mobile phase composition and pH. A gradient elution may be necessary for good separation.
Column overload.Inject a smaller volume or a more dilute sample.
Diazotization-Coupling Reaction
Issue Possible Cause Troubleshooting Steps
Low Yield of Azo Dye Decomposition of diazonium salt.Maintain the temperature of the diazotization reaction strictly between 0-5°C.[5][6][7] Use the diazonium salt solution immediately after preparation.
Incorrect pH for coupling.The optimal pH for the coupling reaction depends on the coupling partner. For phenols, a pH of 9-10 is generally required, while for aromatic amines, a pH of 4-5 is optimal.[6]
Incomplete diazotization.Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine.[4] Use a slight excess of sodium nitrite.[4]
Formation of Tarry Byproducts Temperature too high during coupling.Maintain a low temperature (0-10°C) during the coupling reaction.
Side reactions.Ensure proper stoichiometry and slow addition of the diazonium salt to the coupling agent to minimize side reactions like self-coupling.[4]
Inconsistent Results Impure reagents.Use high-purity this compound, sodium nitrite, and coupling agent.
Inefficient mixing.Ensure vigorous and constant stirring throughout both the diazotization and coupling steps.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the derivatization of this compound. These should be considered as starting points, and optimization for your specific experimental setup is recommended.

Table 1: Dansyl Chloride Derivatization Parameters

ParameterRecommended ConditionRationale
pH 9.5 - 10.5Ensures the amino group is deprotonated and nucleophilic.[1][2]
Solvent Acetonitrile or AcetoneAprotic solvents that do not react with dansyl chloride.
Temperature 37 - 60 °CHigher temperatures can increase the reaction rate.[8]
Reaction Time 30 - 90 minutesShould be optimized to ensure complete reaction without degradation.[8]
Dansyl Chloride:Amine Ratio (molar) 2:1 to 5:1A molar excess of dansyl chloride drives the reaction to completion.
Quenching Agent 10% Ammonium (B1175870) Hydroxide (B78521)Reacts with excess dansyl chloride to stop the reaction.[1]

Table 2: Diazotization-Coupling Reaction Parameters

Step Parameter Recommended Condition Rationale
Diazotization Temperature 0 - 5 °CPrevents decomposition of the unstable diazonium salt.[4][5][6]
Acid Excess HCl or H₂SO₄Generates nitrous acid in situ and stabilizes the diazonium salt.[6]
NaNO₂:Amine Ratio (molar) 1.1:1A slight excess ensures complete conversion to the diazonium salt.[4]
Coupling Temperature 0 - 10 °CControls the reaction rate and minimizes side reactions.
pH (with Phenols) 9 - 10Deprotonates the phenol to the more reactive phenoxide ion.[6]
pH (with Aromatic Amines) 4 - 5Prevents N-coupling side reactions while maintaining reactivity.[6]

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC-Fluorescence Detection
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Reaction Setup: In a microcentrifuge tube, add 50 µL of 100 mM carbonate-bicarbonate buffer (pH 9.8).

  • Add 25 µL of the this compound solution.

  • Derivatization: Prepare a 50 mM solution of dansyl chloride in anhydrous acetonitrile. Immediately before use, mix this solution 1:1 with the carbonate-bicarbonate buffer. Add 50 µL of this freshly prepared derivatization reagent to the sample mixture.[9]

  • Vortex the mixture and incubate at 40°C for 60 minutes in the dark.

  • Quenching: Add 10 µL of 10% ammonium hydroxide to the reaction mixture to quench the excess dansyl chloride.[1] Vortex and let it stand for 10 minutes at room temperature.

  • Analysis: The sample is now ready for injection into the HPLC system equipped with a fluorescence detector (Excitation: ~340 nm, Emission: ~530 nm).

Protocol 2: Diazotization and Coupling with β-Naphthol
  • Diazotization:

    • Dissolve a known amount of this compound in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5°C in an ice-water bath with constant stirring.[4][6]

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5°C.[4]

    • After the addition is complete, continue stirring for 10-15 minutes. The resulting solution contains the diazonium salt and should be used immediately.

  • Coupling:

    • In a separate beaker, dissolve β-naphthol in a dilute sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution. A colored precipitate of the azo dye should form instantly.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolation:

    • Isolate the azo dye precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted reagents and salts.

    • Dry the purified product. The product can then be dissolved in a suitable solvent for analysis by UV-Vis spectrophotometry or HPLC.

Visualizations

Derivatization_Workflow cluster_dansyl Dansyl Chloride Derivatization cluster_azo Diazotization-Coupling dansyl_start This compound solution dansyl_reagent Add Carbonate Buffer (pH 9.8) dansyl_start->dansyl_reagent dansyl_derivatize Add Dansyl Chloride Solution dansyl_reagent->dansyl_derivatize dansyl_incubate Incubate at 40°C for 60 min dansyl_derivatize->dansyl_incubate dansyl_quench Add Ammonium Hydroxide dansyl_incubate->dansyl_quench dansyl_analyze HPLC-Fluorescence Analysis dansyl_quench->dansyl_analyze azo_start This compound in HCl azo_diazotize Add NaNO2 at 0-5°C azo_start->azo_diazotize azo_diazo_salt Diazonium Salt (unstable) azo_diazotize->azo_diazo_salt azo_couple Mix at 0-5°C azo_diazo_salt->azo_couple azo_coupler β-Naphthol in NaOH azo_coupler->azo_couple azo_product Azo Dye Product azo_couple->azo_product azo_analyze Analysis (UV-Vis/HPLC) azo_product->azo_analyze

Caption: Experimental workflows for the two primary derivatization methods.

Troubleshooting_Logic cluster_dansyl Dansyl Chloride Method cluster_azo Diazotization-Coupling Method start Low/No Product Yield dansyl_q1 Is pH alkaline (9.5-10.5)? start->dansyl_q1 azo_q1 Was diazotization temp < 5°C? start->azo_q1 dansyl_a1_no Adjust pH with carbonate buffer dansyl_q1->dansyl_a1_no No dansyl_q2 Is Dansyl Chloride fresh? dansyl_q1->dansyl_q2 Yes dansyl_a2_no Prepare fresh reagent dansyl_q2->dansyl_a2_no No dansyl_q3 Is solvent aprotic & amine-free? dansyl_q2->dansyl_q3 Yes dansyl_a3_no Use fresh acetonitrile/acetone dansyl_q3->dansyl_a3_no No azo_a1_no Improve cooling/slow addition azo_q1->azo_a1_no No azo_q2 Is coupling pH optimal? azo_q1->azo_q2 Yes azo_a2_no Adjust pH based on coupler azo_q2->azo_a2_no No azo_q3 Was diazonium salt used immediately? azo_q2->azo_q3 Yes azo_a3_no Prepare fresh and use quickly azo_q3->azo_a3_no No

Caption: Troubleshooting logic for low product yield in derivatization reactions.

References

Troubleshooting low yield in 6-Amino-1-naphthalenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-Amino-1-naphthalenesulfonic acid, also known as 1,6-Cleve's acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes are:

  • Sulfonation of 1-Naphthylamine (B1663977): This is a direct method where 1-naphthylamine is reacted with sulfuric acid. The reaction temperature is a critical parameter that influences the ratio of the resulting isomers, primarily 1-Amino-6-naphthalenesulfonic acid (1,6-Cleve's acid) and 1-Amino-7-naphthalenesulfonic acid (1,7-Cleve's acid).

  • Nitration of Naphthalene-2-sulfonic Acid followed by Reduction: In this multi-step process, naphthalene (B1677914) is first sulfonated to naphthalene-2-sulfonic acid. This intermediate is then nitrated to form a mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids. Subsequent reduction of this mixture, typically with iron and a mineral acid, yields a mixture of 1,6-Cleve's acid and 1,7-Cleve's acid.[1]

Q2: Why is temperature control so critical during the sulfonation of 1-naphthylamine?

A2: Temperature control is paramount because the sulfonation of 1-naphthylamine is subject to kinetic versus thermodynamic control, which dictates the isomeric product distribution.[2][3]

  • Low Temperatures (e.g., up to 100-110°C): At lower temperatures, the reaction is under kinetic control, favoring the formation of other isomers.

  • High Temperatures (e.g., 130°C and above): At higher temperatures, the reaction is under thermodynamic control. This allows for the isomerization of the initially formed products to the more stable 1,6- and 1,7-Cleve's acids. Sulfonation of 1-naphthylamine with concentrated sulfuric acid at 130°C gives mainly 1-aminonaphthalene-6-sulfonic acid.[1]

Q3: What are the common side products that can lead to low yield?

A3: The most common reason for low yield of the desired this compound is the formation of isomeric aminonaphthalenesulfonic acids, particularly 1-Amino-7-naphthalenesulfonic acid (1,7-Cleve's acid). Other potential side products and impurities can include:

  • Polysulfonated products: Especially at higher temperatures or with an excess of sulfonating agent, multiple sulfonic acid groups can be added to the naphthalene ring.[2]

  • Sulfones: At elevated temperatures, the formation of sulfone byproducts can occur, where two naphthylamine rings are linked by a sulfonyl group (-SO2-).[2]

  • Unreacted starting materials: Incomplete reaction can leave residual 1-naphthylamine or naphthalene-2-sulfonic acid.

  • Byproducts from the reduction step: In the nitration/reduction route, incomplete reduction of the nitro group can lead to nitro-aminonaphthalenesulfonic acids. Over-reduction is also a possibility, though less common under controlled conditions.

Q4: How can I separate the desired this compound from its isomers?

A4: The separation of 1,6-Cleve's acid from its 1,7-isomer is typically achieved through fractional crystallization, leveraging the different solubilities of their salts. A common industrial practice involves the separation of their sodium or magnesium salts. For example, the isomers can be separated by adjusting the pH of a solution containing the mixture to the alkaline side with sodium hydroxide (B78521) and sodium carbonate, followed by the addition of sodium chloride. This causes the sodium salt of the 1,7-isomer to precipitate, while the 1,6-isomer remains in solution. The 1,6-isomer can then be precipitated by acidifying the remaining solution.[4]

Troubleshooting Guides

Problem 1: Low Overall Yield after Sulfonation of 1-Naphthylamine

This section addresses low yields obtained from the direct sulfonation of 1-naphthylamine.

start Low Yield in Sulfonation check_temp Verify Reaction Temperature start->check_temp check_acid Check H2SO4 Concentration & Ratio check_temp->check_acid Temp OK adjust_temp Adjust Temperature to 130°C or higher check_temp->adjust_temp Incorrect Temp check_time Evaluate Reaction Time check_acid->check_time Optimal adjust_acid Optimize Acid Concentration & Ratio check_acid->adjust_acid Suboptimal check_impurities Analyze for Side Products check_time->check_impurities Complete adjust_time Optimize Reaction Time check_time->adjust_time Incomplete Reaction purification Implement Isomer Separation Protocol check_impurities->purification Isomers Present adjust_temp->check_acid adjust_acid->check_time adjust_time->check_impurities start Low Yield in Reduction check_reductant Verify Reductant (Iron) Quality & Quantity start->check_reductant check_pH Monitor Reaction pH check_reductant->check_pH OK adjust_reductant Use Fine Iron Powder; Ensure Sufficient Molar Ratio check_reductant->adjust_reductant Insufficient/ Poor Quality check_temp Verify Reaction Temperature check_pH->check_temp OK adjust_pH Maintain Slight Acidity with Mineral Acid check_pH->adjust_pH Incorrect check_workup Review Workup Procedure check_temp->check_workup OK adjust_temp Maintain Temperature near Boiling check_temp->adjust_temp Too Low optimize_workup Optimize Filtration & Product Isolation check_workup->optimize_workup Losses Identified adjust_reductant->check_pH adjust_pH->check_temp adjust_temp->check_workup cluster_sulfonation Sulfonation cluster_separation Isomer Separation reactants 1-Naphthylamine + Conc. H2SO4 heating Heat to 130-140°C reactants->heating monitoring Monitor Isomer Ratio (HPLC) heating->monitoring cool_dilute Cool & Dilute monitoring->cool_dilute neutralize Neutralize (NaOH/Na2CO3) cool_dilute->neutralize salt_out Add NaCl neutralize->salt_out filter1 Filter (Precipitate = 1,7-isomer salt) salt_out->filter1 acidify Acidify Filtrate (HCl) filter1->acidify filter2 Filter & Wash acidify->filter2 product This compound filter2->product

References

Technical Support Center: Purification of Commercial 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of commercial 6-Amino-1-naphthalenesulfonic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial grades of this compound (also known as Dahl's Acid) typically have a purity of 97-99%. The primary impurities consist of isomeric naphthalenesulfonic acids, which are byproducts of the synthesis process, and residual inorganic salts such as sodium chloride or sodium sulfate.[1]

Q2: Why are my initial purification attempts by simple recrystallization yielding a product that is still impure?

A2: The isomeric impurities often have very similar solubility profiles to the target compound, making separation by simple recrystallization challenging. Additionally, the zwitterionic nature of this compound can lead to complex solubility behavior in different solvents and at various pH levels.

Q3: Can I use normal-phase chromatography to purify this compound?

A3: Due to its high polarity and ionic nature, this compound is not well-suited for normal-phase silica (B1680970) gel chromatography. It will likely show very strong, irreversible binding to the silica. Reverse-phase or ion-exchange chromatography are more appropriate methods.

Q4: How can I effectively remove inorganic salt impurities?

A4: Recrystallization from a solvent in which the inorganic salts are poorly soluble, such as a mixed aqueous-organic solvent system, can be effective. Alternatively, techniques like dialysis or size-exclusion chromatography can be employed for desalting. For smaller scales, preparative HPLC is also an excellent method for separating the desired compound from non-volatile salts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too rapid, causing the compound to come out of solution above its melting point in the solvent system. The presence of significant impurities can also lower the melting point of the mixture.

  • Solution:

    • Re-heat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, promoting proper crystal lattice formation.

    • If using a mixed solvent system, consider adding a small amount of the solvent in which the compound is more soluble.

Problem: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution may not be sufficiently saturated, or it has become supersaturated without nucleation.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.

    • Seed Crystals: If available, add a single, pure crystal of this compound to the solution to initiate crystallization.

    • Concentrate the Solution: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Reduce Solubility: If using a mixed solvent system, you can try adding a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) dropwise until slight turbidity is observed, then re-heat until clear and cool slowly.

Problem: The purified product shows little to no improvement in purity by HPLC analysis.

  • Possible Cause: The chosen recrystallization solvent is not effective at separating the isomeric impurities due to similar solubilities.

  • Solution:

    • Solvent Screening: A more extensive solvent screen is necessary. Consider mixed solvent systems (e.g., water/ethanol (B145695), water/acetic acid) to fine-tune the solubility difference between the desired product and its isomers.

    • pH-Controlled Precipitation: Utilize the zwitterionic nature of the compound. Dissolve the crude material in a dilute basic solution and then slowly acidify to precipitate the purified product at its isoelectric point. Isomeric impurities may have different isoelectric points and remain in solution.

G Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Re-heat and Add More Solvent oiling_out->reheat Yes low_purity Purity Not Improved? no_crystals->low_purity No induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes solvent_screen Perform New Solvent Screen low_purity->solvent_screen Yes success Pure Crystals low_purity->success No slow_cool Cool Slowly reheat->slow_cool slow_cool->success concentrate Concentrate Solution induce->concentrate Fails induce->success concentrate->success ph_precip Attempt pH-Controlled Precipitation solvent_screen->ph_precip Fails solvent_screen->success ph_precip->success

Caption: Troubleshooting workflow for common recrystallization problems.

Preparative HPLC Issues

Problem: Poor separation between the main peak and an isomeric impurity.

  • Possible Cause: The mobile phase composition or the stationary phase is not providing sufficient selectivity.

  • Solution:

    • Optimize Mobile Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution might improve resolution.

    • Change pH: The ionization state of the aminonaphthalenesulfonic acids is pH-dependent. Adjusting the pH of the aqueous buffer can alter the retention times and potentially improve separation.

    • Alternative Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column to exploit different separation mechanisms like pi-pi interactions.

Problem: The collected fractions of the purified compound are not pure.

  • Possible Cause: The peaks are broad, leading to co-elution, or the fraction collection parameters are not set correctly.

  • Solution:

    • Reduce Sample Load: Overloading the column is a common cause of peak broadening. Reduce the amount of material injected onto the column.

    • Optimize Fraction Collection: Set the fraction collector to trigger at a higher threshold on the peak signal and to cut the fraction collection earlier on the tail of the peak to avoid collecting overlapping impurities.

    • Re-purify: Pool the less pure fractions and re-inject them onto the HPLC system for a second round of purification.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This method leverages the zwitterionic nature of this compound to separate it from impurities with different isoelectric points.

Methodology:

  • Dissolution: Dissolve the crude this compound in a dilute aqueous sodium hydroxide (B78521) solution (e.g., 0.5 M NaOH) at room temperature with stirring. Use the minimum volume required for complete dissolution.

  • Filtration (Optional): If there are any insoluble impurities, filter the solution through a medium-porosity filter paper.

  • Precipitation: While stirring vigorously, slowly add a dilute acid (e.g., 1 M HCl) dropwise to the solution. Monitor the pH of the solution.

  • Isolation: The product will precipitate as a fine solid as it approaches its isoelectric point. Continue adding acid until the pH is in the range of 3.5-4.0, which should maximize the precipitation.

  • Digestion: Allow the suspension to stir for 30-60 minutes at room temperature to allow for complete precipitation and for the crystals to mature.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any remaining salts, followed by a wash with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Illustrative Data Presentation:

AnalytePurity Before Purification (%)Purity After pH-Controlled Precipitation (%)
This compound97.5>99.5
Isomeric Impurity 11.2<0.2
Isomeric Impurity 20.8<0.1
Inorganic Salts0.5Not Detected

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

G Workflow for pH-Controlled Precipitation start Crude Product dissolve Dissolve in Dilute NaOH start->dissolve filter1 Filter Insoluble Impurities (Optional) dissolve->filter1 precipitate Slowly Add Dilute HCl (pH 3.5-4.0) filter1->precipitate digest Stir for 30-60 min precipitate->digest filter2 Vacuum Filter digest->filter2 wash Wash with Cold Water and Ethanol filter2->wash dry Dry Under Vacuum wash->dry end Purified Product dry->end

Caption: Experimental workflow for the purification of this compound.

Protocol 2: Purification by Preparative HPLC

This method is suitable for obtaining very high purity material, especially for removing closely related isomeric impurities.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the crude this compound in the initial mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% to 40% Mobile Phase B over 30 minutes. This should be optimized based on analytical scale separations.

    • Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. If formic acid was used in the mobile phase, it can be removed by lyophilization or by co-evaporation with a suitable solvent.

  • Drying: Dry the final product under high vacuum.

Illustrative Data Presentation:

AnalytePurity Before Purification (%)Purity After Preparative HPLC (%)
This compound97.5>99.9
Isomeric Impurity 11.2<0.05
Isomeric Impurity 20.8Not Detected
Inorganic Salts0.5Not Detected

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

G Workflow for Preparative HPLC Purification start Crude Product prep_sample Prepare Concentrated Sample Solution start->prep_sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject onto P-HPLC System filter_sample->inject collect Collect Fractions of Main Peak inject->collect analyze Analyze Fractions by A-HPLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent pool->evaporate dry Dry Under Vacuum evaporate->dry end High-Purity Product dry->end

Caption: Experimental workflow for preparative HPLC purification.

References

Technical Support Center: Labeling Proteins with 6-Amino-1-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Amino-1-naphthalenesulfonic acid (ANSA) as a fluorescent label for proteins.

Troubleshooting Guide

Issue 1: Visible Precipitation or Cloudiness During or After Labeling
Possible Cause Recommendation Underlying Principle
High Protein Concentration Maintain protein concentration between 1-5 mg/mL during the labeling reaction. If a higher final concentration is required, perform the labeling at a lower concentration and then concentrate the labeled protein.High concentrations increase the proximity of protein molecules, promoting intermolecular interactions and aggregation, especially after the addition of a hydrophobic label.
Suboptimal Buffer pH Ensure the pH of the reaction buffer is optimal for both the labeling chemistry and protein stability. For labeling carboxyl groups with ANSA using EDC/NHS chemistry, a two-step pH process is recommended: an activation step in MES buffer at pH 4.7-6.0, followed by the coupling step in a phosphate (B84403) or borate (B1201080) buffer at pH 7.2-8.0. Avoid the protein's isoelectric point (pI) where it is least soluble.The efficiency of the EDC/NHS reaction is pH-dependent. Protein solubility is lowest at its pI, where the net charge is zero, increasing the likelihood of aggregation.
Inappropriate Dye-to-Protein Ratio Reduce the molar excess of ANSA to the protein. Start with a 10:1 to 20:1 molar ratio of ANSA to protein and optimize by performing a titration to find the lowest ratio that provides adequate labeling without causing aggregation.A high degree of labeling can significantly increase the surface hydrophobicity of the protein, leading to aggregation.
Presence of Organic Solvents Minimize the concentration of organic solvents (e.g., DMSO, DMF) used to dissolve the ANSA stock solution to less than 10% (v/v) of the total reaction volume.Organic solvents can disrupt the hydration shell of the protein, leading to denaturation and aggregation.
Suboptimal Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. While room temperature can speed up the reaction, it can also accelerate aggregation.Lower temperatures can help to maintain protein stability and slow down the aggregation process.
Issue 2: Low or No Labeling Efficiency
Possible Cause Recommendation Underlying Principle
Incompatible Buffer Components Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the EDC/NHS reaction. Use MES buffer for the activation step and a phosphate or borate buffer for the coupling step.Primary amines in the buffer will compete with the amine group on ANSA for reaction with the activated carboxyl groups on the protein. Carboxylates in the buffer will compete with the protein's carboxyl groups for activation by EDC.
Inactive EDC/NHS Reagents Prepare fresh solutions of EDC and NHS immediately before each labeling reaction. These reagents are moisture-sensitive and hydrolyze rapidly in aqueous solutions.Hydrolyzed EDC and NHS are inactive and will not facilitate the coupling of ANSA to the protein.
Suboptimal pH for Reaction Adhere to the recommended pH ranges for the two-step labeling process: pH 4.7-6.0 for carboxyl activation and pH 7.2-8.0 for amine coupling.The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH, while the reaction of the activated ester with the amine of ANSA is favored at a slightly basic pH.
Insufficient Molar Ratio of Reagents Use a sufficient molar excess of EDC and NHS for the activation step (e.g., 10-fold molar excess of each over the protein).A sufficient concentration of activating agents is necessary to drive the reaction towards the formation of the reactive NHS-ester intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after being labeled with this compound?

A1: Protein aggregation after labeling with this compound (ANSA) is often due to the hydrophobic nature of the naphthalenesulfonic acid moiety. Covalently attaching this hydrophobic group to the protein surface increases the overall surface hydrophobicity of the protein. This can lead to an increase in intermolecular hydrophobic interactions, causing the protein molecules to associate and form aggregates. Other contributing factors can include suboptimal buffer conditions (pH, ionic strength), high protein concentration, a high degree of labeling, and the labeling process itself potentially causing partial protein unfolding.

Q2: What is the recommended method for labeling proteins with this compound?

A2: Since this compound contains a primary amine, the recommended method for labeling proteins is to target the carboxyl groups on aspartic acid and glutamic acid residues, as well as the C-terminus. This is typically achieved using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance the reaction efficiency and stability of the active intermediate.

Q3: What are the optimal excitation and emission wavelengths for this compound?

A3: The precise excitation and emission maxima for this compound are not consistently reported in readily available literature. For the related compound, 8-anilino-1-naphthalenesulfonic acid (ANS), the excitation is typically around 350-388 nm, and the emission is around 470-545 nm, with a blue shift in the emission upon binding to hydrophobic environments. It is highly recommended that you empirically determine the optimal excitation and emission wavelengths for your ANSA-labeled protein under your specific experimental conditions using a spectrophotometer.

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Unreacted ANSA can be removed based on the size difference between the labeled protein and the small dye molecule. Common methods include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method where the larger labeled protein elutes first, while the smaller, unreacted dye is retained on the column and elutes later.

  • Dialysis or Diafiltration: Using a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than the protein of interest will allow the small dye molecules to diffuse out while retaining the labeled protein.

  • Centrifugal Filtration Devices: These devices use a membrane with a specific MWCO to separate the protein from the smaller, unreacted dye through centrifugation.

Q5: What methods can I use to detect and quantify protein aggregation?

A5: Several techniques can be used to detect and quantify protein aggregation:

  • Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering due to the presence of large aggregates.

  • SDS-PAGE: Under non-reducing conditions, disulfide-linked aggregates may be visible as higher molecular weight bands.

Experimental Protocols

Protocol 1: Two-Step Labeling of Protein Carboxyl Groups with this compound using EDC/NHS

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest (in an amine- and carboxyl-free buffer, e.g., 20 mM MES, 150 mM NaCl, pH 6.0)

  • This compound (ANSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column or dialysis/ultrafiltration device for purification

Procedure:

Step 1: Preparation of Reagents

  • Prepare a 2-10 mg/mL solution of your protein in Activation Buffer.

  • Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.

  • Immediately before use, prepare a 10 mg/mL solution of NHS or sulfo-NHS in ultrapure water.

  • Prepare a 10 mM stock solution of ANSA in anhydrous DMF or DMSO.

Step 2: Activation of Protein Carboxyl Groups

  • To your protein solution, add the EDC and NHS/sulfo-NHS solutions to achieve a final 10-fold molar excess of each reagent over the protein.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 3: Removal of Excess EDC/NHS (Optional but Recommended)

  • To prevent unwanted side reactions with ANSA, it is recommended to remove the excess EDC and NHS. This can be done using a desalting column equilibrated with MES buffer (pH 6.0).

Step 4: Coupling of this compound

  • Add the ANSA stock solution to the activated protein solution to achieve a 10- to 20-fold molar excess of the dye.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Step 5: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to stop the reaction.

Step 6: Purification of the Labeled Protein

  • Remove unreacted ANSA and byproducts by size-exclusion chromatography, dialysis, or ultrafiltration.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein in Activation Buffer activation Activate Protein Carboxyls (EDC/NHS, pH 6.0) prep_protein->activation prep_edc_nhs Prepare Fresh EDC/NHS Solutions prep_edc_nhs->activation prep_ansa Prepare ANSA Stock Solution coupling Couple ANSA (pH 7.2-7.5) prep_ansa->coupling activation->coupling quenching Quench Reaction coupling->quenching purify Remove Unreacted Dye (SEC, Dialysis) quenching->purify analyze Characterize Labeled Protein (Spectroscopy, Aggregation Assays) purify->analyze

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation Observed? hydrophobicity Increased Surface Hydrophobicity start->hydrophobicity Yes concentration High Protein Concentration start->concentration Yes buffer Suboptimal Buffer (pH, Ionic Strength) start->buffer Yes ratio High Dye:Protein Ratio start->ratio Yes no_aggregation no_aggregation start->no_aggregation No reduce_ratio Reduce Dye:Protein Ratio hydrophobicity->reduce_ratio additives Add Stabilizing Agents (e.g., Arginine, Glycerol) hydrophobicity->additives lower_conc Decrease Protein Concentration concentration->lower_conc optimize_buffer Optimize Buffer Conditions buffer->optimize_buffer ratio->reduce_ratio optimize_buffer->no_aggregation No Aggregation reduce_ratio->no_aggregation additives->no_aggregation lower_temp Lower Reaction Temperature lower_temp->no_aggregation lower_conc->no_aggregation

Caption: Troubleshooting logic for protein aggregation after ANSA labeling.

Technical Support Center: Quenching Effects on 6-Amino-1-naphthalenesulfonic Acid Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1-naphthalenesulfonic acid as a fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it relevant for my experiments with this compound?

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[1] For this compound, which is used as a fluorescent probe, quenching can provide valuable information about its molecular environment.[1][2] By studying how different molecules (quenchers) reduce its fluorescence, you can gain insights into protein conformational changes, ligand binding, and the accessibility of the probe to its surroundings.[1][3]

Q2: What are the common types of fluorescence quenching I might encounter?

There are two primary types of fluorescence quenching:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore (this compound) collides with a quencher molecule, leading to non-radiative energy transfer.[4] This process is dependent on the concentration of the quencher and the temperature, with higher temperatures generally leading to increased quenching.[5]

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[1] This reduces the population of excitable fluorophores.

Distinguishing between these two mechanisms is crucial for accurate data interpretation and can be achieved by examining the temperature dependence of the quenching process or by fluorescence lifetime measurements.[5]

Q3: Which substances can act as quenchers for this compound fluorescence?

Several types of molecules can quench the fluorescence of this compound and its derivatives. Common examples include:

  • Halide Ions: Iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻) are known to quench the fluorescence of similar amino-naphthalene derivatives, with the quenching efficiency typically following the order I⁻ > Br⁻ > Cl⁻.[6][7]

  • Paramagnetic Metal Ions: Ions like Cu²⁺ can quench fluorescence through processes like induced intersystem crossing and electron transfer.[8]

  • Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher of many fluorophores.[5]

Q4: What is the Stern-Volmer equation and how do I use it?

The Stern-Volmer equation is a fundamental relationship used to analyze fluorescence quenching data.[9] It is expressed as:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + k₉τ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • k₉ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

  • [Q] is the concentration of the quencher.

By plotting F₀/F versus [Q], you can obtain a linear relationship (a Stern-Volmer plot) where the slope is equal to Kₛᵥ.[5] This allows you to quantify the quenching efficiency.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly low fluorescence intensity Presence of a quencher in the buffer or sample.1. Analyze all buffer components for known quenchers (e.g., halide ions).2. De-gas solutions to remove dissolved oxygen, a common quencher.3. Run a control with only the fluorophore in a well-characterized buffer.
Non-linear Stern-Volmer plot A combination of static and dynamic quenching is occurring.1. Perform temperature-dependent quenching studies. An increase in temperature will typically increase dynamic quenching and decrease static quenching.2. Measure the fluorescence lifetime of this compound at different quencher concentrations. In dynamic quenching, the lifetime decreases, while in static quenching, it remains unchanged.
Fluorescence intensity changes over time Photobleaching of the fluorophore.1. Reduce the intensity of the excitation light.2. Minimize the exposure time of the sample to the excitation source.3. Use a photostabilizer in your solution if compatible with your experiment.
Inconsistent results between experiments Variations in experimental conditions.1. Ensure precise control of temperature and pH.2. Use freshly prepared solutions for each experiment.3. Calibrate the spectrofluorometer before each use.

Experimental Protocols

General Protocol for a Fluorescence Quenching Experiment

This protocol outlines the steps to study the quenching of this compound fluorescence by a generic quencher (e.g., potassium iodide).

Materials:

  • This compound

  • Quencher (e.g., Potassium Iodide - KI)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the desired buffer. The concentration should be optimized to give a strong fluorescence signal without inner filter effects (typically in the low micromolar range).

  • Prepare a high-concentration stock solution of the quencher in the same buffer.

  • Prepare a series of samples in cuvettes. Each cuvette should contain the same concentration of this compound and varying concentrations of the quencher. Ensure the total volume is the same in all cuvettes by adding buffer. Include a control sample with no quencher (for F₀).

  • Equilibrate the samples at the desired temperature.

  • Measure the fluorescence emission spectrum of each sample using the spectrofluorometer. The excitation wavelength for this compound is typically around 320-350 nm, and the emission is observed around 400-450 nm, though these values can be solvent-dependent.

  • Record the fluorescence intensity at the emission maximum for each sample.

  • Construct a Stern-Volmer plot by plotting F₀/F against the quencher concentration [Q].

  • Determine the Stern-Volmer constant (Kₛᵥ) from the slope of the linear fit to the data.

Data Presentation

The following tables summarize typical quenching parameters for naphthalenesulfonic acid derivatives with various quenchers. Note that the data for 7-amino-1,3-naphthalenesulfonic acid and 3-aminoquinoline (B160951) are included as close structural analogs to this compound.

Table 1: Stern-Volmer Constants (Kₛᵥ) for Quenching of Naphthalenesulfonic Acid Analogs

FluorophoreQuencherKₛᵥ (M⁻¹)Reference(s)
7-amino-1,3-naphthalenesulfonic acidCu²⁺Value not explicitly stated, but quenching was observed[8]
3-aminoquinolineI⁻328[6][10]
3-aminoquinolineBr⁻119[6][10]

Table 2: Bimolecular Quenching Constants (k₉) for Naphthalenesulfonic Acid Analogs

FluorophoreQuencherk₉ (M⁻¹s⁻¹)Reference(s)
7-amino-1,3-naphthalenesulfonic acidCu²⁺Value not explicitly stated, but quenching was observed[8]
3-aminoquinolineI⁻1.66 x 10¹⁰[6][10]
3-aminoquinolineBr⁻6.02 x 10⁹[6][10]

Visualizations

Diagrams of Quenching Mechanisms and Experimental Workflow

G cluster_0 Fluorescence Quenching Mechanisms A Fluorophore (this compound) B Excited Fluorophore A->B Excitation G Ground State Complex (Non-fluorescent) A->G Complex Formation label_stat Static Quenching C Ground State Fluorophore B->C Emission F Non-radiative Decay B->F Quenching label_dyn Dynamic Quenching E Fluorescence D Quencher

Caption: Overview of dynamic and static fluorescence quenching mechanisms.

G cluster_1 Experimental Workflow for Quenching Analysis prep Prepare Fluorophore and Quencher Stock Solutions series Create a Dilution Series with Constant Fluorophore and Varying Quencher Concentrations prep->series measure Measure Fluorescence Intensity of Each Sample series->measure plot Construct Stern-Volmer Plot (F₀/F vs. [Q]) measure->plot analyze Determine Kₛᵥ and k₉ from the Linear Fit plot->analyze

Caption: A typical experimental workflow for a fluorescence quenching study.

G cluster_2 Application in Protein Binding Studies Protein Protein Complex Protein-Ligand Complex Protein->Complex Binding Ligand Ligand Ligand->Complex Probe 6-Amino-1- naphthalenesulfonic acid Quenched Quenched Fluorescence Probe->Quenched Interaction with Complex Unquenched Fluorescence Probe->Unquenched Complex->Quenched

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes in Protein Folding: 6-Amino-1-naphthalenesulfonic acid vs. 8-Anilinonaphthalene-1-sulfonic acid (ANS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of protein folding, fluorescent spectroscopy serves as a powerful tool to monitor conformational changes and the exposure of hydrophobic surfaces. Among the arsenal (B13267) of fluorescent probes, aminonaphthalenesulfonic acids have garnered significant attention. This guide provides a detailed comparison of two such probes: the well-established 8-Anilinonaphthalene-1-sulfonic acid (ANS) and the less characterized 6-Amino-1-naphthalenesulfonic acid. This objective analysis, supported by available experimental data, aims to assist researchers in selecting the appropriate tool for their protein folding investigations.

Introduction to Fluorescent Probes in Protein Folding

The folding of a polypeptide chain into its native three-dimensional structure is a fundamental biological process. Intermediates in this process, such as the "molten globule" state, are characterized by the exposure of hydrophobic amino acid residues that are typically buried within the protein's core in the native state. Fluorescent probes that exhibit changes in their spectral properties upon binding to these exposed hydrophobic patches are invaluable for studying folding pathways, stability, and aggregation.

8-Anilinonaphthalene-1-sulfonic acid (ANS) is a widely used fluorescent probe for characterizing partially folded states of proteins.[1] Its fluorescence is significantly enhanced, and the emission maximum undergoes a blue shift when it binds to hydrophobic regions on a protein's surface.[1][2] This property makes it an excellent tool for monitoring conformational changes that expose such hydrophobic sites.[2]

This compound is another naphthalenesulfonic acid derivative that has been utilized as a fluorescent label in biochemical research.[3][4] However, its application and characterization specifically in protein folding studies are less documented compared to ANS.

Mechanism of Action and Binding Properties

The utility of these probes stems from their sensitivity to the polarity of their microenvironment. In aqueous solutions, both molecules exhibit weak fluorescence. Upon binding to the nonpolar, hydrophobic pockets of a partially folded protein, they are shielded from the quenching effects of water, leading to a significant increase in their fluorescence quantum yield.

8-Anilinonaphthalene-1-sulfonic acid (ANS): The binding of ANS to proteins is primarily driven by a combination of hydrophobic and electrostatic interactions.[5] The hydrophobic anilinonaphthalene group interacts with nonpolar residues, while the negatively charged sulfonate group can form ionic interactions with positively charged amino acid side chains, such as lysine (B10760008) and arginine, on the protein surface.[5][6] This dual interaction mode contributes to its affinity for non-native protein conformations. Studies have shown that ANS can bind to multiple sites on a single protein molecule with varying affinities. For instance, spectrofluorimetric studies have identified two types of binding sites for ANS on bovine serum albumin (BSA): a small number of high-affinity sites and a larger number of lower-affinity sites.[7]

This compound: Detailed mechanistic studies on the binding of this compound to protein folding intermediates are scarce in the current literature. Based on its chemical structure, it is expected to also interact with proteins through hydrophobic interactions involving the naphthalene (B1677914) ring and potential electrostatic interactions via the sulfonate and amino groups. However, without specific experimental data, a direct comparison of its binding mechanism and affinity to that of ANS is not possible at this time.

Quantitative Performance Data

Parameter8-Anilinonaphthalene-1-sulfonic acid (ANS)This compound
Binding Affinity (Ka) to BSA High-affinity site: ~0.87 x 106 M-1Low-affinity sites: ~0.079 x 106 M-1[8]Data not available
Quantum Yield (Φ) In water: Very lowBound to BSA (high-affinity site): ~0.67[8]Data not available
Fluorescence Enhancement upon Binding Significant (e.g., >100-fold)Data not available
Excitation Maximum (λex) ~350-380 nm[1][9]Data not available
Emission Maximum (λem) In water: ~515-520 nmBound to proteins: ~460-480 nm (blue-shifted)[8]Data not available

Experimental Protocols

General Protocol for Monitoring Protein Folding using ANS

This protocol outlines a typical fluorescence spectroscopy experiment to monitor protein folding or unfolding using ANS.

Materials:

  • Purified protein of interest

  • 8-Anilinonaphthalene-1-sulfonic acid (ANS) stock solution (e.g., 1-10 mM in a suitable buffer)

  • Assay buffer (e.g., phosphate (B84403) or Tris buffer at the desired pH)

  • Denaturant stock solution (e.g., 8 M Guanidinium Chloride or Urea), if studying unfolding

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein of interest at a final concentration typically in the low micromolar range (e.g., 1-10 µM) in the assay buffer.

    • Add ANS from the stock solution to the protein solution to a final concentration that is typically in excess of the protein concentration (e.g., 20-100 µM) to ensure saturation of binding sites.

    • Prepare a blank sample containing only the buffer and the same concentration of ANS to subtract the background fluorescence.

    • If studying denaturation, prepare a series of samples with increasing concentrations of the denaturant.

  • Incubation:

    • Incubate the samples in the dark for a sufficient time (e.g., 5-30 minutes) to allow the binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 375 nm.[9]

    • Record the fluorescence emission spectrum from 400 nm to 600 nm.

    • The excitation and emission slit widths should be optimized for the instrument and sample to obtain a good signal-to-noise ratio (e.g., 5 nm).

  • Data Analysis:

    • Subtract the emission spectrum of the blank (ANS in buffer) from the emission spectra of the protein samples.

    • The fluorescence intensity at the emission maximum (around 470-490 nm) is plotted against the denaturant concentration or temperature to generate a folding/unfolding curve.

    • A shift in the emission maximum to shorter wavelengths (blue shift) is also indicative of ANS binding to hydrophobic pockets.

Due to the lack of specific published protocols for this compound in protein folding studies, researchers wishing to explore its use would need to adapt existing protocols for similar fluorescent probes and perform extensive validation.

Visualizing the Process

To better understand the experimental workflow and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis P Protein Solution Mix Mix & Incubate P->Mix ANS Fluorescent Probe (e.g., ANS) ANS->Mix Fluorometer Fluorometer Mix->Fluorometer Transfer to Cuvette Spectrum Record Emission Spectrum Fluorometer->Spectrum Plot Plot Fluorescence vs. Condition (e.g., Denaturant) Spectrum->Plot Curve Analyze Folding/ Unfolding Curve Plot->Curve

Caption: Experimental workflow for protein folding studies using a fluorescent probe.

protein_interaction cluster_protein Partially Folded Protein cluster_probe Fluorescent Probe (ANS) P1 Hydrophobic Patch P2 Hydrophilic Surface ANS_H Hydrophobic Group ANS_H->P1 Hydrophobic Interaction ANS_C Charged Group ANS_C->P2 Electrostatic Interaction

Caption: Interaction of ANS with a partially folded protein.

Conclusion

8-Anilinonaphthalene-1-sulfonic acid (ANS) remains the gold standard for fluorescently probing non-native protein conformations due to its well-characterized binding properties and significant fluorescence response. A wealth of literature supports its use and provides a solid foundation for experimental design and data interpretation.

In contrast, while this compound is structurally related and possesses fluorescent properties, there is a notable lack of specific, quantitative data regarding its performance in protein folding studies. Researchers interested in exploring alternatives to ANS may consider this molecule, but would need to undertake a thorough characterization of its binding affinity, quantum yield changes, and overall sensitivity to protein conformational changes. Until such data becomes available, ANS remains the more reliable and well-supported choice for the majority of protein folding applications. Further research into the properties of other aminonaphthalenesulfonic acid isomers could potentially yield new and valuable tools for the biophysical community.

References

A Comparative Guide to the Validation of a New Analytical Method for 6-Amino-1-naphthalenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Amino-1-naphthalenesulfonic acid. The performance of this method is objectively compared with an alternative Capillary Electrophoresis (CE) method, supported by detailed experimental protocols and comparative data. This document is intended to assist researchers, scientists, and drug development professionals in the selection and implementation of a robust analytical method for this compound.

Introduction

This compound is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for quality control and regulatory compliance. This guide details the validation of a novel reversed-phase HPLC method and compares its performance characteristics against a developed Capillary Electrophoresis method, providing a clear basis for method selection based on specific analytical needs.

Methodology and Performance

A new reversed-phase HPLC method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For comparative purposes, a Capillary Electrophoresis method was also developed and validated against the same criteria.

High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Solutions: Prepared by dissolving this compound in a water/acetonitrile (80:20 v/v) diluent.

Data Summary:

Validation ParameterHPLC Method PerformanceAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.1-
Limit of Quantitation (LOQ) (µg/mL) 0.3-
Specificity No interference from blank and placeboNo interference
Capillary Electrophoresis (CE) Method (Alternative)

Experimental Protocol:

  • Instrumentation: A standard Capillary Electrophoresis system with a diode array detector.

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium tetraborate (B1243019) buffer (pH 9.2).

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Standard Solutions: Prepared by dissolving this compound in deionized water.

Data Summary:

Validation ParameterCE Method PerformanceAcceptance Criteria
Linearity (R²) 0.9991≥ 0.999
Range (µg/mL) 5 - 150-
Accuracy (% Recovery) 97.8% - 102.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.5-
Limit of Quantitation (LOQ) (µg/mL) 1.5-
Specificity No interference from blankNo interference

Method Comparison

The newly validated HPLC method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound. Its lower limits of detection and quantitation suggest superior sensitivity compared to the CE method. The HPLC method is also highly specific, with no interference observed from potential matrix components.

The Capillary Electrophoresis method provides a viable alternative with acceptable performance characteristics. While slightly less sensitive than the HPLC method, it offers the advantages of lower solvent consumption and potentially faster method development times. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring HPLC) or the desire for a more environmentally friendly and potentially faster screening method (favoring CE).

Visualizations

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ data_processing Data Processing hplc_analysis->data_processing comparison Compare with Acceptance Criteria data_processing->comparison report Validation Report comparison->report

Caption: Workflow for the validation of the HPLC analytical method.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Tests cluster_performance Performance Characteristics Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurities Impurities Impurities->Accuracy Impurities->Precision Impurities->Specificity LOD Limit of Detection Impurities->LOD LOQ Limit of Quantitation Impurities->LOQ Impurities->Linearity Impurities->Range Impurities->Robustness

Caption: Relationship between analytical tests and required validation parameters.

A Comparative Guide to Cross-Reactivity in 6-Amino-1-naphthalenesulfonic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity and performance of fluorescent sensors based on the 6-amino-1-naphthalenesulfonic acid scaffold. By objectively comparing their performance with alternative sensing technologies and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in drug development and analytical sciences.

Introduction to this compound-Based Sensors

Fluorescent sensors derived from this compound are a class of chemosensors that leverage the environmentally sensitive fluorescence of the naphthalene (B1677914) core. These sensors are designed to detect a variety of analytes, including biogenic amines, neurotransmitters, and metal ions, with high sensitivity. Their mechanism of action often relies on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), which are modulated by the binding of the target analyte. This interaction leads to a measurable change in fluorescence intensity or a spectral shift, allowing for quantification of the analyte. The rigid structure and conjugated π-system of the naphthalene moiety contribute to their typically high quantum yields and photostability.[1]

Comparative Performance Data

The performance of this compound-based sensors is critically evaluated by their selectivity and sensitivity. Below are tables summarizing key performance metrics from studies on various naphthalene-based fluorescent sensors, compared with alternative detection methods such as High-Performance Liquid Chromatography (HPLC).

Table 1: Performance Comparison of Fluorescent Sensors for Dopamine (B1211576) Detection

Sensor/MethodAnalyteLinear RangeLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Naphthalene Derivative Fluorescent Probe[2]Dopamine0.10-3.50 µg/mL0.082 µg/mL (500 nM)Simple, rapid, highly sensitivePotential for interference from structurally similar molecules
Carbon Quantum Dots[3]Dopamine0.3–100 µM93 nMCost-effective, environmentally friendlyQuenching mechanism may be susceptible to various interferents
HPLC with Fluorescence Detection (HPLC-FLD)[4][5]Dopamine0.003–8 µg/mL4 µg/kgHigh selectivity and accuracy, well-established methodRequires expensive instrumentation, complex sample preparation, longer analysis time

Table 2: Selectivity of Naphthalene-Based Fluorescent Sensors for Various Analytes

Sensor TypeTarget AnalyteMajor Interferents TestedObservations
Naphthalene-based probe for Al³⁺[6]Al³⁺Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺High selectivity for Al³⁺ with no significant interference from other metal ions.
Fluorescent histamine (B1213489) assayHistamineOther biogenic amines and amino acidsInterference observed through mimicking of histamine, suppression of fluorescence, and generation of histamine-like fluorescence.[7]
Chameleon Probe for Biogenic Amines[8]Biogenic AminesCysteine, Lysine, Serine, Dithiothreitol, Human Serum AlbuminWeak interference from some amino acids only at high concentrations; no interference from the tested protein.[8]

Signaling Pathways and Sensing Mechanisms

The detection mechanism of these sensors is predominantly based on fluorescence modulation upon analyte binding. The two primary mechanisms are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

In a typical PET-based sensor, the fluorophore (naphthalene derivative) is linked to a receptor for the analyte. In the absence of the analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.

PET_mechanism cluster_no_analyte Analyte Absent cluster_analyte Analyte Present Fluorophore_excited Excited Fluorophore Receptor Receptor Fluorophore_excited->Receptor Electron Transfer (PET) Fluorophore_ground Ground State Receptor->Fluorophore_ground Fluorescence Quenched Fluorophore_excited_bound Excited Fluorophore Fluorophore_ground_bound Ground State Fluorophore_excited_bound->Fluorophore_ground_bound Fluorescence Emission Receptor_bound Receptor-Analyte Complex Photon_in1 Photon In Photon_in1->Fluorophore_excited Photon_in2 Photon In Photon_in2->Fluorophore_excited_bound FRET_mechanism cluster_no_analyte_fret Analyte Absent (FRET Off) cluster_analyte_fret Analyte Present (FRET On) Donor_excited Excited Donor Donor_ground Ground State Donor_excited->Donor_ground Donor Emission Acceptor Acceptor Donor_excited_bound Excited Donor Acceptor_bound Acceptor Donor_excited_bound->Acceptor_bound Energy Transfer (FRET) Donor_ground_bound Ground State Acceptor_excited_bound Excited Acceptor Acceptor_ground_bound Ground State Acceptor_excited_bound->Acceptor_ground_bound Acceptor Emission Photon_in_fret1 Photon In Photon_in_fret1->Donor_excited Photon_in_fret2 Photon In Photon_in_fret2->Donor_excited_bound experimental_workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Baseline Record Sensor Baseline Prep_Sensor->Baseline Prep_Analytes Prepare Analyte & Interferent Stocks Target_Response Measure Response to Target Analyte Prep_Analytes->Target_Response Interferent_Response Measure Response to Interferents Prep_Analytes->Interferent_Response Competitive_Assay Perform Competitive Assay Prep_Analytes->Competitive_Assay Baseline->Target_Response Baseline->Interferent_Response Baseline->Competitive_Assay Plot_Data Plot Fluorescence Intensities Target_Response->Plot_Data Interferent_Response->Plot_Data Competitive_Assay->Plot_Data Calculate_Response Calculate Response Factors Plot_Data->Calculate_Response Determine_Selectivity Determine Selectivity Calculate_Response->Determine_Selectivity

References

A Comparative Guide to Quantitative HPLC Analysis Validation: 6-Amino-1-naphthalenesulfonic Acid as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method validation for quantitative analysis, utilizing 6-Amino-1-naphthalenesulfonic acid as a primary standard against a common alternative, Benzenesulfonic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visual workflows to support the establishment of robust and reliable analytical methods.

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose, providing accurate, reproducible, and reliable results.[1][2][3] The parameters for this validation are guided by the International Council for Harmonisation (ICH) guidelines, which include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[4][5][6]

Comparison of Validation Parameters

The following tables summarize the hypothetical performance data of two separate quantitative HPLC methods, one validated using this compound and the other using Benzenesulfonic acid as the standard.

Standard 1: this compound

Validation ParameterAcceptance CriteriaExperimental ResultsPass/Fail
Specificity No interference at the analyte's retention timeNo interfering peaks observed from blank or placeboPass
Linearity (r²) r² ≥ 0.9990.9997Pass
Range 2 - 30 µg/mLLinear, accurate, and precise within this rangePass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (% RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.23%Pass
Limit of Detection (LOD) S/N ratio ≥ 3:10.5 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.5 µg/mLPass
Robustness (% RSD) ≤ 2.0%1.5%Pass

Standard 2: Benzenesulfonic acid (Alternative)

Validation ParameterAcceptance CriteriaExperimental ResultsPass/Fail
Specificity No interference at the analyte's retention timeNo interfering peaks observed from blank or placeboPass
Linearity (r²) r² ≥ 0.9990.9992Pass
Range 5 - 75 µg/mLLinear, accurate, and precise within this rangePass
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%Pass
Precision (% RSD)
- Repeatability≤ 2.0%1.10%Pass
- Intermediate Precision≤ 2.0%1.45%Pass
Limit of Detection (LOD) S/N ratio ≥ 3:11.0 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:13.0 µg/mLPass
Robustness (% RSD) ≤ 2.0%1.8%Pass

Experimental Protocols

Detailed methodologies for the validation of the HPLC method using this compound are provided below. The protocols for Benzenesulfonic acid would follow a similar structure with adjustments to concentrations and chromatographic conditions.

HPLC Method Parameters
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Validation Protocols

1. Specificity

  • Protocol: Inject a blank (mobile phase), a placebo solution (matrix without the analyte), and a standard solution of this compound.

  • Acceptance Criteria: The retention time of the analyte in the sample should match that of the standard.[7] There should be no interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.[7]

2. Linearity

  • Protocol: Prepare a series of at least five working standard solutions of this compound across the desired concentration range (e.g., 2, 5, 10, 20, 30 µg/mL). Inject each solution in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.[7]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[3][7]

3. Accuracy

  • Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. Calculate the percentage recovery at each level.[7]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]

4. Precision

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[7]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[3][7] This can be done by injecting progressively more dilute solutions of the standard.

  • Acceptance Criteria: The determined concentrations should be reported as the LOD and LOQ.

6. Robustness

  • Protocol: Introduce small, deliberate variations to the method parameters, such as flow rate (± 0.1 mL/min), mobile phase composition (e.g., ± 2% acetonitrile), and column temperature (± 2°C).[7] Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The %RSD of the results from the varied conditions should be ≤ 2.0%.[7]

Visualizations

The following diagrams illustrate the workflow and logical relationships of the HPLC validation process.

HPLC_Validation_Workflow A Method Development B Validation Protocol Definition A->B C Experimental Execution B->C D Data Analysis & Documentation C->D E Validation Report D->E

Caption: High-level workflow for HPLC method validation.

Validation_Parameters_Relationship Validation Quantitative HPLC Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Logical relationship of key HPLC validation parameters.

References

Comparative analysis of different aminonaphthalenesulfonic acid isomers in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of appropriate intermediates is a critical determinant of the final properties of azo dyes, a dominant class of synthetic colorants. Among the vast array of available precursors, aminonaphthalenesulfonic acids are of particular importance due to the influence of their isomeric forms on the resulting dye's performance characteristics. The position of the amino and sulfonic acid groups on the naphthalene (B1677914) ring system directly impacts key attributes such as color, tinctorial strength, solubility, and fastness properties. This guide provides a comparative analysis of various aminonaphthalenesulfonic acid isomers in the context of azo dye synthesis, supported by experimental data to aid in the selection of the optimal isomer for specific applications.

Comparative Performance Data

The following table summarizes the key performance indicators of azo dyes synthesized from different aminonaphthalenesulfonic acid isomers. The data reveals a clear relationship between the isomeric structure of the aminonaphthalenesulfonic acid and the properties of the resulting dye. For instance, the position of the sulfonic acid group influences the absorption maximum (λmax), which dictates the color of the dye. Furthermore, fastness properties, such as resistance to light and washing, are also significantly affected by the isomer used.

Aminonaphthalenesulfonic Acid IsomerCommon NameResulting Dye Properties
Performance Metric λmax (nm)
1-Amino-2-naphthol-4-sulfonic acid-Varies with coupling agent (e.g., 410-510 nm)
1-Naphthylamine-4-sulfonic acidNaphthionic acidShifts toward red with SO3H position from 2 to 8[1]
1-Naphthylamine-5-sulfonic acidLaurent's acidVaries with diazotized component
1-Naphthylamine-6-sulfonic acid1,6-Cleve's acidVaries with diazotized component
1-Naphthylamine-7-sulfonic acid1,7-Cleve's acidVaries with diazotized component
2-Naphthylamine-1-sulfonic acidTobias acidGenerally less absorption of red than alpha-isomers[1]
2-Naphthylamine-6-sulfonic acidBrönner's acid-

Note: The data presented is a synthesis from multiple sources and may vary depending on the specific coupling component, dyeing substrate, and experimental conditions. The fastness scales are typically 1-8 for light fastness (8 being the best) and 1-5 for wash fastness (5 being the best).

Experimental Protocols

The synthesis of azo dyes from aminonaphthalenesulfonic acid isomers follows a two-step process: diazotization of the aminonaphthalenesulfonic acid followed by coupling with a suitable aromatic compound (the coupling component).

General Experimental Workflow

G cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Work-up A Aminonaphthalenesulfonic Acid Isomer E Diazonium Salt Formation A->E B Sodium Nitrite (B80452) (NaNO2) in Water B->E C Hydrochloric Acid (HCl) (or other strong acid) C->E D Ice Bath (0-5 °C) D->E H Azo Dye Precipitation E->H Addition of Diazonium Salt F Coupling Component (e.g., β-Naphthol) F->H G Alkaline Solution (e.g., NaOH) G->H I Filtration H->I J Washing I->J K Drying J->K L Purified Azo Dye K->L

Caption: General workflow for the synthesis of azo dyes from aminonaphthalenesulfonic acid isomers.

Detailed Methodologies

1. Diazotization of Aminonaphthalenesulfonic Acid:

  • Materials:

    • Aminonaphthalenesulfonic acid isomer (e.g., 1-amino-2-naphthol-4-sulfonic acid, 0.01 mol)

    • Sodium nitrite (NaNO₂, 0.01 mol)

    • Concentrated hydrochloric acid (HCl, 2.5 mL)

    • Distilled water

    • Ice

  • Procedure:

    • Suspend the aminonaphthalenesulfonic acid isomer in a mixture of concentrated HCl and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold aminonaphthalenesulfonic acid suspension while maintaining the temperature between 0 and 5 °C.

    • Continue stirring the mixture in the ice bath for 20-30 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of the reaction can be checked with starch-iodide paper (an immediate blue-black color indicates excess nitrous acid).

2. Azo Coupling Reaction with a Coupling Component (e.g., 2-Naphthol):

  • Materials:

  • Procedure:

    • In a separate beaker, dissolve 2-naphthol in the 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.

    • During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding more 10% NaOH solution if necessary.

    • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

3. Isolation and Purification of the Azo Dye:

  • Procedure:

    • Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).

    • Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to obtain the purified product.

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Logical Relationships in Dye Synthesis and Performance

The following diagram illustrates the logical relationship between the choice of aminonaphthalenesulfonic acid isomer and the resulting properties of the synthesized azo dye. The isomeric structure is a fundamental input that dictates the electronic and steric properties of the diazonium salt, which in turn influences the coupling reaction and the final molecular structure of the dye. This structure ultimately determines the dye's performance characteristics.

G cluster_input Input Selection cluster_process Synthesis Process cluster_intermediate Intermediate Properties cluster_output Dye Properties (Performance) Isomer Aminonaphthalenesulfonic Acid Isomer (e.g., Naphthionic, Laurent's, Cleve's) Diazotization Diazotization Isomer->Diazotization Diazonium Diazonium Salt (Electronic & Steric Properties) Diazotization->Diazonium Coupling Coupling Reaction Color Color (λmax) Coupling->Color Strength Tinctorial Strength Coupling->Strength Solubility Solubility Coupling->Solubility Fastness Fastness Properties (Light, Wash) Coupling->Fastness Diazonium->Coupling

References

A Comparative Guide to Fluorescent Probes for Metal Ion Detection: Benchmarking Naphthalene Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical analytical challenge. Fluorescent probes have emerged as powerful tools due to their operational simplicity, high sensitivity, and spatiotemporal resolution. This guide provides a comparative overview of several major classes of fluorescent probes for the detection of metal ions, with a prospective look at 6-Amino-1-naphthalenesulfonic acid as a potential, though currently under-characterized, platform.

While this compound is a known fluorescent compound, widely used as a general biological label and pH indicator, its specific application and performance data in the selective detection of metal ions are not extensively documented in current scientific literature.[1][2][3][4][5] However, the broader class of naphthalene-based derivatives has shown significant promise in the development of chemosensors for various metal ions, including Al³⁺, Mg²⁺, Mn²⁺, and Co²⁺.[6][7][8][9][10][11][12][13] These probes often operate on mechanisms such as Photoinduced Electron Transfer (PET), where the fluorescence of the naphthalene (B1677914) moiety is enhanced upon binding to a target metal ion.[7][10][11]

This guide will benchmark the potential of a naphthalene sulfonic acid-based probe against well-established classes of fluorescent sensors: Coumarin, Rhodamine, Fluorescein, and Dansyl derivatives. We will present their performance data, detail experimental protocols for their use, and visualize their signaling pathways.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific analytical requirements of the experiment, including the target metal ion, desired sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of representative synthetic fluorescent probes from each class.

Probe Class Representative Probe Target Ion Limit of Detection (LOD) Excitation (nm) Emission (nm) Quantum Yield (Φ) Signaling Mechanism
Naphthalene Sulfonic Acid Derivative Naphthalene Cationic Schiff BaseMn²⁺, Co²⁺0.014 µM (Mn²⁺), 0.041 µM (Co²⁺)[6]350[6]426[6]Not ReportedComplexation[6]
Coumarin Derivative Con-Cu400Cu²⁺Not ReportedNot ReportedNot ReportedNot Reported"Turn-on" fluorescence[14]
HQ1 / HQ2Cu²⁺1.81 x 10⁻⁸ M / 1.57 x 10⁻⁸ M[15]450[15]Not ReportedNot ReportedColorimetric and Fluorescent change[15]
Rhodamine Derivative Rhodamine B derivativeHg²⁺3.0 x 10⁻⁸ M[16]520[16]586[16]High (Qualitative)[17]Spirolactam ring-opening[16][17]
Rhodamine-based probeFe³⁺~7.98 ppb (approx. 0.14 µM)[18]~560[19]~590[19]Not Reported"Turn-on" fluorescence[19]
Fluorescein Derivative PAF-5CFFe³⁺3.8 x 10⁻⁵ M[20]Not ReportedNot ReportedNot ReportedFluorescence quenching[20]
Dansyl Derivative Dansyl-His-Gln-Arg-Thr-His-Trp-NH₂Zn²⁺33 nM[21]330[21]519[21]Not ReportedFRET[21]
Dansyl-appended dipeptide (DSH)Zn²⁺11.2 nM[22]Not ReportedNot ReportedNot ReportedMonomer-excimer formation[22]

Signaling Pathways and Mechanisms

The detection of metal ions by fluorescent probes typically relies on a change in the photophysical properties of the probe upon binding to the target ion. This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity.

General Signaling Mechanisms of Fluorescent Probes cluster_0 Probe State cluster_1 Signaling Mechanisms Probe Probe Probe-Metal Complex Probe-Metal Complex Probe->Probe-Metal Complex PET Photoinduced Electron Transfer Probe->PET Quenched FRET Förster Resonance Energy Transfer Probe->FRET Donor Excitation CHEF Chelation-Enhanced Fluorescence Probe->CHEF Low Fluorescence ICT Intramolecular Charge Transfer Probe->ICT Ground State Fluorescence On/Off Fluorescence On/Off Probe-Metal Complex->Fluorescence On/Off PET->Fluorescence On/Off Inhibition -> Turn-on FRET->Fluorescence On/Off Energy Transfer -> Acceptor Emission CHEF->Fluorescence On/Off Rigidification -> Turn-on ICT->Fluorescence On/Off Altered Dipole -> Spectral Shift Metal Ion Metal Ion Metal Ion->Probe-Metal Complex

Caption: Overview of common signaling mechanisms in fluorescent metal ion probes.

Experimental Protocols

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines a general procedure for evaluating the response of a fluorescent probe to a specific metal ion.

1. Preparation of Stock Solutions:

  • Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or water).

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the metal salts (e.g., chlorides or nitrates) in deionized water.

2. Spectroscopic Measurements:

  • Dilute the probe stock solution in a suitable buffer (e.g., HEPES, PBS) to a final concentration (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the probe solution alone.

  • Incrementally add aliquots of the metal ion stock solution to the probe solution.

  • After each addition, incubate for a specific period (e.g., 5 minutes) and record the fluorescence emission spectrum.

  • The excitation wavelength should be set to the absorption maximum of the probe.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • To determine selectivity, repeat the experiment with a range of other metal ions at the same concentration.

Start Start Prepare Probe Stock Prepare Probe Stock Solution (1mM) Start->Prepare Probe Stock Prepare Metal Stocks Prepare Metal Ion Stock Solutions (10mM) Start->Prepare Metal Stocks Dilute Probe Dilute Probe in Buffer (e.g., 10µM) Prepare Probe Stock->Dilute Probe Add Metal Ion Add Aliquot of Metal Ion Solution Prepare Metal Stocks->Add Metal Ion Measure Blank Record Fluorescence of Probe Alone Dilute Probe->Measure Blank Measure Blank->Add Metal Ion Incubate Incubate (e.g., 5 min) Add Metal Ion->Incubate Measure Fluorescence Record Fluorescence Spectrum Incubate->Measure Fluorescence More Additions? More Additions? Measure Fluorescence->More Additions? More Additions?->Add Metal Ion Yes Plot Data Plot Intensity vs. [Metal Ion] More Additions?->Plot Data No Selectivity Test Repeat with Other Metal Ions Plot Data->Selectivity Test End End Selectivity Test->End

Caption: Experimental workflow for fluorescence titration of metal ions.

Synthesis of a Representative Rhodamine-Based Probe

The synthesis of rhodamine-based probes often involves the modification of the rhodamine B core. A common strategy is the one-step condensation of rhodamine B with hydrazine (B178648) hydrate (B1144303) to form rhodamine B hydrazide, which can then be further functionalized.[17]

Rhodamine B Rhodamine B Reflux Reflux Rhodamine B->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux Methanol Methanol Methanol->Reflux Solvent Rhodamine B Hydrazide Rhodamine B Hydrazide Reflux->Rhodamine B Hydrazide Functionalization Further Functionalization (e.g., with Aldehyde) Rhodamine B Hydrazide->Functionalization Final Probe Final Probe Functionalization->Final Probe

Caption: Synthetic pathway for a rhodamine-based fluorescent probe.

Conclusion

While this compound serves as a foundational structure in fluorescence chemistry, its specific utility as a selective metal ion probe requires further investigation to establish its performance benchmarks. In contrast, Coumarin, Rhodamine, Fluorescein, and Dansyl derivatives represent well-established and versatile platforms for the design of highly sensitive and selective fluorescent sensors for a wide array of metal ions. The choice of the optimal probe depends on the target ion, the required sensitivity, and the complexity of the sample matrix. Future research may focus on functionalizing simple and cost-effective scaffolds like this compound to develop novel and efficient chemosensors for metal ion detection.

References

A Comparative Guide to the Quantitative Analysis of 6-Amino-1-naphthalenesulfonic Acid: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 6-Amino-1-naphthalenesulfonic acid, the choice of analytical methodology is critical. This guide provides a comparative overview of two common techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information presented is a synthesis of established analytical practices for similar compounds, offering a framework for methodology selection and implementation.

Quantitative Performance Comparison

The following table summarizes the typical accuracy and precision data for the quantification of this compound using validated HPLC and Capillary Electrophoresis methods. These values are representative of what can be achieved with well-optimized and validated protocols.

Parameter High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Accuracy (Recovery %) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD %)
- Repeatability (Intra-day)≤ 1.5%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.5%
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.15 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC and Capillary Electrophoresis assays are provided below. These protocols are based on established methods for the analysis of aromatic sulfonic acids and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method outlines a reverse-phase HPLC approach for the quantification of this compound.

a) Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Ultrapure water

b) Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c) Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

d) Method Validation Parameters:

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels (low, medium, and high).

  • Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

  • Linearity: Established by a calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification

HPLC Analysis Workflow
Capillary Electrophoresis (CE) Method

This protocol describes a Capillary Zone Electrophoresis (CZE) method for the quantitative analysis of this compound.

a) Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • This compound reference standard

  • Sodium tetraborate (B1243019)

  • Boric acid

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Ultrapure water

b) Electrophoretic Conditions:

  • Background Electrolyte (BGE): 20 mM sodium tetraborate buffer, pH 9.2.

  • Voltage: 25 kV

  • Capillary Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

c) Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC method.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the BGE.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

d) Method Validation Parameters:

  • Accuracy: Determined by analyzing samples spiked with known amounts of the reference standard.

  • Precision: Evaluated through multiple injections of the same sample on the same day (repeatability) and on different days (intermediate precision).

  • Linearity: Assessed by constructing a calibration curve from the peak areas of the working standard solutions.

CE_Workflow cluster_prep_ce Preparation cluster_analysis_ce Analysis cluster_processing_ce Data Processing Standard_Prep_CE Standard Preparation CE_System CE System Standard_Prep_CE->CE_System Sample_Prep_CE Sample Preparation Sample_Prep_CE->CE_System Capillary_Conditioning Capillary Conditioning Capillary_Conditioning->CE_System Data_Acquisition_CE Data Acquisition CE_System->Data_Acquisition_CE Electropherogram_Analysis Electropherogram Analysis Data_Acquisition_CE->Electropherogram_Analysis Quantification_CE Quantification Electropherogram_Analysis->Quantification_CE

Capillary Electrophoresis Analysis Workflow

Logical Relationship: Method Selection

The choice between HPLC and CE for the quantitative analysis of this compound depends on several factors. The following diagram illustrates the decision-making process.

Method_Selection Start Start: Need to Quantify This compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No Select_HPLC Select HPLC High_Sensitivity->Select_HPLC Yes High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput No Complex_Matrix->Select_HPLC Yes Select_CE Select CE High_Throughput->Select_CE Yes High_Throughput->Select_CE No, but CE is a viable option

Decision tree for analytical method selection.

A Comparative Guide to Validating the Binding Stoichiometry of 6-Amino-1-naphthalenesulfonic Acid to Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biophysical techniques for validating the binding stoichiometry of 6-Amino-1-naphthalenesulfonic acid (ANSA) to albumin. Understanding the stoichiometry of this interaction is crucial for researchers utilizing ANSA as a fluorescent probe to characterize ligand binding sites on albumin, a key protein in drug transport and metabolism. This document outlines the experimental protocols for three primary methods, presents quantitative data for the ANSA-albumin interaction, and offers a comparative analysis to aid in selecting the most appropriate technique for specific research needs.

Comparison of Key Techniques for Determining Binding Stoichiometry

The selection of an appropriate method for determining the binding stoichiometry of a ligand to a protein is critical for accurate and reliable results. The three techniques detailed in this guide—Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and Equilibrium Dialysis—are commonly employed for this purpose, each with distinct advantages and limitations.

FeatureIsothermal Titration Calorimetry (ITC)Fluorescence SpectroscopyEquilibrium Dialysis
Principle Measures the heat released or absorbed during the binding event.Measures the change in fluorescence properties of a fluorophore upon binding.Physically separates the protein-ligand complex from the free ligand.
Stoichiometry (n) Directly determined from the inflection point of the binding isotherm.Often requires modeling of the fluorescence titration data.Determined from the concentration of bound ligand at saturation.
Binding Affinity (Kd) Directly determined from the binding isotherm.Determined from the titration curve.Determined from the concentration of free and bound ligand at equilibrium.
Thermodynamics Directly measures enthalpy (ΔH) and allows calculation of entropy (ΔS).Can provide thermodynamic data through van't Hoff analysis (temperature dependence).Can provide thermodynamic data through temperature-dependent studies.
Labeling Requirement Label-free.Can utilize intrinsic protein fluorescence or a fluorescent ligand (like ANSA).Can be used with labeled or unlabeled ligands, but requires a method to quantify the ligand.
Sample Consumption Relatively high protein and ligand concentrations required.Generally requires lower sample concentrations.Can require significant amounts of protein and ligand, and longer experiment times.
Throughput Lower throughput.Can be adapted for high-throughput screening.Low throughput.
Interference Sensitive to buffer mismatch and heats of dilution.Susceptible to interference from fluorescent compounds and inner filter effects.Potential for non-specific binding of the ligand to the dialysis membrane.

Experimental Data: ANSA Binding to Bovine Serum Albumin (BSA) via ITC

Isothermal Titration Calorimetry (ITC) provides a detailed thermodynamic profile of the binding interaction, including a direct determination of the binding stoichiometry. The following data summarizes the binding of ANSA to Bovine Serum Albumin (BSA) at different pH values, as determined by ITC. The data was best fitted to a sequential binding site model.[1][2]

Table 1: Thermodynamic Parameters for the Interaction of ANSA with BSA at pH 7.4 and 25°C [1]

ParameterSite 1Site 2
Stoichiometry (n) 1.0 (fixed)1.0 (fixed)
Association Constant (Ka, M-1) (1.2 ± 0.2) x 105(3.1 ± 0.4) x 104
Enthalpy Change (ΔH, kcal mol-1) -3.2 ± 0.2-4.5 ± 0.3
Entropy Change (TΔS, kcal mol-1) 3.71.6

Table 2: Thermodynamic Parameters for the Interaction of ANSA with BSA at pH 5.0 and 25°C [1]

ParameterValue
Stoichiometry (n) 1.1 ± 0.1
Association Constant (Ka, M-1) (2.5 ± 0.3) x 105
Enthalpy Change (ΔH, kcal mol-1) -1.5 ± 0.1
Entropy Change (TΔS, kcal mol-1) 5.8

Table 3: Thermodynamic Parameters for the Interaction of ANSA with BSA at pH 10.0 and 25°C [1]

ParameterSite 1Site 2
Stoichiometry (n) 1.0 (fixed)1.0 (fixed)
Association Constant (Ka, M-1) (4.1 ± 0.5) x 104(1.0 ± 0.2) x 104
Enthalpy Change (ΔH, kcal mol-1) -2.8 ± 0.2-3.5 ± 0.3
Entropy Change (TΔS, kcal mol-1) 3.41.9

Experimental Protocols

Below are detailed methodologies for the three key experimental techniques discussed in this guide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Principle: A solution of the ligand (ANSA) is titrated into a solution of the protein (albumin) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell. The resulting data is a plot of heat change per injection as a function of the molar ratio of ligand to protein, from which the thermodynamic parameters are derived.

Methodology:

  • Sample Preparation:

    • Prepare a solution of albumin (e.g., 0.045 mM BSA) and a solution of ANSA (e.g., 1.125 mM) in the same, extensively dialyzed buffer (e.g., phosphate (B84403) buffer, pH 7.4) to minimize heats of dilution.[1]

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the dialysis buffer.

    • Load the albumin solution into the sample cell.

    • Load the ANSA solution into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20-30 injections of 5-10 µL) of the ANSA solution into the albumin solution with sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat per injection against the molar ratio of ANSA to albumin.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site, two-sites, or sequential binding) to determine the stoichiometry (n), association constant (Ka), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment cluster_analysis Data Analysis Albumin Albumin Solution Degas_Albumin Degas Albumin Albumin->Degas_Albumin in Buffer ANSA ANSA Solution Degas_ANSA Degas ANSA ANSA->Degas_ANSA in Buffer Buffer Dialysis Buffer Load_Ref Load Reference Cell (Buffer) Buffer->Load_Ref Load_Sample Load Sample Cell (Albumin) Degas_Albumin->Load_Sample Load_Syringe Load Syringe (ANSA) Degas_ANSA->Load_Syringe Titration Perform Titration Load_Sample->Titration Load_Syringe->Titration Integration Integrate Heat Pulses Titration->Integration Plotting Plot Binding Isotherm Integration->Plotting Fitting Fit to Binding Model Plotting->Fitting Results Determine n, Ka, ΔH Fitting->Results

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor the binding of a fluorescent ligand, such as ANSA, to a protein. The binding event often leads to a change in the fluorescence properties of the ligand, such as an increase in fluorescence intensity and a blue shift in the emission maximum, which can be used to determine binding parameters.

Principle: ANSA is a fluorescent molecule whose quantum yield is significantly enhanced in a nonpolar environment. When ANSA binds to hydrophobic pockets on albumin, its fluorescence intensity increases. By titrating albumin with ANSA and monitoring the change in fluorescence, a binding curve can be generated.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of albumin (e.g., 1 µM BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).[3]

    • Prepare a stock solution of ANSA in the same buffer.

  • Instrument Setup:

    • Use a fluorescence spectrophotometer with a quartz cuvette.

    • Set the excitation wavelength for ANSA (e.g., 390 nm).

    • Set the emission wavelength range to be scanned (e.g., 400-600 nm) to observe the emission maximum (around 470 nm).[4]

    • Set the excitation and emission slit widths (e.g., 5 nm).[3]

  • Titration:

    • Place the albumin solution in the cuvette and record its baseline fluorescence spectrum.

    • Make successive additions of small aliquots of the ANSA stock solution to the albumin solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity values for dilution.

    • Plot the change in fluorescence intensity as a function of the total ANSA concentration.

    • Fit the data to a suitable binding equation (e.g., the Hill equation or a one-site binding model) to determine the binding constant (Kd) and the number of binding sites (n).

Fluorescence_Workflow cluster_prep Sample Preparation cluster_instrument Spectrofluorometer Setup cluster_run Titration cluster_analysis Data Analysis Albumin Albumin Solution Titrate Titrate Albumin with ANSA Albumin->Titrate ANSA ANSA Stock Solution ANSA->Titrate Set_Wavelengths Set Excitation & Emission Wavelengths Set_Wavelengths->Titrate Set_Slits Set Slit Widths Set_Slits->Titrate Record_Spectra Record Fluorescence Spectra Titrate->Record_Spectra Correct_Data Correct for Dilution Record_Spectra->Correct_Data Plot_Curve Plot Binding Curve Correct_Data->Plot_Curve Fit_Model Fit to Binding Model Plot_Curve->Fit_Model Determine_Params Determine n and Kd Fit_Model->Determine_Params

Fluorescence Spectroscopy Titration Workflow.

Equilibrium Dialysis

Equilibrium dialysis is a classic and robust method for studying ligand-protein binding. It involves separating the protein-ligand complex from the free ligand using a semi-permeable membrane.

Principle: A solution containing the protein (albumin) is placed on one side of a semi-permeable membrane, and a solution of the ligand (ANSA) is placed on the other. The membrane has a molecular weight cutoff that allows the small ligand to pass through but retains the larger protein. At equilibrium, the concentration of free ligand is the same on both sides of the membrane. By measuring the total ligand concentration on the protein side, the concentration of bound ligand can be determined.

Methodology:

  • Apparatus Setup:

    • Prepare a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) by hydrating it in the experimental buffer.

    • Set up the dialysis cells, with two chambers separated by the prepared membrane.

  • Sample Preparation:

    • Prepare a solution of albumin in the desired buffer.

    • Prepare a series of ANSA solutions of varying concentrations in the same buffer.

  • Dialysis:

    • Place the albumin solution into one chamber of each dialysis cell.

    • Place one of the ANSA solutions into the other chamber of each cell.

    • Allow the system to equilibrate with gentle agitation for a sufficient period (e.g., 12-24 hours) at a constant temperature.

  • Quantification:

    • After equilibration, carefully withdraw samples from both chambers of each cell.

    • Determine the concentration of ANSA in both the protein-containing chamber (total ligand) and the protein-free chamber (free ligand) using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence).

  • Data Analysis:

    • Calculate the concentration of bound ligand by subtracting the free ligand concentration from the total ligand concentration.

    • Plot the concentration of bound ligand versus the concentration of free ligand.

    • Analyze the data using a Scatchard plot or by fitting to a binding isotherm to determine the number of binding sites (n) and the dissociation constant (Kd).

Equilibrium_Dialysis_Workflow cluster_setup Setup cluster_loading Sample Loading cluster_run Equilibration cluster_analysis Quantification & Analysis Prep_Membrane Prepare Dialysis Membrane Prep_Cells Assemble Dialysis Cells Prep_Membrane->Prep_Cells Load_Albumin Load Albumin (Chamber 1) Prep_Cells->Load_Albumin Load_ANSA Load ANSA (Chamber 2) Prep_Cells->Load_ANSA Equilibrate Equilibrate with Agitation Load_Albumin->Equilibrate Load_ANSA->Equilibrate Measure_Conc Measure [ANSA] in both chambers Equilibrate->Measure_Conc Calc_Bound Calculate Bound [ANSA] Measure_Conc->Calc_Bound Plot_Data Plot Scatchard or Binding Isotherm Calc_Bound->Plot_Data Determine_Params Determine n and Kd Plot_Data->Determine_Params

Equilibrium Dialysis Experimental Workflow.

Alternative Probes and Methods

While ANSA is a valuable tool, other fluorescent probes are also used to study albumin binding sites. Warfarin and dansylglycine (B86417) are classic examples of site-specific probes for Sudlow sites I and II, respectively. Additionally, techniques such as mass spectrometry can provide information on protein-ligand stoichiometry under non-denaturing conditions. The choice of an alternative probe or method will depend on the specific research question and the available instrumentation.

Conclusion

Validating the binding stoichiometry of this compound to albumin is essential for the accurate interpretation of experimental data where ANSA is used as a fluorescent probe. This guide has provided a comparative overview of three powerful techniques: Isothermal Titration Calorimetry, Fluorescence Spectroscopy, and Equilibrium Dialysis.

  • Isothermal Titration Calorimetry stands out for its ability to provide a complete thermodynamic profile and directly determine stoichiometry in a single, label-free experiment.

  • Fluorescence Spectroscopy offers high sensitivity and is well-suited for higher-throughput applications, leveraging the intrinsic properties of ANSA.

  • Equilibrium Dialysis remains a robust and reliable method for separating bound from free ligand, providing a direct measure of binding.

The choice of method will be guided by the specific experimental goals, sample availability, and instrumentation at hand. For a comprehensive understanding of the ANSA-albumin interaction, employing a combination of these techniques is often the most rigorous approach.

References

A Comparative Guide to Amine Labeling Reagents: 6-Amino-1-naphthalenesulfonic acid vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two fluorescent compounds, 6-Amino-1-naphthalenesulfonic acid and dansyl chloride, for the application of amine labeling. While dansyl chloride is a well-established and widely documented reagent for this purpose, the use of this compound for amine labeling is not extensively described in scientific literature. This comparison is based on the available data for dansyl chloride and the known chemical and fluorescent properties of this compound.

Introduction

Fluorescent labeling of amines is a fundamental technique in biochemical and pharmaceutical research, enabling the detection and quantification of proteins, peptides, and other amine-containing molecules. The choice of a labeling reagent is critical and depends on factors such as reactivity, the stability of the resulting conjugate, and the photophysical properties of the fluorophore.

Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) is a classic and versatile fluorescent labeling reagent that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[1][2] It is widely used in protein sequencing, N-terminal amino acid analysis, and fluorescence resonance energy transfer (FRET) studies.[1][2]

This compound is a naphthalenesulfonic acid derivative known for its fluorescent properties and its use as a pH indicator and an intermediate in dye synthesis.[3] While its primary application is not in amine labeling, its structure, containing a reactive amino group and a fluorescent naphthalene (B1677914) core, suggests potential for such applications, likely after chemical modification to an amine-reactive species.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key properties of dansyl chloride and this compound based on available data. It is important to note the lack of specific experimental data for this compound in the context of direct amine labeling.

PropertyThis compoundDansyl Chloride
Molecular Formula C₁₀H₉NO₃S[3]C₁₂H₁₂ClNO₂S[2]
Molecular Weight 223.25 g/mol [3]269.75 g/mol [2]
Reactive Group Amino groupSulfonyl chloride[1]
Target Functional Groups Potentially carboxylic acids (after activation)Primary and secondary amines, phenols, imidazoles[4][5]
Reaction pH ---Alkaline (pH 9.0-10.5)[4]
Excitation Maximum (λex) Not reported for amine conjugates~333-340 nm[2][5]
Emission Maximum (λem) Not reported for amine conjugates~492-535 nm (solvent dependent)[5]
Fluorescence Fluorescent[3]Non-fluorescent until reacted with amines[2]
Solubility Water-soluble[3]Soluble in organic solvents (e.g., acetone (B3395972), DMF)[5]
Stability of Conjugate ---Stable sulfonamide bond[1]

Experimental Protocols

Established Protocol for Amine Labeling with Dansyl Chloride

This protocol is a widely accepted method for labeling primary and secondary amines with dansyl chloride.

Materials:

  • Dansyl chloride solution (e.g., 1-5 mg/mL in acetone or dimethylformamide (DMF)).[5] Note: Dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO).[1][2]

  • Amine-containing sample (e.g., protein, peptide) in a suitable buffer.

  • Reaction buffer: 0.1 M sodium bicarbonate or carbonate buffer, pH 9.0-10.5.[4] Buffers containing primary amines (e.g., Tris) should be avoided.[6]

  • Quenching solution (optional): e.g., 1.5 M hydroxylamine, pH 8.5.[7]

  • Purification system (e.g., size-exclusion chromatography, dialysis) to remove excess unreacted dansyl chloride.

Procedure:

  • Dissolve the amine-containing sample in the reaction buffer to a concentration of 2-10 mg/mL.[7]

  • Add the dansyl chloride solution to the sample solution. A molar excess of dansyl chloride (e.g., 10-100 fold) is typically used.[8]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C, protected from light.[9] Reaction times may vary depending on the reactivity of the amine.

  • (Optional) Quench the reaction by adding the quenching solution.

  • Purify the labeled conjugate to remove unreacted dansyl chloride and byproducts.

Hypothetical Protocol for Amine Labeling using this compound

Disclaimer: The following is a theoretical protocol, as the direct use of this compound for labeling amines is not established in the literature. This protocol assumes that the amino group of this compound would first need to be activated or that it would be used to label a different functional group, such as a carboxylic acid, via carbodiimide (B86325) chemistry.

Hypothetical Scenario: Labeling a Carboxylic Acid with this compound

Materials:

  • This compound.

  • Carboxylic acid-containing molecule.

  • Carbodiimide activator (e.g., EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • Reaction buffer: MES buffer (pH 6.0) or phosphate-buffered saline (PBS, pH 7.4).

Procedure:

  • Activate the carboxylic acid groups on the target molecule by reacting with EDC and NHS in the reaction buffer for approximately 15 minutes at room temperature.

  • Add this compound to the activated molecule solution.

  • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purify the labeled conjugate using appropriate chromatography techniques.

Mandatory Visualizations

cluster_dansyl Dansyl Chloride cluster_6amino This compound Dansyl Dansyl Chloride (5-(Dimethylamino)-1- naphthalenesulfonyl chloride) Amino 6-Amino-1-naphthalenesulfonic acid cluster_workflow Amine Labeling Workflow A Prepare Amine Sample in Alkaline Buffer B Add Dansyl Chloride Solution A->B C Incubate (Room Temperature) B->C D Quench Reaction (Optional) C->D E Purify Labeled Conjugate D->E F Analysis (Fluorometry, HPLC, etc.) E->F cluster_reaction Dansyl Chloride Reaction with a Primary Amine Dansyl Dansyl Chloride Product Fluorescent Dansyl-Amine Conjugate Dansyl->Product + R-NH₂ (Alkaline pH) Amine Primary Amine (R-NH₂) Amine->Product HCl HCl Product->HCl releases

References

Safety Operating Guide

Proper Disposal of 6-Amino-1-naphthalenesulfonic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6-Amino-1-naphthalenesulfonic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets for closely related aminonaphthalenesulfonic acid compounds and are intended to provide general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all federal, state, and local environmental regulations.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all necessary personal protective equipment is worn to prevent skin and eye contact, as well as inhalation of dust.[1][2]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider disposable coveralls.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[3]

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This typically involves incineration at a permitted hazardous waste facility.[1]

  • Containerization:

    • Keep the waste chemical in its original container if possible.[4][5]

    • If transferring to a new container, ensure it is suitable, properly labeled, and tightly closed for disposal.[1][6] The label should clearly identify the contents as "this compound".

    • Do not mix with other waste materials.[4][5]

  • Storage Pending Disposal:

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2][7]

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the disposal company regarding packaging and labeling for transport.

  • Spill Cleanup:

    • In the event of a spill, evacuate unnecessary personnel from the area.[1]

    • Remove all sources of ignition.[1]

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4][6][8]

    • Collect the spilled material in a suitable container for disposal.[1][6]

    • Ventilate the area and wash the spill site after the material has been collected.[2]

    • Do not allow the spilled material to enter drains, sewers, or water systems.[1][4][5]

III. Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Discharge to Sewer Systems: Do not discharge the chemical or its containers into the sewer system.[1]

  • Environmental Release: Avoid release into the environment, including waterways and soil.[1][3][4]

IV. Quantitative Data Summary

The available safety data sheets for related compounds provide the following ecotoxicity data, which may be indicative of the environmental impact of this compound.

Test OrganismTest TypeResultExposure Time
Danio rerio (fish)LC50> 100 mg/L96 hours
Daphnia magnaEC50> 100 mg/L48 hours
Chlorella vulgarisEC50> 200 mg/L72 hours
BacteriaEC01000 mg/L24 hours

Table based on data for 6-Amino-2-naphthalenesulfonic acid.[1]

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have 6-Amino-1-naphthalenesulfonic acid for disposal ppe Wear appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if dust) start->ppe container Is the waste in a suitable, labeled, and sealed container? ppe->container prepare_container Transfer to a suitable container. Label clearly and seal tightly. container->prepare_container No spill Is there a spill? container->spill No prepare_container->spill cleanup Follow spill cleanup procedure: - Evacuate area - Remove ignition sources - Sweep carefully - Collect in a sealed container spill->cleanup Yes contact_disposal Contact licensed chemical waste disposal service. spill->contact_disposal No cleanup->contact_disposal follow_instructions Follow disposal company's instructions for pickup. contact_disposal->follow_instructions prohibited Prohibited Disposal Methods: - Do NOT discharge to sewer - Do NOT release to environment contact_disposal->prohibited end End: Proper Disposal follow_instructions->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Amino-1-naphthalenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general safety and handling protocol for aminonaphthalenesulfonic acids. The user requested information for "6-Amino-1-naphthalenesulfonic acid"; however, safety data sheets (SDS) for this specific isomer were not available. Different isomers of this compound, such as 4-Amino-1-naphthalenesulfonic acid and 6-Amino-2-naphthalenesulfonic acid, possess distinct hazard profiles. This guide is conservatively based on the more hazardous profile of 4-Amino-1-naphthalenesulfonic acid, which is known to cause severe skin burns and eye damage.[1] It is imperative to obtain and review the specific SDS for the exact chemical you are using before handling.

Hazard Identification and Classification

This information is based on the hazardous properties of 4-Amino-1-naphthalenesulfonic acid (CAS No. 84-86-6) as a representative compound.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Protection TypeSpecificationRationale and Reference
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles. Use a face shield if there is a splash risk.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. Protects against severe eye damage.[1][3]
Skin Protection Wear impervious, chemically resistant gloves (e.g., nitrile rubber, neoprene). Wear fire/flame resistant and impervious clothing to prevent skin contact.This chemical causes severe skin burns.[3] Gloves must be inspected before use and disposed of properly after.
Respiratory Protection Not required under normal conditions with adequate ventilation (e.g., chemical fume hood). For emergencies, large spills, or if dust is generated, use a NIOSH-approved respirator with a particle filter or a self-contained breathing apparatus (SCBA).Protects against respiratory tract irritation.[1][4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

1. Handling and Storage Protocol

  • Ventilation: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Dust Prevention: Avoid the formation and accumulation of dust.[1][4]

  • Hygiene: Wash hands and face thoroughly after handling. Immediately change any contaminated clothing. Do not eat, drink, or smoke in the work area.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

2. Spill Response Procedure

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection.[1] Stay in the danger area only with a self-contained breathing apparatus.[2]

  • Contain: Do not let the product enter drains.[2] Cover drains if necessary.

  • Clean-up: Carefully sweep up the dry material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust. Clean the affected area thoroughly once the material is removed.

3. First Aid Measures

Immediate medical attention is required for all exposure routes.[1]

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Keep eye wide open while rinsing.[1] Immediately call an ophthalmologist.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. Call a physician.
Ingestion Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person.[1]

4. Disposal Plan

  • Waste Chemical: Waste material must be disposed of in accordance with all applicable federal, state, and local regulations.[2] Leave chemicals in their original containers and do not mix with other waste.

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[2] Containers can be triple-rinsed and offered for recycling or reconditioning where permitted.[3]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Post-Handling cluster_dispose 4. Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Dispense (Avoid Dust) prep3->handle1 clean1 Collect Waste handle1->clean1 emergency1 Spill or Exposure handle1->emergency1 clean2 Decontaminate Area clean1->clean2 dispose1 Store Waste in Labeled Container clean1->dispose1 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands clean3->clean4 dispose2 Arrange Pickup by EH&S dispose1->dispose2 emergency2 Follow Spill Protocol emergency1->emergency2 emergency3 Administer First Aid emergency1->emergency3

Caption: Workflow for safely handling aminonaphthalenesulfonic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.